2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Description
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Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFQTDKYYROHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734767 | |
| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879488-19-4 | |
| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a valuable heterocyclic building block for drug discovery and materials science. The synthesis is presented as a robust two-step process, beginning with the regioselective iodination of pyrazole, followed by the N-alkylation of the resulting 4-iodo-1H-pyrazole intermediate. This document elucidates the mechanistic rationale behind the chosen synthetic route, offers detailed, step-by-step experimental procedures, and provides expert insights into critical process parameters and validation checkpoints. The guide is structured to empower researchers and development professionals with the knowledge to reliably execute and, if necessary, adapt this synthesis for their specific applications.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target molecule, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, is most logically approached through a two-stage strategy. A retrosynthetic analysis reveals a clear disconnection at the pyrazole N1-carbon bond. This points to two key precursors: the 4-iodo-1H-pyrazole core and an appropriate 2-(dimethylamino)ethyl electrophile.
This strategy is advantageous due to the commercial availability of the starting materials and the high efficiency of the individual transformations. The symmetry of the 4-iodopyrazole intermediate simplifies the subsequent alkylation step, as the N1 and N2 positions are chemically equivalent, thus preventing the formation of regioisomers which can be a common challenge in pyrazole chemistry.[1][2]
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of the 4-Iodo-1H-pyrazole Intermediate
Mechanistic Rationale: Regioselective Iodination
The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site, making it the preferred position for electrophilic attack.[3] While various iodinating agents can be employed, a system of molecular iodine (I₂) activated by an oxidant provides excellent regioselectivity and high yields.[4] Ceric Ammonium Nitrate (CAN) is a particularly effective oxidant for this purpose, mediating the formation of a potent iodinating species and driving the reaction to completion in a highly regioselective manner.[5]
Detailed Experimental Protocol: Iodination of Pyrazole
Materials:
-
Pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq.) in acetonitrile, add iodine (1.1 eq.).
-
Stir the mixture at room temperature and add a solution of Ceric Ammonium Nitrate (2.2 eq.) in water dropwise over 20-30 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is fully consumed.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce excess iodine.
-
Neutralize the mixture by the careful addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-iodo-1H-pyrazole as a white solid.
Expected Characterization Data
The structure of 4-iodo-1H-pyrazole can be confirmed by NMR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic singlet for the equivalent C3 and C5 protons around δ 7.6 ppm and a broad singlet for the N-H proton.[6]
Step 2: N-Alkylation of 4-Iodo-1H-pyrazole
Mechanistic Rationale: Sₙ2 Displacement
N-alkylation of pyrazoles typically proceeds via an Sₙ2 mechanism. The reaction is initiated by the deprotonation of the pyrazole N-H proton using a suitable base to form the corresponding pyrazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. For this synthesis, 2-(dimethylamino)ethyl chloride is the chosen alkylating agent. A strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) ensures rapid and complete deprotonation, facilitating a clean and efficient alkylation.[7]
Detailed Experimental Protocol: N-Alkylation
Materials:
-
4-Iodo-1H-pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-iodo-1H-pyrazole (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) with a suitable base and extract the free amine, or add it directly to the reaction mixture if using sufficient excess of NaH (at least 2.2 eq. total). For this protocol, we will assume the direct addition of the hydrochloride salt. Add the 2-(dimethylamino)ethyl chloride hydrochloride portion-wise to the pyrazolide solution at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Final Purification and Characterization
Purification Strategy
The crude 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a tertiary amine, is best purified by flash column chromatography on silica gel. To prevent peak tailing, which is common for amines, the eluent system should be basified. A typical system would be a gradient of methanol in dichloromethane, with the addition of 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.
Comprehensive Characterization
The identity and purity of the final product should be confirmed through a combination of spectroscopic methods.
-
¹H NMR: Will show distinct signals for the pyrazole ring protons (two singlets), the two methylene groups of the ethyl chain (two triplets), and the N,N-dimethyl group (a singlet).
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the exact mass of the target compound (C₇H₁₂IN₃).[8]
Synthesis Workflow and Data Summary
Overall Synthesis Workflow
Caption: Two-step synthesis workflow diagram.
Tabulated Reagent Data
| Step | Reagent | Molar Eq. | Role |
| 1 | Pyrazole | 1.0 | Starting Material |
| Iodine (I₂) | 1.1 | Iodinating Agent | |
| Ceric Ammonium Nitrate (CAN) | 2.2 | Oxidant | |
| 2 | 4-Iodo-1H-pyrazole | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 2.2 | Base | |
| 2-(Dimethylamino)ethyl chloride HCl | 1.1 | Alkylating Agent |
Expert Insights and Protocol Validation
Expertise & Experience: Critical Process Parameters
-
Moisture Control: The N-alkylation step using sodium hydride is highly sensitive to moisture. All glassware must be flame- or oven-dried, and anhydrous solvents must be used to prevent quenching the base, which would lead to low yields.[9]
-
Safe Handling of NaH: Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and its dispersion in mineral oil should be washed with anhydrous hexanes before use if precise stoichiometry is required, though for most applications, using the dispersion directly is acceptable.
-
Reaction Monitoring: TLC is a critical tool for both reaction steps. For the alkylation, using a co-spot of the starting 4-iodopyrazole alongside the reaction mixture will clearly indicate when the starting material has been consumed. A staining agent, such as potassium permanganate, may be necessary to visualize the product, which may not be UV-active.
-
Choice of Base: While NaH is highly effective, other bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can also be used.[10] This alternative may be preferable in settings where the handling of pyrophoric reagents is challenging. The reaction with K₂CO₃ may require heating to achieve a reasonable rate.
Trustworthiness: A Self-Validating Protocol
This protocol incorporates self-validating checkpoints to ensure success.
-
In-Process Control: The use of TLC at each stage allows the researcher to confirm the reaction's progression and completion before proceeding to the work-up, preventing the loss of material from premature termination.
-
Intermediate Validation: The purification and characterization of the 4-iodo-1H-pyrazole intermediate confirm the success of the first step. Obtaining clean spectroscopic data for this intermediate provides confidence that the subsequent alkylation will proceed with a pure substrate.
-
Final Product Confirmation: The comprehensive characterization of the final product via NMR and MS provides unambiguous confirmation of its identity and purity, validating the entire synthetic sequence. Any significant deviation from expected spectroscopic data would immediately flag potential issues with the synthesis.
References
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link][1]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link][2]
-
National Institutes of Health. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link][11]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link][12]
-
ACS Publications. (n.d.). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link][14]
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link][5]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link][3]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link][6]
-
Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link][9]
Sources
- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 9. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preparation of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole, a valuable substituted pyrazole intermediate for pharmaceutical and materials science research. The document outlines a robust two-step synthetic pathway, commencing with the regioselective iodination of pyrazole to yield 4-iodo-1H-pyrazole, followed by its N-alkylation with 2-(dimethylamino)ethyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the characterization of the target compound.
Introduction
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications in medicinal chemistry.[1] The pyrazole scaffold is a key pharmacophore in numerous approved drugs. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making 4-iodopyrazoles important building blocks in the synthesis of complex molecules.[2] Furthermore, the incorporation of a dimethylaminoethyl side chain at the N1 position can significantly modulate the physicochemical properties of the molecule, such as solubility and basicity, which are critical parameters in drug design. This guide details a reliable and reproducible methodology for the preparation of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole.
Synthetic Strategy
The synthesis of the target compound is approached in a two-step sequence, as illustrated in the workflow diagram below. The first step involves the electrophilic iodination of the pyrazole ring at the C4 position. The second step is the N-alkylation of the resulting 4-iodo-1H-pyrazole with 2-(dimethylamino)ethyl chloride.
Caption: Overall synthetic workflow for the preparation of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole.
Part 1: Synthesis of 4-iodo-1H-pyrazole
The iodination of pyrazole at the 4-position is a well-established electrophilic aromatic substitution reaction. Several methods have been reported, with the choice of iodinating agent and reaction conditions influencing the yield and purity of the product.[3] For this guide, a reliable and scalable method using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, is presented. This method is advantageous due to the in-situ generation of a more potent iodinating species.[3]
Reaction Mechanism of Iodination
The reaction proceeds via the electrophilic attack of an iodonium species (I+) on the electron-rich pyrazole ring. The presence of an oxidizing agent like hydrogen peroxide facilitates the oxidation of molecular iodine (I₂) to the more electrophilic iodonium ion. The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.
Experimental Protocol: Iodination of Pyrazole
Materials:
-
Pyrazole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Potassium Carbonate (K₂CO₃)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of pyrazole (1.0 mmol) in water (5 mL), add iodine (I₂) (0.5 mmol).
-
Stir the mixture at room temperature.
-
Slowly add 30% hydrogen peroxide (0.6 mmol) to the suspension.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[3]
Table 1: Key Reaction Parameters for Iodination
| Parameter | Value |
| Pyrazole | 1.0 mmol |
| Iodine (I₂) | 0.5 mmol |
| 30% Hydrogen Peroxide | 0.6 mmol |
| Solvent | Water |
| Temperature | Room Temperature |
| Expected Yield | High |
Part 2: Synthesis of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole
The second step involves the N-alkylation of 4-iodo-1H-pyrazole with 2-(dimethylamino)ethyl chloride. The pyrazole anion, generated by a suitable base, acts as a nucleophile, displacing the chloride from the alkylating agent. The choice of base and solvent is critical to ensure efficient and regioselective alkylation at the N1 position. A strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective choice for this transformation.
Reaction Mechanism of N-Alkylation
The reaction follows an S(_N)2 mechanism. The hydride ion from NaH deprotonates the N-H of 4-iodo-1H-pyrazole to form the corresponding pyrazolide anion. This potent nucleophile then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, leading to the formation of the C-N bond and the displacement of the chloride leaving group.
Caption: Proposed mechanism for the N-alkylation of 4-iodo-1H-pyrazole.
Experimental Protocol: N-Alkylation of 4-iodo-1H-pyrazole
Materials:
-
4-iodo-1H-pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-iodo-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a suitable base (e.g., sodium bicarbonate) and extract the free base into an organic solvent. Dry the organic layer and carefully remove the solvent. Alternatively, the free base can be generated in situ, but this requires careful control of stoichiometry.
-
Add the free 2-(dimethylamino)ethyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole.
Table 2: Key Reaction Parameters for N-Alkylation
| Parameter | Value |
| 4-iodo-1H-pyrazole | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| 2-(dimethylamino)ethyl chloride | 1.1 eq |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | Good to High |
Characterization of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two singlets for the pyrazole protons, a triplet for the methylene group attached to the pyrazole nitrogen, a triplet for the methylene group adjacent to the dimethylamino group, and a singlet for the two methyl groups of the dimethylamino moiety.
-
¹³C NMR: The spectrum should show distinct signals for the carbon atoms of the pyrazole ring (with the C4 carbon signal significantly downfield due to the iodine substituent), the two methylene carbons of the ethyl chain, and the methyl carbons of the dimethylamino group.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole (C₇H₁₂IN₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending frequencies for the alkyl and aromatic groups, as well as C-N stretching vibrations.
Note: While a comprehensive search was conducted, specific, experimentally-derived spectral data for 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole was not found in the referenced literature. The characterization plan outlined above is based on the expected chemical structure and data from analogous compounds.
Safety Considerations
-
Pyrazole and its derivatives: Can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iodine: Is corrosive and can cause severe burns. It is also a lachrymator. Handle with care in a fume hood.
-
Hydrogen Peroxide (30%): Is a strong oxidizing agent and can cause severe skin and eye damage. Avoid contact with combustible materials.
-
Sodium Hydride: Is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle under an inert atmosphere and away from any sources of ignition or moisture.
-
2-(Dimethylamino)ethyl chloride hydrochloride: Is a corrosive and toxic substance. Handle with appropriate PPE in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole. By following the outlined protocols for iodination and N-alkylation, researchers can reliably prepare this valuable intermediate for a wide range of applications in drug discovery and materials science. The emphasis on mechanistic understanding and detailed experimental procedures is intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific research needs.
References
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
-
MDPI. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
PubChem. (n.d.). 4-Iodopyrazole. [Link]
-
PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. [Link]
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
Sources
An In-depth Technical Guide to the Characterization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the introduction of an iodo-substituent at the 4-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions. The N,N-dimethylethanamine side chain can influence the compound's pharmacokinetic properties, including solubility and cell permeability. This guide provides a comprehensive overview of the essential characterization data for this compound, including its synthesis, and detailed analysis of its spectroscopic properties.
Molecular Structure and Properties
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 879488-19-4 | [1] |
| Molecular Formula | C7H12IN3 | |
| Molecular Weight | 265.10 g/mol | |
| IUPAC Name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine |
Synthesis
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is typically achieved through the N-alkylation of 4-iodo-1H-pyrazole with a suitable alkylating agent, such as 2-(dimethylamino)ethyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.
Diagram 1: Synthetic Workflow
Caption: General synthetic scheme for the N-alkylation of 4-iodo-1H-pyrazole.
Experimental Protocol: Synthesis
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | s | 1H | H-5 (pyrazole) | The pyrazole ring protons are expected to appear in the aromatic region. The H-5 proton is adjacent to the substituted nitrogen. |
| ~7.4 | s | 1H | H-3 (pyrazole) | The H-3 proton of the pyrazole ring. |
| ~4.1 | t | 2H | -NCH₂- | Methylene protons adjacent to the pyrazole nitrogen, deshielded by the aromatic ring. |
| ~2.6 | t | 2H | -CH₂N(CH₃)₂ | Methylene protons adjacent to the dimethylamino group. |
| ~2.2 | s | 6H | -N(CH₃)₂ | Methyl protons of the dimethylamino group, appearing as a singlet. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-5 (pyrazole) | Aromatic carbon of the pyrazole ring. |
| ~135 | C-3 (pyrazole) | Aromatic carbon of the pyrazole ring. |
| ~60 | C-4 (pyrazole) | Carbon bearing the iodine atom, expected to be significantly shifted. |
| ~58 | -NCH₂- | Methylene carbon adjacent to the pyrazole nitrogen. |
| ~50 | -CH₂N(CH₃)₂ | Methylene carbon adjacent to the dimethylamino group. |
| ~45 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |
Diagram 2: NMR Analysis Workflow
Caption: A typical workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 265.10) is expected, though it may be of low intensity.
-
Major Fragments:
-
Loss of the iodine atom: [M - I]⁺ (m/z = 138).
-
Cleavage of the ethylamine side chain: A prominent peak corresponding to the dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺ (m/z = 58) is anticipated due to alpha-cleavage, a common fragmentation pathway for amines.[2]
-
Fragments of the pyrazole ring.
-
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 265 | [M]⁺ |
| 138 | [M - I]⁺ |
| 58 | [CH₂N(CH₃)₂]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (pyrazole) |
| ~2950-2800 | C-H stretch | Aliphatic (side chain) |
| ~1550-1450 | C=C, C=N stretch | Pyrazole ring |
| ~1200-1000 | C-N stretch | Aliphatic amine |
| Below 800 | C-I stretch | Carbon-Iodine bond |
Conclusion
The characterization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a critical step in its application for further research and development. The combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive dataset for the unambiguous identification and purity assessment of this important synthetic intermediate. The predicted data in this guide, based on the well-understood spectroscopic behavior of its constituent moieties, serves as a reliable reference for researchers working with this and related compounds.
References
-
PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link][4]
-
PubChem. 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. [Link][5]
Sources
- 1. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 2. Ethanamine, N,N-dimethyl- [webbook.nist.gov]
- 3. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | C8H11IN2O | CID 16216709 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Foreword: The Analytical Imperative for Novel Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Intermediates such as 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a substituted pyrazole, represent critical building blocks whose purity and structural integrity directly impact the viability of a synthetic pathway and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this specific compound, moving beyond rote procedure to explain the scientific rationale behind the recommended methodologies.
Foundational Principles: Understanding the Analyte and Technique
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a small organic molecule featuring a halogenated pyrazole ring linked to a dimethylethanamine side chain. Its analysis by mass spectrometry requires consideration of these distinct structural motifs. The presence of the tertiary amine makes the molecule readily susceptible to protonation, suggesting that positive ion mode electrospray ionization (ESI) will be a highly effective method for generating gas-phase ions.[4][5][6] ESI is a "soft ionization" technique, which is advantageous as it typically preserves the molecular ion, providing clear molecular weight information with minimal initial fragmentation.[5][6]
The high mass accuracy and resolution afforded by modern instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers are crucial for this analysis.[1][7] They allow for the determination of the elemental composition of the parent ion and its fragments, which is particularly useful for distinguishing between isobaric species.
Experimental Design: A Validated Approach
A robust analytical method is self-validating. The following protocol is designed to provide clear, interpretable, and reproducible data for the structural confirmation of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Sample Preparation and Liquid Chromatography
Given that most pharmaceutical compounds are non-volatile, liquid chromatography (LC) is the most prominent technique for sample introduction prior to mass spectrometric analysis.[8]
Protocol 1: Sample Preparation and LC-MS Introduction
-
Solvent Selection: Prepare a stock solution of the analyte in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. These solvents are compatible with reverse-phase chromatography and electrospray ionization.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid). The addition of formic acid is crucial as it provides a source of protons, facilitating efficient ionization in positive ESI mode.[5]
-
Chromatographic Separation:
-
Column: Utilize a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for efficient separation from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B. This ensures the elution of the analyte in a sharp peak.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
This LC step separates the target compound from any starting materials, byproducts, or degradants, preventing ion suppression and ensuring a clean mass spectrum.[8]
Mass Spectrometry Data Acquisition
The following parameters are recommended for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.
Table 1: Recommended Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The tertiary amine is highly basic and readily protonated.[6] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Nebulizer Gas (N2) | 30 - 50 psi | Assists in the formation of a fine aerosol. |
| Drying Gas (N2) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the charged droplets. |
| Drying Gas Temp. | 250 - 350 °C | Aids in desolvation without causing thermal degradation. |
| Mass Range | m/z 50 - 500 | Encompasses the expected molecular ion and its fragments. |
| Acquisition Mode | Full Scan (MS1) & Tandem MS (MS/MS) | MS1 for molecular weight confirmation; MS/MS for structural elucidation.[1] |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum. |
Data Interpretation: Deciphering the Molecular Fingerprint
The Molecular Ion (MS1 Spectrum)
The first piece of evidence is the protonated molecular ion, [M+H]⁺. The expected monoisotopic mass of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (C₇H₁₂IN₃) is 277.0125 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of 278.0203. High-resolution mass spectrometry should confirm this accurate mass, providing strong evidence for the elemental formula.[7]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem MS (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide a roadmap to the molecule's structure.[1][9] Based on the structure of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, several characteristic fragmentation pathways can be predicted.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage of the Amine: The most common fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[10][11] This would result in the loss of the iodopyrazole-ethyl moiety, leading to a highly stable iminium ion at m/z 58.0651 . This is often the base peak in the spectrum of N,N-dimethylethylamine-containing compounds.[12]
-
Cleavage of the N,N-dimethylaminoethyl Group: Scission of the bond between the pyrazole ring and the ethyl side chain would result in the formation of a protonated iodopyrazole ion at m/z 194.9519 .
-
Loss of Dimethylamine: A neutral loss of dimethylamine (CH₃)₂NH (mass 45.0578) from the parent ion can occur, yielding a fragment at m/z 232.9625 .
-
Fragmentation of the Pyrazole Ring: Pyrazole rings can undergo characteristic fragmentation, often involving the loss of HCN (27.0109 Da) or N₂ (28.0061 Da).[13] These losses would likely occur from the pyrazole-containing fragments.
-
Iodine-Containing Fragments: The presence of iodine (monoisotopic mass 126.9045 Da) is a key feature. Any fragment retaining the iodine atom will have a distinct mass. The loss of an iodine radical from the molecular ion is also a possibility, though less common in ESI than in harder ionization techniques.
Table 2: Summary of Predicted Fragment Ions
| m/z (Theoretical) | Elemental Composition | Proposed Structure/Origin |
| 278.0203 | [C₇H₁₃IN₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 232.9625 | [C₅H₆IN₂]⁺ | Loss of dimethylamine from [M+H]⁺ |
| 194.9519 | [C₃H₂IN₂]⁺ | Cleavage of the N-ethyl bond, retaining the iodopyrazole moiety. |
| 58.0651 | [C₃H₈N]⁺ | Alpha-cleavage resulting in the [CH₂=N(CH₃)₂]⁺ iminium ion. |
Conclusion: Synthesizing Data for Unambiguous Identification
The mass spectrometric analysis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, when conducted with the rigor outlined in this guide, provides definitive structural evidence. The combination of accurate mass measurement of the molecular ion via high-resolution MS and the logical fragmentation pattern observed in the MS/MS spectrum constitutes a molecular fingerprint. The presence of the protonated molecular ion at m/z 278.0203, coupled with the characteristic iminium ion fragment at m/z 58.0651 and the iodopyrazole fragment at m/z 194.9519, would provide irrefutable confirmation of the compound's identity and structure. This level of analytical detail is indispensable for advancing drug development programs with confidence and scientific integrity.
References
- RSC Publishing. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern.
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern.
- The Royal Society Publishing. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
- Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications.
- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
- National Center for Biotechnology Information. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
- Wikipedia. (n.d.). Electrospray ionization.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- IntechOpen. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization line ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04995K [pubs.rsc.org]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (CAS No. 879488-19-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's strategic importance as a versatile synthetic intermediate. We will explore its synthesis, characterization, and critical role in constructing complex molecular architectures, particularly for targeted therapeutics. The guide offers field-proven insights, detailed experimental considerations, and a discussion of its applications, grounded in the established utility of the 4-iodopyrazole scaffold in medicinal chemistry.
Introduction: The Strategic Value of the 4-Iodopyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1] Its derivatives have led to the development of numerous blockbuster drugs for a wide array of diseases, including various cancers and inflammatory conditions.[1][2] Within this important class of heterocycles, 4-iodopyrazole derivatives, such as 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, have emerged as exceptionally valuable building blocks.
The significance of this compound lies in the strategic placement of the iodine atom on the pyrazole ring. The carbon-iodine bond serves as a highly effective "synthetic handle" for introducing molecular diversity.[2][3] This feature is paramount in drug discovery, where the ability to systematically modify a lead compound is crucial for optimizing its potency, selectivity, and pharmacokinetic profile. The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions.[2] These powerful transformations allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules that would be otherwise difficult to synthesize.[2][3]
This guide focuses specifically on the N,N-dimethylethanamine derivative, which incorporates an additional basic side chain, a common feature in many pharmacologically active agents that can influence solubility and interactions with biological targets.
Physicochemical Properties
Precise experimental data for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is not extensively published. The following table summarizes its core identifiers and computed properties, supplemented with experimental data for closely related analogs to provide context.
| Property | Value | Source/Comment |
| IUPAC Name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine | --- |
| CAS Number | 879488-19-4 | [3][4][5] |
| Molecular Formula | C₇H₁₂IN₃ | [4][5][6] |
| Molecular Weight | 265.10 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds. |
| Melting Point | Not available. | For reference, 4-Iodo-1-methyl-1H-pyrazole has a melting point of 59-64 °C.[7] |
| Boiling Point | Not available. | --- |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The amine moiety may confer some aqueous solubility at acidic pH. | Inferred from structure. |
Chemical Properties and Reactivity
The chemical reactivity of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is dominated by the 4-iodopyrazole core.
Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of the C-I bond is its reactivity in cross-coupling reactions. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and higher yields, which is a significant advantage in multi-step syntheses.[8]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 4-aryl or 4-heteroaryl pyrazoles. This is a cornerstone for creating libraries of potential kinase inhibitors.[2][3]
-
Sonogashira Coupling: Reaction with terminal alkynes to yield 4-alkynylpyrazoles. This pathway has been successfully employed in the development of Phosphodiesterase 4 (PDE4) inhibitors.[2]
-
Other Couplings: The scaffold is also amenable to Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding its synthetic versatility.
The diagram below illustrates the central role of the 4-iodopyrazole core in generating diverse derivatives through these key reactions.
N,N-dimethylethanamine Side Chain Reactivity
The tertiary amine of the side chain is basic and can be protonated to form salts, which can be advantageous for purification or for formulating the final compound as a drug substance. It can also be N-oxidized, which is a potential metabolic pathway to consider in drug development.
Synthesis and Characterization Protocols
Proposed Synthesis Workflow
The most direct approach involves the N-alkylation of 4-iodopyrazole with a suitable ethylamine derivative.
Step-by-Step Synthesis Protocol (Representative)
Causality: The choice of a strong base like sodium hydride (NaH) is to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic carbon of the chloroethylamine. DMF is a suitable polar aprotic solvent for this type of reaction.
-
Preparation: To a solution of 4-iodopyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the formation of the pyrazole anion.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq.) and an additional equivalent of base (e.g., triethylamine) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Spectroscopic Characterization
The structure of the synthesized compound must be confirmed using a combination of spectroscopic methods.[4][5][9]
4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect to see singlets for the two pyrazole protons (H3 and H5). The chemical shifts will be in the aromatic region, typically between δ 7.5 and 8.5 ppm. The methylene groups of the ethyl chain will likely appear as triplets, and the methyl groups on the nitrogen will be a singlet.
-
¹³C NMR: The carbon bearing the iodine (C4) will be shifted upfield compared to the other pyrazole carbons. Signals for the ethyl chain and the N-methyl groups will be in the aliphatic region.
4.3.2 Infrared (IR) Spectroscopy
-
The IR spectrum will show characteristic C-H stretching vibrations from the aromatic pyrazole ring and the aliphatic side chain.
-
Look for C=N and C=C stretching vibrations within the pyrazole ring structure.
-
A C-I stretching vibration is expected in the lower frequency "fingerprint" region.
4.3.3 Mass Spectrometry (MS)
-
The mass spectrum should show a clear molecular ion peak (M+) corresponding to the molecular weight of the compound (265.10 g/mol ).
-
A characteristic isotopic pattern may not be as pronounced as with bromine, but high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation patterns may involve the loss of the dimethylaminoethyl side chain.
Applications in Drug Development
The true value of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is realized in its application as a versatile intermediate for creating diverse libraries of compounds for biological screening.
-
Kinase Inhibitors: The pyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors.[2] By using Suzuki coupling to introduce various aryl and heteroaryl groups at the 4-position, researchers can systematically probe the ATP-binding pocket of target kinases to develop potent and selective inhibitors for cancer therapy.
-
PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is a key target for treating inflammatory diseases like asthma and COPD. The Sonogashira coupling of 4-iodopyrazoles with terminal alkynes has been a fruitful strategy for generating novel classes of PDE4 inhibitors.[2]
-
GPCR Antagonists and Other Targets: The modular nature of synthesis using this building block allows for its application in developing ligands for a wide range of other biological targets, including G-protein coupled receptors (GPCRs) and other enzymes.[2]
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a high-value chemical tool for researchers in drug discovery and medicinal chemistry. Its strategic design, featuring a reactive iodine handle on a privileged pyrazole scaffold, provides an efficient and modular route to complex and diverse molecular architectures. Understanding its physical and chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the synthesis of next-generation therapeutics.
References
- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. (n.d.). Benchchem.
- 4-Iodopyrazole: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents. (n.d.). Benchchem.
- Sengar, R., Tyagi, S., Prakash, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3).
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR.
- The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. (n.d.). Benchchem.
-
879488-19-4 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. (n.d.). ChemSigma. Retrieved January 19, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine [879488-19-4]. (n.d.). Chemsigma. Retrieved January 19, 2026, from [Link]
Sources
- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChem SID: 22405111 | C18H14N4OS | CID 6001017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 4. 879488-19-4 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine [chemsigma.com]
- 5. 2-(4-IODO-1H-PYRAZOL-1-YL)-N,N-DIMETHYLETHANAMINE | 879488-19-4 [sigmaaldrich.com]
- 6. 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine [879488-19-4] | Chemsigma [chemsigma.com]
- 7. 879488-19-4・2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine・2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine | C10H13N3O | CID 121214010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas No. | 2-(4-Iodo-1H-pyrazol-1-yl)-N-methylethanamine hydrochloride | Matrix Scientific [matrixscientific.com]
Navigating the Solid State: A Technical Guide to the Crystal Structure Determination of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. While a publicly available crystal structure for this specific compound has not been identified at the time of this writing, this document serves as a detailed roadmap for its elucidation. By leveraging established synthetic routes, systematic crystallization strategies, and state-of-the-art crystallographic techniques, researchers can successfully unveil the three-dimensional architecture of this molecule. Understanding its solid-state conformation and intermolecular interactions is paramount for applications in medicinal chemistry and materials science, where such knowledge informs structure-activity relationships, polymorphism, and solid-form stability.
Introduction: The Significance of Structural Elucidation
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions. The N,N-dimethylethanamine substituent at the N1 position can significantly influence the compound's pharmacokinetic properties, such as solubility and cell permeability.
The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is critical for a holistic understanding of a compound's properties. This structural information provides invaluable insights into:
-
Molecular Conformation: The preferred spatial arrangement of the molecule, which can influence its interaction with biological targets.
-
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that govern the crystal packing and influence physical properties like melting point and solubility.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties that can impact drug development and manufacturing.
This guide will detail the necessary steps to determine the crystal structure of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, from synthesis to final structural analysis.
Synthesis and Purification
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine can be achieved through the N-alkylation of 4-iodo-1H-pyrazole. A general and reliable protocol is outlined below.
Experimental Protocol: Synthesis
Materials:
-
4-Iodo-1H-pyrazole
-
2-Chloro-N,N-dimethylethanamine hydrochloride (or the free base)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 4-iodo-1H-pyrazole in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a predetermined time to allow for the deprotonation of the pyrazole.
-
Add a solution of 2-chloro-N,N-dimethylethanamine (or its hydrochloride salt, in which case an additional equivalent of base may be required) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Caption: Synthetic workflow for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. A systematic approach to screening various crystallization conditions is crucial for success.
Experimental Protocol: Crystallization Screening
General Considerations:
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: A good crystallization solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.
-
Slow Cooling/Evaporation: Slow crystal growth generally leads to higher quality crystals.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid to allow for the slow evaporation of the solvent.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible anti-solvent in which the compound is insoluble. Crystals may form at the interface.
Recommended Solvents for Screening:
A range of solvents with varying polarities should be screened, including:
-
Protic Solvents: Ethanol, methanol, isopropanol
-
Aprotic Polar Solvents: Acetone, acetonitrile, ethyl acetate
-
Aprotic Nonpolar Solvents: Hexane, toluene, dichloromethane
Mixtures of these solvents can also be highly effective.
Caption: Common techniques for crystallization screening.
Single-Crystal X-ray Diffraction: Unveiling the Structure
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a modern single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Table 1: Key Crystallographic Parameters to be Determined
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| R-factor | A measure of the agreement between the calculated and observed structure factors. A lower value indicates a better fit. |
Expected Structural Features and Analysis
Based on the known crystal structure of the parent compound, 4-iodo-1H-pyrazole, and general principles of crystal engineering, we can anticipate several key structural features for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
-
Molecular Geometry: The pyrazole ring is expected to be planar. The conformation of the N,N-dimethylethanamine side chain will be of particular interest, as it can adopt various rotamers.
-
Intermolecular Interactions:
-
Halogen Bonding: The iodine atom is a potential halogen bond donor and may interact with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyrazole ring or the dimethylamino group.
-
Hydrogen Bonding: While there are no strong hydrogen bond donors in the molecule, weak C-H...N or C-H...π interactions may be present.
-
π-π Stacking: The pyrazole rings of adjacent molecules may engage in π-π stacking interactions.
-
A thorough analysis of these interactions will be crucial for understanding the packing motifs and the overall stability of the crystal lattice.
Caption: Expected intermolecular interactions in the crystal structure.
Conclusion
The determination of the single-crystal X-ray structure of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is an essential step towards a complete understanding of its chemical and physical properties. This technical guide provides a comprehensive and actionable framework for achieving this goal. The resulting structural information will be of significant value to researchers in the fields of drug discovery, materials science, and crystal engineering, enabling the rational design of new molecules with tailored properties.
References
- A comprehensive search of scientific databases (such as the Cambridge Structural Database) should be conducted to ensure no prior structure determination has been published before commencing experimental work.
- Relevant publications on the synthesis of N-alkylated pyrazoles should be consulted for detailed experimental procedures and characterization d
- Standard textbooks on crystallography and X-ray diffraction for detailed theoretical and practical aspects of structure determin
An In-Depth Technical Guide to the Predicted Biological Activity of N,N-dimethyl-ethanamine Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide explores the predicted biological potential of a specific, under-investigated subclass: N,N-dimethyl-ethanamine pyrazole derivatives. By combining the established pharmacological profiles of the pyrazole core with the known pharmacophoric contributions of the N,N-dimethyl-ethanamine moiety—a feature associated with improved solubility and receptor interaction—we can construct a predictive framework for their therapeutic applications. This document provides a comprehensive overview of the in silico prediction workflows, plausible biological targets, detailed protocols for experimental validation, and the underlying scientific rationale for investigating this promising chemical space.
Introduction: The Rationale for a Hybrid Scaffold
The success of drug discovery often hinges on the strategic combination of well-characterized pharmacophores to create novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic properties. The fusion of a pyrazole core with an N,N-dimethyl-ethanamine side chain presents a compelling case for investigation.
-
The Pyrazole Core: This five-membered aromatic heterocycle is structurally versatile, allowing for substitution at multiple positions to fine-tune its biological activity.[6][7] Its derivatives have been successfully developed into drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and are heavily investigated for their ability to inhibit a range of biological targets, including protein kinases, cyclooxygenases, and microbial enzymes.[4][8][9]
-
The N,N-dimethyl-ethanamine Moiety: This functional group is a common feature in many centrally-acting and peripherally-acting drugs. The tertiary amine provides a basic center, which can engage in crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Furthermore, this side chain often enhances aqueous solubility and can improve oral bioavailability, key parameters in drug development.
By conjugating these two moieties, we hypothesize the creation of derivatives with multifaceted therapeutic potential, primarily in oncology, inflammation, and infectious diseases.
Predictive Workflow: From Digital Hypothesis to Experimental Validation
Before committing to costly and time-consuming wet lab synthesis and screening, a robust in silico evaluation is essential.[10] This computational workflow allows for the early-stage prediction of a compound's viability and helps prioritize the most promising candidates.[11][12]
Caption: Predictive drug discovery workflow.
Protocol 1: In Silico ADMET and Target Prediction
This protocol outlines a self-validating system where computational predictions guide the selection of candidates for synthesis, minimizing resource expenditure on compounds with predicted poor pharmacokinetics or off-target toxicity.
-
Library Generation: Design a virtual library of N,N-dimethyl-ethanamine pyrazole derivatives with varied substitution patterns on the pyrazole ring.
-
Physicochemical & ADMET Profiling:
-
Causality: Use computational tools (e.g., SwissADME, ProTox-II) to calculate properties like Lipinski's Rule of Five, solubility (LogS), and predicted toxicity.[13][14] This step is crucial because poor pharmacokinetics, not poor potency, is a primary reason for clinical trial failures.
-
Validation: Filter out compounds predicted to have high toxicity or poor drug-like properties before proceeding.
-
-
Target Identification:
-
Causality: Employ reverse docking or pharmacophore screening against libraries of known protein structures (e.g., Protein Data Bank). Given the extensive literature on pyrazoles, prime targets for screening include Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and bacterial DNA gyrase.[3][4][15]
-
Validation: A compound is considered a potential 'hit' if it shows favorable predicted binding to a specific target across multiple computational models.
-
-
Molecular Docking and Binding Energy Calculation:
-
Causality: For promising compound-target pairs, perform detailed molecular docking simulations to predict the binding mode and affinity (e.g., docking score in kcal/mol). Further refine this prediction using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to estimate binding free energy.
-
Validation: The predicted binding poses must be chemically sensible (e.g., hydrogen bonds, hydrophobic interactions). The predicted affinity provides a quantitative hypothesis to be tested experimentally.
-
Predicted Biological Profile I: Anticancer Activity
Pyrazole derivatives are extensively explored as anticancer agents, acting on a wide array of molecular targets crucial for tumor growth and proliferation.[3][6][16]
Predicted Mechanism of Action: Kinase Inhibition
Many pyrazoles function as ATP-competitive kinase inhibitors. The N,N-dimethyl-ethanamine side chain, with its basic nitrogen, could form a key salt bridge with a conserved acidic residue (e.g., Aspartate in the DFG motif) in the kinase hinge region, a common interaction for potent inhibitors. One plausible and high-value target is VEGFR-2, a key mediator of tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Quantitative Data from Literature for Related Scaffolds
The following table summarizes reported IC₅₀ values for various pyrazole derivatives against cancer-related targets, providing a benchmark for predicted efficacy.
| Compound Class | Target | Cell Line | Reported IC₅₀ (µM) | Reference |
| Indole-Pyrazole Hybrids | CDK2 | HCT116, MCF7 | 0.074 - 0.095 | [3] |
| Selanyl-1H-pyrazoles | EGFR / VEGFR-2 | HepG2 | 13.85 - 15.98 | [3] |
| Pyrazole-Naphthalene | Breast Cancer | MCF-7 | 14.62 - 17.50 | [17] |
| Pyrazole-Thiazolidinone | Lung Cancer | A549 | Moderate (31% inhib.) | [18] |
Protocol 2: Experimental Validation of Anticancer Activity
-
Synthesis: Synthesize the prioritized N,N-dimethyl-ethanamine pyrazole derivative using established methods, such as the condensation of a substituted 1,3-diketone with an appropriately functionalized hydrazine.[19] Purify via column chromatography and confirm structure by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Causality: To determine the compound's general anti-proliferative effect.
-
Method:
-
Seed human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in 96-well plates and allow them to adhere overnight.[3][18]
-
Treat cells with serial dilutions of the synthesized compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilize the crystals with DMSO and measure absorbance at 570 nm.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Validation: A dose-dependent decrease in cell viability confirms cytotoxic activity. The IC₅₀ value provides a quantitative measure of potency.
-
-
Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay):
-
Causality: To confirm that the compound inhibits the specific target predicted in silico.
-
Method: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™).
-
Incubate recombinant human VEGFR-2 enzyme with the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and a suitable substrate peptide.
-
After incubation, add a reagent to stop the reaction and deplete remaining ATP.
-
Add a second reagent to convert the ADP produced into a luminescent signal.
-
Measure luminescence, which is proportional to kinase activity. Calculate the IC₅₀ for enzyme inhibition.
-
-
Validation: Direct inhibition of the target enzyme validates the in silico docking predictions and confirms the mechanism of action.
-
Predicted Biological Profile II: Anti-inflammatory Activity
Predicted Mechanism of Action: COX-2 Inhibition
The N,N-dimethyl-ethanamine side chain could potentially interact with the secondary pocket of the COX-2 enzyme, contributing to both potency and selectivity over the COX-1 isoform, thereby reducing the risk of gastrointestinal side effects.[4][22]
Quantitative Data from Literature for Related Scaffolds
| Compound Class | Target | In Vivo Model | Efficacy | Reference |
| 3,5-diarylpyrazoles | COX-2 | Carrageenan Paw Edema | 65-80% edema reduction | [4] |
| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | Carrageenan Paw Edema | 75% edema reduction | [4] |
| Carboxyphenylhydrazone Pyrazole | COX-2 | Cotton Granuloma | 1.13 relative activity to celecoxib | [22] |
Protocol 3: Experimental Validation of Anti-inflammatory Activity
-
Synthesis: As described in Protocol 2.
-
In Vitro COX-1/COX-2 Inhibition Assay:
-
Causality: To determine the potency and selectivity of the compound for COX isoforms.
-
Method: Use a commercial colorimetric or fluorescent COX inhibitor screening assay kit.
-
Incubate ovine COX-1 and human recombinant COX-2 enzymes separately with the compound.
-
Add arachidonic acid to initiate the enzymatic reaction.
-
The peroxidase activity of COX is measured using a colorimetric substrate.
-
Measure absorbance and calculate IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
-
-
Validation: A high SI value indicates selectivity for COX-2, a desirable trait for modern anti-inflammatory drugs.
-
-
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay:
-
Causality: To assess the compound's ability to suppress the production of pro-inflammatory cytokines.
-
Method:
-
Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat with the compound.
-
Stimulate inflammation by adding LPS.
-
After 24 hours, collect the cell supernatant.
-
Quantify the levels of key cytokines like TNF-α and IL-6 using ELISA kits.
-
-
Validation: A significant reduction in cytokine levels compared to the LPS-only control demonstrates a broader anti-inflammatory effect beyond COX inhibition.
-
Predicted Biological Profile III: Antimicrobial Activity
Heterocyclic compounds, including pyrazoles, are a rich source of antimicrobial agents.[5][23] They can interfere with essential bacterial metabolic pathways.[15]
Predicted Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase is a validated target for antibiotics. The planar pyrazole ring can engage in π-π stacking interactions with DNA bases at the active site, while the flexible N,N-dimethyl-ethanamine chain could interact with the protein, disrupting its function and leading to bacterial cell death.
Protocol 4: Experimental Validation of Antimicrobial Activity
-
Synthesis: As described in Protocol 2.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Causality: To determine the lowest concentration of the compound that prevents visible bacterial growth.
-
Method (Broth Microdilution):
-
Prepare two-fold serial dilutions of the compound in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).[5][15]
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration where no turbidity (bacterial growth) is observed.
-
-
Validation: A low MIC value (e.g., <16 µg/mL) indicates potent antibacterial activity.[15] Comparing results against both Gram-positive and Gram-negative strains provides information on the spectrum of activity.
-
Conclusion and Future Directions
The N,N-dimethyl-ethanamine pyrazole scaffold represents a promising, yet underexplored, area for drug discovery. Based on the robust biological profile of the parent pyrazole nucleus and the favorable pharmacokinetic properties often conferred by the ethanamine side chain, we predict that these derivatives hold significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The logical, multi-step workflow presented in this guide—from in silico prediction to targeted in vitro validation—provides a scientifically rigorous and resource-efficient pathway to investigate these claims. Future work should focus on the synthesis of a focused library of these compounds, followed by systematic execution of the validation protocols outlined herein to establish definitive structure-activity relationships and identify lead candidates for further preclinical development.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (MDPI)
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (Preprints.org) [URL: Not available]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (National Library of Medicine)
-
Pyrazole as an anti-inflammatory scaffold. (International journal of health sciences)
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (IJPPR)
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (sciresol.com) [URL: Not available]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (Taylor & Francis Online)
-
Antibacterial pyrazoles: tackling resistant bacteria. (National Library of Medicine)
-
Mini review on anticancer activities of Pyrazole Derivatives. (IJNRD)
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (PubMed)
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (ResearchGate)
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (PubMed)
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (Bentham Science) [URL: Not available]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (Taylor & Francis Online)
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (National Library of Medicine)
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (National Library of Medicine)
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (MDPI)
-
Novel target identification towards drug repurposing based on biological activity profiles. (PLOS One)
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (Arabian Journal of Chemistry) [URL: Not available]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (PubMed Central)
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (ResearchGate)
-
New Tool Used To Predict the Biological Activity of Molecules. (Technology Networks)
-
De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (PubMed Central)
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (MDPI)
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (ResearchGate)
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (MDPI)
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (National Library of Medicine)
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (David Discovers Drug Discovery) [URL: Not available]
- Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. (American Chemical Society) [URL: Not available]
-
Current status of pyrazole and its biological activities. (PubMed Central)
- 194 recent advances in the synthesis of new pyrazole deriv
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (Oriental Journal of Chemistry)
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
- 12. technologynetworks.com [technologynetworks.com]
- 13. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. ijnrd.org [ijnrd.org]
- 19. mdpi.com [mdpi.com]
- 20. sciencescholar.us [sciencescholar.us]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
The Lynchpin of Modern Synthesis: A Guide to the Reactivity and Stability of 4-Iodopyrazole Compounds in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed the transformative impact of specific building blocks in accelerating drug discovery. Among these, 4-iodopyrazole stands out not for its intrinsic biological activity, but for its exceptional synthetic versatility.[1] The strategic placement of the iodine atom on the pyrazole core creates a highly reactive "handle" for forging complex molecular architectures, making it an indispensable tool for medicinal chemists.[1][2]
This guide moves beyond simple protocols to provide a deep, field-proven understanding of the factors governing the stability and reactivity of 4-iodopyrazoles. We will explore the causality behind experimental choices, from solvent selection to reaction monitoring, enabling you to harness the full potential of this critical intermediate while avoiding common pitfalls.
The Foundation: Understanding the Physicochemical Landscape of 4-Iodopyrazole
4-Iodo-1H-pyrazole is typically an off-white or grayish-brown crystalline powder with a melting point of 108-110 °C.[3][4] Its general stability under standard laboratory conditions is good, making it a reliable reagent.[3] However, its long-term stability and behavior in solution are contingent on several factors.
Key Stability Considerations:
-
Storage: For optimal shelf-life, 4-iodopyrazole should be stored in a tightly sealed container in a cool (0-8 °C), dry, and dark environment.[3][5]
-
Light Sensitivity: Like many organoiodine compounds, prolonged exposure to light can induce gradual decomposition, often characterized by discoloration. This is due to the potential for homolytic cleavage of the relatively weak C-I bond.
-
Thermal Stress: While stable at room temperature, elevated temperatures, especially for extended periods in solution, can promote degradation. The specific degradation pathways are solvent-dependent but can include deiodination.[6]
-
pH and Acidity: The pyrazole ring contains an acidic N-H proton. In the presence of strong bases, this proton can be abstracted, which can sometimes lead to catalyst inhibition or side reactions in cross-coupling chemistry.[7]
The Engine of Discovery: Reactivity and the Carbon-Iodine Bond
The synthetic power of 4-iodopyrazole is overwhelmingly derived from the reactivity of the carbon-iodine (C-I) bond. In the hierarchy of halogens used in cross-coupling, the C-I bond is the most reactive, readily undergoing oxidative addition to low-valent metal catalysts (typically palladium).[8] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo- or chloro-pyrazoles.[2]
This versatile reactivity makes 4-iodopyrazole a cornerstone intermediate for a variety of critical bond-forming reactions.
Caption: Synthetic utility of 4-iodopyrazole in major cross-coupling reactions.
Solvent Selection: The Critical Parameter
The choice of organic solvent is arguably the most influential parameter in determining the success of a reaction involving 4-iodopyrazole. A solvent's role extends far beyond simply dissolving reactants; it influences catalyst stability, reaction kinetics, and even the mechanism itself.[9]
Causality Behind Solvent Choices:
-
Solubility: The solvent system must effectively dissolve the 4-iodopyrazole derivative, the coupling partner, and the base to ensure a homogenous reaction environment. For Suzuki reactions, which often use inorganic bases like Na₂CO₃ or K₃PO₄, a mixture of an organic solvent with water (e.g., 1,4-dioxane/H₂O) is frequently required.[10]
-
Catalyst Stability and Activity: The solvent can coordinate to the metal center of the catalyst, influencing its stability and reactivity. Polar aprotic solvents like DMF and 1,4-dioxane are common, but they can also participate in catalyst reduction or decomposition at high temperatures.[9]
-
Reaction Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction. Less reactive coupling partners may require higher temperatures, necessitating the use of high-boiling solvents like toluene or dioxane.[7][10]
-
Work-up and Purification: The choice of solvent impacts the ease of product isolation. For example, using water as a solvent can simplify purification by allowing for simple extraction of the organic product.[7]
| Solvent | Class | Boiling Point (°C) | Common Use Cases & Rationale |
| 1,4-Dioxane | Ether | 101 | Excellent for Suzuki couplings (often with water) as it dissolves both organic substrates and inorganic bases.[10][11] |
| Toluene | Aromatic | 111 | Good for reactions requiring higher temperatures; less polar than ethers. Often used in Suzuki and Buchwald-Hartwig reactions.[10] |
| DMF | Polar Aprotic | 153 | High polarity can aid in dissolving a wide range of substrates. However, it can be oxidized by Pd(II) precatalysts and is difficult to remove.[7][9] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Used in iodination reactions and some couplings. Its lower boiling point limits the reaction temperature.[12][13] |
| DME | Ether | 85 | A common alternative to 1,4-dioxane, particularly when a lower reaction temperature is desired.[10][11] |
| Water | Protic | 100 | An environmentally benign solvent. Can be highly effective, especially in micellar catalysis systems, and simplifies work-up.[7] |
Potential Degradation Pathways in Solution
While generally stable, 4-iodopyrazole can degrade under specific conditions, particularly during reactions run at elevated temperatures or upon prolonged storage in solution. Understanding these pathways is key to troubleshooting failed reactions.
-
Reductive Deiodination (Protodeiodination): This is the most common degradation pathway, where the iodine atom is replaced by a hydrogen atom. This can be mediated by trace impurities, radical processes, or certain reaction conditions.[14] For instance, in a coupling reaction, if the catalytic cycle is inefficient, side reactions leading to deiodination of the starting material can lower the yield.
-
Photodegradation: As mentioned, UV light can initiate the homolysis of the C-I bond, forming a pyrazolyl radical. In solution, this radical can abstract a hydrogen atom from the solvent, leading to the deiodinated pyrazole.
-
Reaction with Nucleophilic Solvents: While less common for the pyrazole core itself, highly nucleophilic solvents or additives could potentially displace the iodide under harsh conditions, although this is more prevalent with more activated aromatic systems.
Experimental Protocols: A Self-Validating System
Trustworthy protocols incorporate in-process checks to validate reaction progress and integrity. Below are methodologies for assessing stability and performing a cornerstone reaction.
Protocol 1: Assessing the Stability of 4-Iodopyrazole in an Organic Solvent
This workflow provides a systematic approach to quantifying the stability of a 4-iodopyrazole derivative under specific conditions.
Caption: Experimental workflow for assessing the stability of 4-iodopyrazole.
Methodology:
-
Solution Preparation: Accurately prepare a stock solution of the 4-iodopyrazole compound in the desired organic solvent (e.g., Dioxane, DMF, Acetonitrile). Include an internal standard (a stable, non-reactive compound) if precise quantification is needed.
-
Incubation: Dispense the solution into several vials. Expose these vials to a matrix of conditions you wish to test (e.g., ambient temperature in light, ambient temperature in darkness, 60 °C in darkness).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each condition.
-
Analytical Monitoring: Dilute the aliquot if necessary and analyze immediately using a validated HPLC method. A typical method would use a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) and UV detection.[15]
-
Data Interpretation: Monitor for a decrease in the peak area of the 4-iodopyrazole and the appearance of new peaks. The primary degradation product to look for would be the corresponding de-iodinated pyrazole, which will have a significantly shorter retention time.
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol is a robust starting point for the synthesis of 4-aryl pyrazoles, a common objective in drug discovery.[10]
Reagents & Equipment:
-
Schlenk tube or microwave vial
-
4-Iodopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
Solvent system: 1,4-Dioxane and Water (4:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the 4-iodopyrazole (0.1 mmol, 1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).[10]
-
Solvent Addition: Add 1,4-dioxane (1.6 mL) and water (0.4 mL) for a total volume of 2 mL.[10]
-
Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[10]
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot a small aliquot of the reaction mixture against the starting material. The disappearance of the 4-iodopyrazole spot and the appearance of a new, typically less polar, product spot indicates progress.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-arylpyrazole.
Conclusion and Future Outlook
4-iodopyrazole compounds are not merely reagents; they are strategic enablers in the synthesis of novel chemical entities. Their high reactivity, governed by the C-I bond, provides a reliable and versatile platform for diversification. However, this reactivity must be managed through a deep understanding of their stability and the profound influence of the solvent environment. By approaching experimental design with the principles of causality and incorporating self-validating checks, researchers can troubleshoot effectively and innovate efficiently. As the field moves towards more sustainable "green" chemistry, the exploration of novel, bio-based solvents and aqueous micellar catalysis for reactions involving 4-iodopyrazoles will undoubtedly become a key area of research, further enhancing the utility of this remarkable synthetic building block.[7]
References
- Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023). Science of The Total Environment.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). BenchChem.
- 4-Iodo-1H-pyrazole. (n.d.). Chem-Impex.
- Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles. (n.d.). BenchChem.
- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2022). Water Research.
- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. (n.d.). BenchChem.
- Technical Support Center: Synthesis of 4-Iodopyrazole. (n.d.). BenchChem.
-
Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. Available at: [Link]
- The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. (n.d.). BenchChem.
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Molecules. Available at: [Link]
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis. (n.d.). BenchChem.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molbank. Available at: [Link]
-
4-Iodopyrazole. (n.d.). PubChem. Available at: [Link]
-
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances. Available at: [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). World Journal of Pharmaceutical and Life Sciences.
- 4-Iodopyrazole 99 3469-69-0. (n.d.). MilliporeSigma.
-
Effect of solvent on the cross-coupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 14. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
An In-Depth Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of an iodine atom on the pyrazole ring, combined with an N,N-dimethylethanamine side chain, renders this molecule a versatile intermediate for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document details its commercial availability, physicochemical properties, a proposed synthetic route based on established chemical transformations, and its strategic applications in drug discovery, supported by authoritative references.
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of compounds targeting a wide range of biological targets, from enzymes to receptors.[2][3] The functionalization of the pyrazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. In this context, halogenated pyrazoles, particularly 4-iodopyrazoles, have gained prominence as versatile synthetic intermediates.[4]
Commercial Availability and Physicochemical Properties
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is available from several commercial suppliers, facilitating its use in research and development.
Table 1: Commercial Suppliers of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich (AstaTech) | 879488-19-4 | C₇H₁₂IN₃ | 265.10 | ≥95% |
| BLDpharm | 879488-19-4 | C₇H₁₂IN₃ | 265.10 | ≥95% |
Table 2: Physicochemical Properties of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
| Property | Value | Source |
| IUPAC Name | 2-(4-iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine | |
| CAS Number | 879488-19-4 | [5] |
| Molecular Formula | C₇H₁₂IN₃ | |
| Molecular Weight | 265.10 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Storage Temperature | 2-8 °C | |
| InChI Key | PAFQTDKYYROHMA-UHFFFAOYSA-N |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of the 4-Iodopyrazole Intermediate
The synthesis of 4-iodopyrazole is a well-documented transformation, with several effective methods available. The choice of iodinating agent and reaction conditions can be tailored based on the desired scale and available resources.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method is often favored for its mild reaction conditions and good yields.
-
Materials:
-
Pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve pyrazole (1.0 eq) in ACN or DCM in a round-bottom flask.
-
Add NIS (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-iodopyrazole.
-
Protocol 2: Iodination using Iodine and Hydrogen Peroxide
This method provides an alternative, cost-effective route to 4-iodopyrazole.
-
Materials:
-
Pyrazole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Suspend pyrazole (1.0 eq) in water.
-
Add iodine (0.5 eq) and 30% hydrogen peroxide (0.6 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-iodopyrazole.
-
Step 2: N-Alkylation of 4-Iodopyrazole
The introduction of the N,N-dimethylethanamine side chain can be achieved through a standard N-alkylation reaction. The use of a polar aprotic solvent and a suitable base is crucial for the success of this step.
Protocol 3: N-Alkylation with 2-(Dimethylamino)ethyl chloride
-
Materials:
-
4-Iodopyrazole
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of 4-iodopyrazole (1.0 eq) in DMF or ACN, add a base (e.g., K₂CO₃, 2.0 eq, or NaH, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
-
Strategic Importance in Drug Discovery
The true value of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical industry.[3][4]
Within the vast landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold."[5][6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic other aromatic systems, enhancing properties like solubility and lipophilicity.[7] Consequently, pyrazole-containing compounds are prevalent in a wide array of approved therapeutics, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ibrutinib and ruxolitinib.[5][6][8]
This guide provides a detailed technical overview and robust protocol for the use of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine [9] as a key building block in Suzuki coupling reactions. The strategic placement of the iodo group on the pyrazole ring offers a reactive handle for C-C bond formation, while the N,N-dimethylethanamine sidechain provides a potential point for solubility modulation or further functionalization. Understanding the mechanistic nuances and practical considerations of coupling this specific substrate is crucial for leveraging its full potential in the rapid generation of novel chemical entities for drug discovery pipelines.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Deep Dive
The efficacy of the Suzuki coupling reaction hinges on a finely tuned palladium-driven catalytic cycle. A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10][11]
-
Oxidative Addition: This is often the rate-determining step of the cycle.[1] The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine substrate. This process oxidizes the palladium center from Pd(0) to a square planar Pd(II) complex.[10][12][13] The reactivity of the organic halide is crucial here, with the general trend being I > Br > OTf >> Cl.[13][14] The use of an iodo-pyrazole, therefore, ensures this initial step is highly favorable.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the Pd(II) complex.[1] For this to occur, the organoboron compound must first be activated by a base.[1][2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R-group to the palladium center, displacing the halide.[15][16] The precise mechanism of transmetalation is complex and can be influenced by the specific base and solvent used.[1][11]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple, forming the new C-C bond and the desired product.[1][10] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[13] Bulky, electron-rich ligands on the palladium catalyst can promote this step.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Pillar 2: The Critical Role of Reagents and Conditions
The success of a Suzuki coupling is not solely dependent on the catalyst. The judicious selection of the base and solvent system is critical for achieving high yields and minimizing side reactions.
The Function of the Base
The base plays multiple, indispensable roles in the catalytic cycle.[1] Its primary function is to activate the boronic acid, forming a boronate species that is sufficiently nucleophilic to participate in transmetalation.[2][16] Different bases can be employed, with common choices including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and nature of the base can influence reaction rates and selectivity.[17] For substrates with base-labile functional groups, milder bases like potassium fluoride (KF) may be necessary.[2][18]
Solvent System Considerations
The solvent must solubilize a range of components with differing polarities, from the organic starting materials to the inorganic base and the palladium catalyst complex.[19] Common solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as N,N-dimethylformamide (DMF).[19][20]
Often, a co-solvent system, typically involving water, is employed.[17] Water can aid in dissolving the inorganic base and can accelerate the transmetalation step.[17] However, the choice of solvent can be more complex than simply ensuring solubility. Polar solvents can stabilize anionic transition states, potentially altering the reaction's selectivity and rate.[20][21][22] It is crucial that all solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black and promoting undesirable homocoupling of the boronic acid.[14][23]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine | ≥97% | BLDpharm | Store under inert gas.[9] |
| Arylboronic Acid | ≥97% | Various | Use fresh or recently purified material to avoid protodeboronation.[14] |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Various | Highly air-sensitive. Store and handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | Finely powder before use to increase surface area. |
| 1,4-Dioxane | Anhydrous | Various | Must be degassed thoroughly before use. Check for peroxides.[14] |
| Deionized Water | N/A | N/A | Must be degassed thoroughly before use. |
| Ethyl Acetate | Reagent Grade | Various | For workup. |
| Brine (Saturated NaCl solution) | N/A | N/A | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Causality: This step is critical to prevent the oxidation of the Pd(0) catalyst to inactive palladium black, which would halt the catalytic cycle.[14]
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.01-0.05 eq.).
-
Causality: A low catalyst loading is typically sufficient due to the high turnover rate of the Suzuki reaction.[10] The catalyst is added after establishing an inert atmosphere due to its high sensitivity to air.
-
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 to 5:1 ratio). Add the solvent mixture to the reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.
-
Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrazolyl iodide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure thorough degassing of all solvents.3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[14] |
| Formation of Homocoupling Byproduct | Presence of oxygen leading to oxidative homocoupling of the boronic acid. | Improve degassing procedures. Ensure a robust inert atmosphere is maintained throughout the reaction.[23] |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. The boronic acid itself may be unstable. | Use anhydrous solvents and ensure the base is anhydrous. Minimize reaction time. Use a more stable boronate ester or trifluoroborate salt.[14] |
| Formation of Dehalogenated Starting Material | The catalyst reacts with a hydride source (e.g., solvent, base). | Ensure an inert atmosphere. Choose a solvent less likely to act as a hydride source.[23] |
| Reaction Stalls | Catalyst deactivation or inhibition. The nitrogen atoms on the pyrazole may coordinate to the palladium.[23] | Try a different ligand system. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) can sometimes overcome substrate-based inhibition and are more active for challenging couplings.[24] |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for constructing complex molecular architectures. By leveraging the unique properties of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, researchers can efficiently access a diverse range of novel pyrazole-containing compounds. Success in this endeavor requires not only a robust experimental protocol but also a foundational understanding of the reaction mechanism and the critical interplay between the catalyst, base, and solvent. This guide provides the necessary framework for scientists to confidently apply this methodology, troubleshoot potential issues, and accelerate the discovery of next-generation therapeutics.
References
- Suzuki reaction - Wikipedia. (n.d.).
- Neufeldt, S. R., & Sanford, M. S. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 79(9), 4165–4174.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(12), 5840-5846.
- Kumar, V. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(24), 2099-2111.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Neufeldt, S. R., & Sanford, M. S. (2026). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Jana, S., & Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Hu, N., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1046.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470.
- Hu, X., & Rapp, M. (2019). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4721.
- Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
- Jana, S., & Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
- Neufeldt, S. R., & Sanford, M. S. (2014). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. The Journal of Organic Chemistry.
- Gujral, S. S., & Khatri, S. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
- Lyubimov, S. E., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 43, 691-696.
- Quibell, J. M., Duan, G., Perry, G. J. P., & Larrosa, I. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 909386.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(15), 8357-8366.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sharma, K., et al. (2021).
- BLDpharm. (n.d.). 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
- Voitekhovitch, S. V., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(5), 188-204.
- Chawla, G., & Kumar, A. (2016).
- ResearchGate. (n.d.). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. aidic.it [aidic.it]
- 18. researchgate.net [researchgate.net]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reddit.com [reddit.com]
Sonogashira cross-coupling of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
An In-Depth Guide to the Sonogashira Cross-Coupling of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Introduction: Bridging Heterocyclic Chemistry and Medicinal Innovation
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in forming carbon-carbon (C-C) bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This powerful transformation, originally reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, typically employs a dual-catalyst system of palladium and copper, operating under mild conditions that tolerate a wide array of functional groups.[3][4][5] Its utility is particularly pronounced in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide focuses on a specific, high-value application: the alkynylation of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. Pyrazole scaffolds are privileged structures in drug discovery, appearing in numerous approved therapeutics due to their diverse biological activities. The ability to introduce an alkyne moiety onto the pyrazole ring via Sonogashira coupling opens a gateway to a vast chemical space, allowing for further functionalization through click chemistry, cyclization reactions, or by serving as a key structural element in the final active pharmaceutical ingredient (API). The iodo-substituent at the C4 position of the pyrazole is strategically ideal, as aryl iodides exhibit the highest reactivity among halogens in the Sonogashira reaction (I > Br > Cl > F), facilitating coupling under milder conditions and often with higher yields.[1][6]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing not only a detailed experimental protocol but also the underlying mechanistic rationale and strategic considerations for successfully executing this transformation.
Mechanistic Rationale: The "Why" Behind the Protocol
A successful Sonogashira coupling hinges on the synergistic interplay of two catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[3][4] Understanding these cycles is critical for rational troubleshooting and optimization.
Core Catalytic Pathway:
-
Palladium(0) Activation: The active catalyst is a Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine ligand.[1]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, forming a square planar Pd(II) intermediate. This is often the rate-determining step for less reactive halides, but is typically facile for aryl iodides.[4]
-
Copper(I) Acetylide Formation: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper(I) acetylide species. This step activates the alkyne for the subsequent transmetalation.[1][4]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the iodide ligand. This is a crucial step where the two cycles intersect.[4][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the desired alkynylated pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Catalytic Cycle of the Copper-Cocatalyzed Sonogashira Reaction
Caption: The dual catalytic cycles of the Sonogashira reaction.
Considerations for the Pyrazole Substrate:
-
Catalyst Inhibition: N-heterocycles like pyrazoles can potentially coordinate to the palladium center, acting as a ligand and inhibiting catalytic activity.[8] The use of bulky, electron-rich phosphine ligands (like PPh₃) helps to prevent this by sterically shielding the palladium.
-
Intramolecular Chelation: The N,N-dimethylethanamine side chain on the pyrazole N1 position could chelate to the metal centers (Pd or Cu). This is generally not a major issue but can influence reactivity. Standard conditions are typically robust enough to overcome this.
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine with phenylacetylene as a representative terminal alkyne.
Materials and Reagents:
-
Substrate: 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 eq)
-
Alkyne: Phenylacetylene (1.2 - 1.5 eq)
-
Palladium Precatalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)
-
Copper(I) Co-catalyst: Copper(I) iodide [CuI] (0.04 - 0.10 eq)
-
Base: Triethylamine (Et₃N) (≥ 3.0 eq)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Flame-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (manifold or balloon)
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Flask Preparation: Place a magnetic stir bar into a flame-dried Schlenk flask. Seal the flask and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: Under the inert atmosphere, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white/tan powder) to the flask.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) via cannula or syringe, followed by triethylamine and phenylacetylene. The triethylamine often serves as both the base and a co-solvent.[1]
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. For less reactive partners, the mixture may be gently heated to 40-60 °C. A successful reaction is often indicated by the formation of a triethylammonium iodide salt precipitate.
-
Reaction Quench and Work-up: Upon completion (typically 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure alkynylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Troubleshooting
The success of the Sonogashira coupling can be sensitive to several parameters. The following table summarizes key variables for optimization.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | If reactivity is low, consider Pd(PPh₃)₄ or catalyst systems with more electron-rich/bulky ligands (e.g., N-heterocyclic carbenes, NHCs).[2][4] |
| Copper Co-catalyst | CuI (4-10 mol%) | If alkyne homocoupling (Glaser coupling) is significant, reduce the amount of CuI or switch to a copper-free protocol .[1][8] |
| Base | Triethylamine (Et₃N) | Amine bases are standard. For sluggish reactions, a stronger organic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃ can be tested.[1][9] |
| Solvent | THF, DMF | Solvent choice impacts solubility and reaction rate.[10] DMF is more polar and can accelerate the reaction but is harder to remove. Toluene is a less polar option. Using the amine base as the solvent is also common.[1] |
| Temperature | Room Temperature | Aryl iodides are highly reactive and should couple at room temperature.[1] Gentle heating (40-60 °C) can be applied if the reaction is slow, but higher temperatures increase the risk of side reactions.[8] |
| Atmosphere | Inert (Ar or N₂) | Crucial. Oxygen promotes the oxidative homocoupling of the alkyne, which is a primary side reaction.[8] Ensure all reagents and solvents are properly degassed. |
Advanced Protocol: Copper-Free Sonogashira Coupling
The primary drawback of the classic Sonogashira reaction is the copper-promoted homocoupling of the terminal alkyne.[1] Copper-free variants have been developed to circumvent this issue, which is particularly important when using valuable or complex alkynes.
Rationale: In the absence of copper, the deprotonated alkyne is believed to coordinate directly to the palladium(II) center, followed by reductive elimination.[1] This pathway often requires a stronger base and sometimes more specialized ligands to be efficient.
Illustrative Copper-Free Protocol:
-
Setup: Follow the same inert atmosphere setup as the standard protocol.
-
Reagents:
-
Substrate: 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 eq)
-
Alkyne: Terminal Alkyne (1.5 eq)
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) with a suitable ligand like PPh₃ (4 mol%), or a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).
-
Base: A stronger base is often needed, such as piperidine or DBU, often in an amine-free solvent like DMSO.[11][12]
-
-
Procedure: Combine the substrate, palladium catalyst, and base in the solvent. Add the alkyne and stir the mixture, often at an elevated temperature (e.g., 80-100 °C), while monitoring by TLC or LC-MS.
-
Work-up & Purification: Follow analogous work-up and purification steps as described in the standard protocol.
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper Iodide: CuI is harmful if swallowed or inhaled. Avoid creating dust.
-
Solvents: THF, DMF, and other organic solvents are flammable and have associated health risks. Handle them in a well-ventilated fume hood.
-
Bases: Amine bases like triethylamine are corrosive and have strong odors. Always handle them in a fume hood.
-
Inert Atmosphere: Exercise caution when working with Schlenk lines and inert gases.
This guide provides a robust framework for the successful . By understanding the mechanistic principles and key experimental variables, researchers can effectively apply and adapt these protocols to accelerate their synthetic and drug discovery programs.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1373–1380. [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Miao, H., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(11), 20081-20096. [Link]
-
Matveeva, V., et al. (2021). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 534-546. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]
-
ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link]
-
Wang, Z., et al. (2010). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Advanced Synthesis & Catalysis, 352(1), 143-148. [Link]
-
Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(10), 5798-5819. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. cetjournal.it [cetjournal.it]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Strategic Utility of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][4] Within this important class of heterocycles, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine emerges as a particularly strategic building block for medicinal chemists.
This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a simple catalog of facts to explain the causality behind its utility. We will delve into its synthetic advantages, its potential as a precursor for targeted libraries, and provide detailed protocols for its synthesis and subsequent modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
The core value of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine lies in the combination of two key structural features:
-
The 4-Iodopyrazole Core: The iodine atom at the C4 position is not merely a substituent; it is a highly effective synthetic handle.[6] Its reactivity in modern cross-coupling reactions allows for the late-stage introduction of diverse molecular fragments, a crucial advantage in lead optimization.[6]
-
The N1-Substituted Side Chain: The N,N-dimethylethanamine moiety at the N1 position can significantly influence the physicochemical properties of the final compounds, often improving aqueous solubility and providing a basic nitrogen atom that can be crucial for target engagement or optimizing pharmacokinetic profiles.
This guide will demonstrate how these features can be synergistically exploited to accelerate the discovery of novel therapeutics.
Part 1: The Synthetic Versatility of the 4-Iodo Handle
The carbon-iodine bond at the C4 position of the pyrazole ring is the linchpin of this molecule's utility.[7] Compared to its bromo- and chloro-analogs, the C-I bond is more reactive, enabling a broader scope of transformations under milder conditions. This reactivity is particularly valuable for palladium- and copper-catalyzed cross-coupling reactions.[6][8]
Key Transformation Chemistries
The 4-iodopyrazole scaffold is a robust platform for building molecular complexity. The following cross-coupling reactions are routinely and efficiently performed, allowing for the creation of diverse libraries of compounds from a single intermediate.
| Coupling Reaction | Reagent Type | Bond Formed | Potential Applications of Product |
| Suzuki-Miyaura | Boronic Acids / Esters | C-C (Aryl/Heteroaryl) | Kinase Inhibitors, GPCR Modulators |
| Sonogashira | Terminal Alkynes | C-C (Alkynyl) | PDE4 Inhibitors, Kinase Inhibitors |
| Heck | Alkenes | C-C (Alkenyl) | Peptidomimetics, Natural Product Analogs |
| Buchwald-Hartwig | Amines, Amides | C-N | CNS-active agents, Enzyme Inhibitors |
| Ullmann Condensation | Alcohols, Phenols, Thiols | C-O, C-S | CYP450 Inhibitors, Fungicides |
This table summarizes the primary cross-coupling reactions enabled by the 4-iodo substituent, highlighting the versatility of the scaffold.
Below is a visual representation of the synthetic pathways diverging from the 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine core.
Figure 1: Synthetic utility of the title compound.
Part 2: Applications in Medicinal Chemistry Target Classes
The derivatization potential of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine makes it an ideal starting point for targeting several important classes of proteins implicated in disease.
Application Focus 1: Kinase Inhibitors
The pyrazole scaffold is a well-established core for kinase inhibitors, which are crucial in oncology and inflammatory disease treatment.[6] The 4-position of the pyrazole ring often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal vector for introducing substituents that can enhance potency and selectivity. Using Suzuki and Sonogashira couplings, various aryl, heteroaryl, and alkynyl groups can be installed at the C4 position to probe these interactions.
-
Target Kinases: c-Met, Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), JNK.[6]
-
Rationale: The N,N-dimethylethanamine side chain can form salt-bridge interactions with acidic residues (e.g., Asp) in the hinge region or improve solubility, a common challenge with kinase inhibitors.
Figure 2: Kinase inhibitor discovery workflow.
Application Focus 2: Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for asthma and COPD.[6] 4-Alkynyl pyrazole derivatives, synthesized via Sonogashira coupling from 4-iodopyrazole intermediates, have been identified as a promising class of PDE4 inhibitors.[6] The linear geometry of the alkyne linker allows for deep projection into the enzyme's active site.
-
Rationale: The strategic placement of the 4-iodo group allows for the direct and efficient construction of these C-C bonds, which is a significant advantage over multi-step classical syntheses.
Part 3: Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. These are generalized procedures and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
This two-step protocol involves the iodination of pyrazole followed by N-alkylation.
Step A: Synthesis of 4-Iodo-1H-pyrazole
-
Reaction Setup: To a stirred solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a mixture with TFA), add N-iodosuccinimide (NIS) (1.5 eq).[9]
-
Reaction Conditions: Heat the resulting mixture at 80 °C overnight. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the solution to room temperature, dilute with an organic solvent like dichloromethane (DCM), and wash sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-iodo-1H-pyrazole.
Step B: N-Alkylation to Yield the Title Compound
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-iodo-1H-pyrazole (1.0 eq) in a dry aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Alkylating Agent: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the stirred suspension. A similar procedure is described in a patent for related structures.[10]
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Protocol 2: Application in Sonogashira Cross-Coupling
This protocol details a general procedure for the derivatization of the title compound with a terminal alkyne.
-
Reaction Setup: To a Schlenk tube, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) salt, typically CuI (0.1 eq).[6]
-
Solvent and Base: Add a suitable solvent (e.g., DMF or THF) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 4-alkynyl pyrazole derivative.
Conclusion: A Strategic Asset for Medicinal Chemistry
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages in the drug discovery process. Its value is derived from the predictable and high-yielding reactivity of the 4-iodo substituent, which facilitates rapid library synthesis and exploration of structure-activity relationships. The integrated N,N-dimethylethanamine side chain provides a handle for modulating physicochemical properties, addressing common challenges in lead optimization such as solubility and off-target effects. By leveraging the protocols and insights provided in this guide, researchers can effectively harness the potential of this versatile molecule to accelerate the development of next-generation therapeutics.
References
- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. (2025). Benchchem.
- Synthesis of 4-iodopyrazoles: A Brief Review. (2009).
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2018).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. (2025). Benchchem.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).
- Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: A review. (2014). Journal of Chemical and Pharmaceutical Research.
- Bioisostere – Knowledge and References. (n.d.). Taylor & Francis.
- Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.).
- Synthesis and Biological Activities of Some Pyrazole Deriv
- United States Patent US-20030096832-A1. (2003).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
- United States Patent US-9403810-B2. (2016).
- Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (2008).
- United States Patent US-6498163-B1. (2002).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Utilization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has rendered them one of the most important classes of drug targets. Within the medicinal chemist's toolkit, the pyrazole moiety has emerged as a "privileged scaffold" due to its unique combination of synthetic tractability and its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases.[1][2] A multitude of FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its significance in the design of targeted therapies.[1]
The strategic functionalization of the pyrazole ring is paramount for modulating the potency, selectivity, and pharmacokinetic properties of an inhibitor. In this context, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (CAS 879488-19-4) presents itself as a highly valuable and versatile building block for the construction of complex kinase inhibitors. The key features of this molecule are twofold:
-
The 4-Iodo Group: The carbon-iodine bond at the 4-position of the pyrazole ring is a reactive handle, readily participating in a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or alkynyl moieties, which are often crucial for achieving high-affinity binding to the target kinase.[3]
-
The N,N-dimethylethanamine Side Chain: The presence of a basic amino group can enhance aqueous solubility, a critical property for drug candidates. Furthermore, this moiety can form additional interactions with the kinase protein, potentially improving binding affinity and selectivity.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in the synthesis of kinase inhibitors. We will delve into detailed, field-proven protocols for key cross-coupling reactions and discuss the underlying scientific principles that govern these transformations.
Core Applications in Kinase Inhibitor Scaffolds
The primary utility of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine lies in its role as a precursor for more complex, highly functionalized pyrazole-containing molecules. Its application is particularly relevant in the synthesis of inhibitors targeting the Janus Kinase (JAK) family, among others. The general workflow involves the coupling of an aryl or heteroaryl group to the 4-position of the pyrazole ring, a common structural motif in many JAK inhibitors.[4]
Below is a conceptual workflow illustrating the central role of this building block in the synthesis of a generic kinase inhibitor scaffold.
Caption: Synthetic utility of the title compound in generating diverse kinase inhibitor precursors.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are designed to be robust starting points for the functionalization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. As with any chemical reaction, optimization of conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids or esters.[5][6] This is a cornerstone reaction for building the core structures of many kinase inhibitors.
Reaction Scheme:
Materials:
-
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
-
Aryl/Heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Conventional Heating):
-
To a dry Schlenk flask under an inert atmosphere, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv).
-
Add the aryl/heteroaryl boronic acid (1.1-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the base (e.g., Na₂CO₃, 2.0 equiv).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 6 | 75-90 |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME/H₂O | 85 | 8 | 80-95 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 70-88 |
Causality Behind Experimental Choices: The choice of palladium catalyst and base is crucial. Pd(PPh₃)₄ is a versatile catalyst, while catalysts with more sophisticated phosphine ligands like SPhos can be effective for more challenging couplings. The base is required to activate the boronic acid for transmetalation to the palladium center.[6] A mixed solvent system including water is often necessary to dissolve the inorganic base.
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira reaction enables the coupling of terminal alkynes to the 4-position of the pyrazole ring, introducing a linear, rigid linker that can be valuable for probing the ATP-binding site.[7][8]
Reaction Scheme:
Materials:
-
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide (4 mol%).
-
Dissolve the solids in the anhydrous solvent (e.g., THF).
-
Add the terminal alkyne (1.2 equiv) followed by the amine base (e.g., TEA, 2.0 equiv).
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The Sonogashira reaction proceeds via two interconnected catalytic cycles.[8] The palladium catalyst activates the C-I bond, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HI generated during the reaction.[7]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyrazole.[9][10] This is particularly useful for synthesizing 4-aminopyrazole derivatives, which are key pharmacophores in many kinase inhibitors.[4]
Reaction Scheme:
Materials:
-
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used.[11] Bulky, electron-rich phosphine ligands like Xantphos facilitate the crucial reductive elimination step that forms the C-N bond. The choice of base is also critical, with stronger bases like NaOtBu often being more effective, but weaker bases like Cs₂CO₃ can be used for more sensitive substrates.
Hypothetical Application: Synthesis of a JAK Inhibitor Intermediate
To illustrate the practical application of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, we present a hypothetical synthesis of an intermediate that could be further elaborated into a potent JAK inhibitor. This example is based on the common structural features of known JAK inhibitors, such as Ruxolitinib.[3]
Caption: Hypothetical synthesis of a JAK inhibitor intermediate via Suzuki coupling.
This synthesized intermediate possesses the core pyrazolyl-pyrrolopyrimidine scaffold common to many JAK inhibitors. The N,N-dimethylethanamine side chain provides a point for further modification or can contribute directly to the desired pharmacokinetic profile.
Conclusion and Future Perspectives
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a strategically designed building block that offers significant advantages for the synthesis of novel kinase inhibitors. Its pre-installed, functionalized side chain and the highly reactive 4-iodo group provide a streamlined entry into diverse and complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a robust foundation for researchers to explore the vast chemical space around the pyrazole scaffold. As the quest for more selective and potent kinase inhibitors continues, the judicious use of versatile intermediates like the title compound will undoubtedly play a crucial role in accelerating the discovery of next-generation targeted therapies.
References
-
Astex Therapeutics. (n.d.). Fragment Based Discovery of AT9283; A Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity. Retrieved from [Link]
- Cui, J., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928.
-
PubChem. (n.d.). At-9283. Retrieved from [Link]
- Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388.
-
Massive Bio. (2023, November 25). Aurora Kinase Inhibitor AT9283. Retrieved from [Link]
- Santo, L., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics, 9(5), 1464-1475.
- Wyatt, P. G., et al. (2008). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 7(5), 1156-1165.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing jak inhibitors and related intermediate compounds.
- Saleh, N. M., et al. (2021).
-
Abdel-Wahab, B. F., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(42), 26081-26097.
- Geesi, M. H. (2022).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. massivebio.com [massivebio.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]
- 12. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
Palladium-catalyzed functionalization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
An In-Depth Guide to the Palladium-Catalyzed Functionalization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Functionalized Pyrazole Scaffold
In the landscape of medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone scaffold, present in a multitude of biologically active compounds and functional materials.[1] The strategic introduction of substituents onto this heterocyclic core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, is a particularly valuable building block. The iodine atom at the C4 position serves as a highly reactive and versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[1] Concurrently, the N,N-dimethylethanamine side chain at the N1 position enhances aqueous solubility and introduces a tertiary amine moiety that can be pivotal for modulating biological activity or material properties.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple recitation of steps to explain the underlying principles and rationale behind protocol design for the functionalization of this key intermediate. We will explore a suite of powerful palladium-catalyzed reactions, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig couplings, providing not only detailed, validated protocols but also the scientific reasoning to empower researchers to adapt and troubleshoot these transformations effectively.
Pillar 1: The Engine of Innovation - The Palladium Catalytic Cycle
At the heart of these powerful transformations is the palladium catalytic cycle.[2] Understanding this fundamental mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination.[3] The cycle begins with an active, low-valent Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[4]
The efficiency and success of the entire process are profoundly influenced by the choice of ligands, which coordinate to the palladium center. Ligands stabilize the catalyst, modulate its reactivity, and can significantly enhance the rates of the elementary steps in the cycle.[5][6]
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Pillar 2: C-C Bond Formation Protocols
The creation of carbon-carbon bonds is fundamental to organic synthesis. The C4-iodo position of our substrate is primed for this transformation.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most robust and widely used C-C bond-forming methods due to its mild conditions, commercial availability of reagents, and high functional group tolerance.[1][7] The base is a critical component, playing a role in activating the organoboron species to facilitate transmetalation.[8]
Scientific Rationale:
-
Catalyst/Ligand: For substrates like 4-iodopyrazoles, Pd(PPh₃)₄ is often effective.[1] For more challenging couplings, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a phosphine ligand is used. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a rigid backbone and an electron-donating environment, which stabilizes the catalyst and promotes the key steps of the catalytic cycle.[5]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used in a mixed solvent system including water. The base facilitates the formation of a more reactive boronate species, which accelerates the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is typical. This system effectively solubilizes both the organic substrate and the inorganic base, promoting efficient catalysis.[8]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | >85[9] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2-3) | Cs₂CO₃ (2.0) | DMF | 100 | >90 |
| (E)-Styrylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | >80 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | >85 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.1 M). Degas the resulting suspension thoroughly for 15-20 minutes by bubbling argon through the liquid. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenylpyrazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[10][11]
Heck-Mizoroki Reaction: Synthesis of Alkenyl-Pyrazoles
The Heck reaction is a powerful method for the alkenylation of aryl halides.[12][13] It involves the coupling of the 4-iodopyrazole with an alkene, such as an acrylate or styrene, in the presence of a palladium catalyst and a base.[14] The base is essential to neutralize the hydrogen halide (HX) byproduct formed during the catalytic cycle.[8]
Scientific Rationale:
-
Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[8][14] In some cases, phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or even simpler ligands like triethyl phosphite (P(OEt)₃) can improve yields and reaction rates, especially for less reactive alkenes.[14]
-
Base: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as an acid scavenger and facilitates the regeneration of the active Pd(0) catalyst.[8]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred as they can solubilize the reactants and stabilize the charged intermediates in the catalytic cycle.
Experimental Protocol: Heck Coupling with n-Butyl Acrylate
-
Reagent Preparation: In a sealed tube, combine 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by n-butyl acrylate (1.5 equiv) and triethylamine (Et₃N, 2.0 equiv).
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C for 12-24 hours. Monitor for the consumption of the starting iodopyrazole by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic extracts and wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via flash chromatography to obtain the (E)-alkenylated pyrazole. The trans selectivity is a hallmark of the Heck reaction.[12]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 4-iodopyrazole and a terminal alkyne.[15] This reaction is distinguished by its use of a dual-catalyst system, typically a palladium complex and a copper(I) salt.[8]
Scientific Rationale:
-
Dual Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle (oxidative addition/reductive elimination).[8] The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center.[8][15]
-
Base: An amine base like triethylamine or piperidine serves two roles: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HX byproduct.[8]
-
Copper-Free Conditions: To avoid issues related to alkyne homocoupling (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed. These often require a different choice of palladium catalyst, ligand, and a stronger base, but can provide cleaner reaction profiles.[15][16]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: To a Schlenk flask under an argon atmosphere, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 equiv), and copper(I) iodide (CuI, 0.05 equiv).
-
Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 equiv). Finally, add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 4-8 hours), as monitored by TLC.
-
Workup: Remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a water and brine wash.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the product by flash column chromatography to yield the 4-alkynylpyrazole.
Pillar 3: C-N Bond Formation - The Buchwald-Hartwig Amination
The formation of C-N bonds via cross-coupling is a cornerstone of modern pharmaceutical synthesis.[17][18] The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines.[19] The success of this reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands.[20]
Scientific Rationale:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos) are critical.[6] Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature accelerates the initial oxidative addition of the aryl iodide to the Pd(0) center.[6][20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices. The choice of base can be critical and is often dependent on the pKa of the amine.[21]
-
Precatalyst: Modern Buchwald-Hartwig reactions often employ well-defined Pd(II) precatalysts that are air-stable and reliably generate the active Pd(0) species under the reaction conditions.
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.5) | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 |
| Benzylamine | G3-XPhos Precatalyst (2) | LHMDS (1.5) | THF | 70 |
| Pyrrolidine | Pd(dba)₂ (2.5) / tBuDavePhos (5) | K₂CO₃ (2.0) | Xylene | 120 |
Experimental Protocol: Buchwald-Hartwig Coupling with Morpholine
-
Inert Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.5 equiv) to an oven-dried vial. Add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv), a palladium precatalyst (e.g., G3-XPhos, 0.02 equiv), and a stir bar.
-
Reagent Addition: Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv).
-
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer (MgSO₄), filter, and concentrate. Purify by flash column chromatography to afford the 4-aminopyrazole product.
References
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
- The Role of Phosphine Ligands in Palladium C
- heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Cross-coupling reaction. Wikipedia.
- Developing Ligands for Palladium(II)
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
- Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. PubMed.
- Sonogashira coupling. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 10. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 11. Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
Application Note: A Protocol for the Parallel Synthesis of a Diverse Chemical Library via Derivatization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Abstract
This document provides a comprehensive, field-proven guide for the derivatization of the versatile building block, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, to facilitate the rapid construction of a diverse chemical library. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs.[1][2][3][4][5] The title compound features a reactive C4-iodide handle, ideal for a variety of palladium-catalyzed cross-coupling reactions, and a dimethylethanamine side chain, which can influence pharmacokinetic properties. This protocol details robust, step-by-step methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions optimized for parallel synthesis. It includes guidance on reaction setup, purification strategies for libraries, and quality control, enabling researchers in drug discovery to efficiently generate novel and focused compound arrays for screening.
Introduction and Rationale
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold in a multitude of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][3][4] The strategic placement of an iodine atom at the C4 position of the pyrazole ring provides a highly reactive site for carbon-carbon and carbon-nitrogen bond formation. This allows for the systematic introduction of a wide range of chemical moieties, a process central to library synthesis and structure-activity relationship (SAR) studies.[6][7][8]
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is an ideal starting platform for library synthesis due to two key features:
-
The C4-Iodide: This serves as a versatile synthetic handle. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions.[7]
-
The N,N-dimethylethanamine Side Chain: This functional group can modulate the physicochemical properties of the final compounds, such as solubility and cell permeability, and may engage in key interactions with biological targets.
This guide provides detailed, optimized protocols for three powerful cross-coupling reactions to diversify this scaffold, designed specifically for a parallel synthesis format to accelerate drug discovery efforts.[8][9]
Overall Library Synthesis Workflow
The strategy involves a "hub-and-spoke" approach where the central scaffold is diversified using a portfolio of robust chemical transformations. This workflow is designed for execution in multi-well plates (e.g., 24 or 96-well formats) to maximize throughput.
Caption: High-level workflow for parallel library synthesis.
Reagents and Materials
| Reagent/Material | Grade/Purity | Recommended Supplier | Notes |
| 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine | ≥95% | BLDpharm[10] | Starting scaffold. Prepare a stock solution in the reaction solvent (e.g., 0.2 M in Dioxane). |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | Sigma-Aldrich | Pre-catalyst for Suzuki and Buchwald-Hartwig reactions. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst | Sigma-Aldrich | Catalyst for Suzuki and Sonogashira reactions.[7] |
| SPhos Precatalyst | Catalyst | Sigma-Aldrich | Highly effective pre-catalyst for Buchwald-Hartwig amination. |
| Copper(I) Iodide (CuI) | Reagent | Sigma-Aldrich | Co-catalyst for Sonogashira coupling.[11] |
| Boronic Acids/Esters | Library | Combi-Blocks | Ensure a diverse set with varying electronic and steric properties. |
| Terminal Alkynes | Library | Combi-Blocks | Use a diverse set of aryl and alkyl alkynes. |
| Primary/Secondary Amines | Library | Combi-Blocks | Ensure amines are of high purity. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich | Base for Suzuki coupling.[12] |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Sigma-Aldrich | Base for Buchwald-Hartwig amination. |
| Triethylamine (Et₃N) | Anhydrous | Sigma-Aldrich | Base for Sonogashira coupling, distill before use. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | Reaction solvent. Ensure it is degassed. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Reaction solvent. Ensure it is degassed. |
| Inert Gas (Argon or Nitrogen) | High Purity | Airgas/Linde | Crucial for maintaining anaerobic conditions to protect the catalyst.[11] |
| 24 or 96-well Reaction Blocks | - | Radleys | With reflux condensers and magnetic stirring. |
Experimental Protocols: Derivatization Methodologies
General Precaution: All palladium-catalyzed reactions are sensitive to air and moisture. It is imperative to use anhydrous solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction period.[11]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl and heteroaryl moieties.[7] The choice of a palladium(0) catalyst is crucial for the oxidative addition step, which is the first and often rate-limiting step in the catalytic cycle.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acs.org [acs.org]
- 9. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 10. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
Application Note: Palladium-Catalyzed C-N Cross-Coupling of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, and the pyrazole moiety is a privileged scaffold found in numerous pharmacologically active compounds. This document outlines the mechanistic underpinnings of the reaction, provides field-proven insights for procedural choices, and delivers a robust, step-by-step protocol for researchers engaged in drug discovery and organic synthesis.
Introduction: The Strategic Importance of 4-Aminopyrazoles
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing C-N bonds in contemporary organic synthesis.[1][2] First reported in the mid-1990s, this palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, including milder reaction conditions and a remarkably broad substrate scope.[1][3] Its application is particularly impactful in pharmaceutical development, where the arylamine motif is ubiquitous.[1]
The target substrate, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, serves as a valuable building block for synthesizing 4-aminopyrazole derivatives. This class of compounds is of high interest in medicinal chemistry, notably as inhibitors for key signaling proteins like Janus kinases (JAKs), which are implicated in immunological and oncological diseases.[4] The protocol herein describes the coupling of this iodo-pyrazole with a representative secondary amine, providing a foundational method that can be adapted for a wide range of nitrogen nucleophiles.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The reaction proceeds via a catalytic cycle initiated by a palladium(0) complex.[1][5] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6][7]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) intermediate.[6][7] For aryl halides, the general order of reactivity is I > Br > Cl.[7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][6]
-
Reductive Elimination : This is the final, bond-forming step. The C-N bond is created as the desired 4-aminopyrazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][6]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines developed by the Buchwald group, are highly effective.[3][8] These ligands promote the crucial reductive elimination step, prevent the formation of inactive catalyst dimers, and enhance overall catalytic activity, allowing for the coupling of even challenging substrates like heteroaryl chlorides.[3][8]
Experimental Protocol: Amination with Morpholine
This protocol details a representative amination using morpholine as the nucleophile. It is designed to be a robust starting point for further optimization with other amines.
3.1. Materials and Equipment
-
Substrates & Reagents:
-
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (CAS: 879488-19-4)[9]
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
-
3.2. Precautionary Notes
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. The reaction must be set up under an inert atmosphere of nitrogen or argon.[2] All solvents and liquid reagents should be degassed prior to use.
-
Base Sensitivity: Sodium tert-butoxide is a strong base and is highly hygroscopic. Handle it quickly in an inert atmosphere glovebox or under a positive pressure of inert gas.
-
Substrate Considerations: The N,N-dimethylethanamine side chain on the pyrazole substrate is basic. While it is not expected to interfere significantly as a primary nucleophile, it can coordinate to the palladium center. The use of a highly active catalyst/ligand system like Pd₂(dba)₃/XPhos helps ensure the desired intermolecular coupling proceeds efficiently.
3.3. Step-by-Step Procedure
-
Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the flask via syringe. Stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: In one portion, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 mmol, 1.0 equiv.). Follow this by the addition of morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting iodo-pyrazole by TLC or LC-MS. A common side product to watch for is the hydrodehalogenated pyrazole.[10]
-
Work-up: After the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Optimization and Troubleshooting
The success of a Buchwald-Hartwig amination, especially with heteroaromatic substrates, often depends on the careful selection of reaction parameters.[11]
Table 1: Key Reaction Parameter Considerations
| Parameter | Typical Choice | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. Both are effective, but Pd(0) sources can sometimes offer faster initiation.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biaryl monophosphine ligands are crucial for high activity.[8] XPhos is a good general-purpose ligand for this type of coupling. For primary amines, BrettPhos may offer better selectivity and reactivity.[12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is needed to deprotonate the amine. NaOtBu is common, but if the substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[6][11] |
| Solvent | Toluene, Dioxane, THF | Toluene is an excellent choice due to its high boiling point and ability to dissolve the organometallic intermediates.[2] Dioxane is also widely used.[6] |
| Temperature | 80-110 °C | Couplings on 4-halopyrazoles often require elevated temperatures to achieve reasonable reaction rates.[13][14] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was set up under strictly anaerobic conditions. Check the quality of the palladium source and ligand. Increase the temperature or reaction time.
-
-
Formation of Hydrodehalogenated Byproduct:
-
Cause: A competing side reaction, β-hydride elimination, can occur from the palladium-amido intermediate, or a simple reductive dehalogenation can happen.[1][10]
-
Solution: The choice of ligand is critical to promote reductive elimination over side reactions.[1] Ensure the amine is of high purity and the reaction is free of excess water.
-
-
Reaction Stalls:
-
Cause: The iodide anion generated during the reaction can sometimes form inactive palladium-iodide bridged dimers, inhibiting the catalyst.[2]
-
Solution: Using a bidentate ligand like DPPF or Xantphos can sometimes mitigate this issue, although modern bulky monophosphine ligands are generally very effective.[3][6]
-
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-aminopyrazoles from their corresponding iodo-precursors. By employing a well-defined palladium catalyst system composed of a Pd(0) source and a bulky biarylphosphine ligand like XPhos, the C-N coupling of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine can be achieved in a reliable and efficient manner. The protocol and insights provided in this application note serve as a robust foundation for researchers to successfully implement this critical transformation in their synthetic campaigns.
References
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
- Entegris. (n.d.). Buchwald Ligands Review.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- PubMed Central (PMC). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- BLDpharm. (n.d.). 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. research.rug.nl [research.rug.nl]
- 9. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. entegris.com [entegris.com]
- 13. researchgate.net [researchgate.net]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine as a Pre-Functionalized Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening libraries of small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher-quality interactions with the target protein.[3][4] These initial fragment hits, though typically exhibiting weak binding affinities (in the high micromolar to millimolar range), provide an excellent starting point for optimization into potent and drug-like candidates.[4]
This guide focuses on a particularly strategic fragment, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine . This molecule is an exemplary tool for FBDD campaigns due to the convergence of several desirable features within its structure. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly as kinase inhibitors.[5][6] The N,N-dimethylethanamine side chain provides a basic handle that can engage in specific interactions with acidic residues like aspartate or glutamate in a protein binding pocket, while also enhancing aqueous solubility.[7][8]
Most critically, the iodine atom at the 4-position of the pyrazole ring provides a versatile synthetic handle.[9] This pre-functionalization allows for rapid and targeted "fragment growing" strategies, where the initial hit can be elaborated into more potent molecules through well-established cross-coupling chemistries. This technical guide will provide a comprehensive overview of the applications of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in FBDD, complete with detailed experimental protocols.
Physicochemical Properties and "Rule of Three" Compliance
For a molecule to be an effective fragment, it should adhere to the "Rule of Three," which provides guidelines for optimal physicochemical properties.[1][2] This ensures that the fragment has a higher probability of binding to the target and possesses favorable properties for subsequent optimization.
| Property | Guideline ("Rule of Three") | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine |
| Molecular Weight | < 300 Da | ~279.12 g/mol |
| cLogP | ≤ 3 | ~1.8 (estimated) |
| Hydrogen Bond Donors | ≤ 3 | 0 |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (two pyrazole nitrogens, one amine nitrogen) |
| Rotatable Bonds | ≤ 3 | 4 |
While the number of rotatable bonds is slightly above the strict guideline, the overall profile of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine makes it an excellent starting point for FBDD campaigns. Its moderate lipophilicity and high number of hydrogen bond acceptors suggest it is well-suited for engaging with a variety of protein targets.
Fragment Screening Methodologies
Due to the typically weak binding affinity of fragments, highly sensitive biophysical techniques are required for their detection.[4][10] Below are protocols for screening 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine using common FBDD techniques.
Protocol 1: NMR-Based Fragment Screening using Saturation Transfer Difference (STD) Spectroscopy
STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a mixture of compounds. It relies on the transfer of saturation from the protein to a bound ligand.
Rationale: This method is highly sensitive to weak binders and can be performed with unlabeled protein. The N,N-dimethyl group of the fragment provides a strong, clean signal in the upfield region of the 1H NMR spectrum, making it an excellent reporter for binding events.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).
-
Prepare a solution of the target protein in the same deuterated buffer. A typical protein concentration is 10-50 µM.
-
Prepare the final NMR sample containing the target protein and the fragment at a concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to confirm the presence and integrity of the fragment.
-
Set up the STD-NMR experiment. This involves a selective saturation pulse applied to a region of the spectrum where only protein resonances are present (e.g., -1 ppm).
-
Acquire a reference spectrum with the saturation pulse applied to a region far from any protein or ligand signals (e.g., 40 ppm).
-
The difference between these two spectra (the STD spectrum) will only show signals from the fragment that has bound to the protein.
-
-
Data Analysis:
-
Process the STD-NMR data and analyze the resulting difference spectrum.
-
The presence of signals from 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in the STD spectrum confirms binding to the target protein.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein surface.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Affinity Determination
SPR is a label-free technique that measures the binding of an analyte (the fragment) to a ligand (the protein) immobilized on a sensor chip. It can be used to confirm binding and determine the dissociation constant (KD).
Rationale: SPR provides real-time kinetic data and is highly sensitive, making it ideal for characterizing the weak interactions typical of fragments.[10]
Step-by-Step Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport effects.
-
-
Fragment Binding Analysis:
-
Prepare a series of dilutions of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in a suitable running buffer (e.g., HBS-EP+). The concentration range should span the expected KD (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the KD.
-
Alternatively, analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (ka and kd).
-
Hit-to-Lead Optimization: Leveraging the Iodinated Pyrazole Scaffold
Once 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is identified as a hit, the next stage is to optimize its affinity and selectivity. The iodine atom is a key asset in this process, providing a handle for synthetic elaboration through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Fragment Growing
This is the most direct approach, where chemical moieties are added to the fragment to make additional interactions with the protein.[11][12]
Rationale: The iodine atom on the pyrazole ring provides a specific vector for "growing" the fragment into adjacent pockets of the binding site.
Workflow:
-
Structural Information: Obtain a high-resolution crystal structure of the target protein in complex with the fragment. This will reveal the binding mode and identify nearby pockets that can be targeted for fragment growth.
-
In Silico Design: Use computational tools to design new analogues where the iodine is replaced with various substituents (e.g., aryl, heteroaryl, alkyl groups) that are predicted to form favorable interactions with the protein.
-
Synthesis: Synthesize a small library of analogues using appropriate cross-coupling chemistry. For example, a Suzuki coupling with a boronic acid can be used to introduce a new aryl group.
-
Screening and Iteration: Screen the new compounds for improved affinity and iterate the design-synthesis-test cycle.
Caption: Workflow for fragment growing.
Fragment Merging and Linking
If other fragments are identified that bind in close proximity to 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, they can be merged or linked to create a single, more potent molecule.[11]
Rationale: Combining the binding interactions of two or more fragments can lead to a significant increase in affinity and selectivity.
Workflow:
-
Identify Overlapping/Adjacent Binders: Use structural biology techniques to identify other fragments that bind near the initial hit.
-
Design Merged/Linked Compounds:
-
Merging: If the fragments have overlapping pharmacophores, design a new molecule that incorporates the key features of both.
-
Linking: If the fragments bind in adjacent pockets, design a suitable linker to connect them. The linker should be optimized for length and flexibility.
-
-
Synthesis and Evaluation: Synthesize and test the new compounds for improved potency.
Caption: Fragment merging and linking strategies.
Conclusion
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a highly valuable and versatile fragment for drug discovery campaigns. Its combination of a privileged pyrazole scaffold, a basic side chain for solubility and specific interactions, and a synthetically tractable iodine handle makes it an ideal starting point for FBDD. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this fragment in their own drug discovery efforts, from initial screening to lead optimization. The inherent advantages of this pre-functionalized fragment can significantly accelerate the discovery of novel therapeutics for a wide range of biological targets.
References
- Vertex AI Search. (n.d.). Fragment Screening & Fragment-Based Drug Design.
- Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
- Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
- Life Chemicals. (2021, June 23). Fragment-based Screening Methods for Innovative Drug Discovery.
- Wikipedia. (n.d.). Fragment-based lead discovery.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
- MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF.
- Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- ResearchGate. (n.d.). Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity.
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
- ResearchGate. (n.d.). Iodine‐mediated synthesis of sulfonated pyrazole derivatives.
- PubMed. (2018, July 12). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach.
- Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.
- ResearchGate. (n.d.). ChemInform Abstract: Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity. | Request PDF.
- Nature. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- BLDpharm. (n.d.). 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Frontiers. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
- Future Science. (n.d.). Computational medicinal chemistry in fragment-based drug discovery: what, how and when.
- Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
- Matrix Scientific. (n.d.). 2-(4-Iodo-1H-pyrazol-1-yl)-N-methylethanamine hydrochloride.
- Wiley Online Library. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- National Center for Biotechnology Information. (n.d.). 4-Iodo-3-phenyl-1H-pyrazole.
- National Center for Biotechnology Information. (n.d.). Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.
- National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole.
Sources
- 1. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed C-O Coupling Reactions with 4-Iodopyrazoles
Introduction: The Strategic Importance of 4-Alkoxypyrazoles and the Power of Copper Catalysis
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Functionalization of the pyrazole ring is a key strategy for modulating these activities and developing novel therapeutic agents. The introduction of an alkoxy group at the C4-position, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Traditionally, the synthesis of 4-alkoxypyrazoles has been a multi-step process. However, the advent of transition metal-catalyzed cross-coupling reactions has provided a more direct and efficient route. Among these, the copper-catalyzed C-O coupling reaction, a modern iteration of the classic Ullmann condensation, has emerged as a powerful tool for the synthesis of aryl ethers.[2][3][4] This method offers a cost-effective and robust alternative to palladium-catalyzed systems, which can be sensitive to air and moisture and often rely on expensive and complex ligands.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the copper-catalyzed C-O coupling of 4-iodopyrazoles with a variety of alcohols. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and optimized experimental protocol, discuss the scope and limitations of the reaction, and provide a troubleshooting guide to navigate potential challenges.
Mechanistic Insights: The Copper-Catalyzed Ullmann-Type C-O Coupling Cycle
The copper-catalyzed C-O coupling of an aryl halide (in this case, a 4-iodopyrazole) with an alcohol is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the specific ligand, base, and solvent system employed, a generally accepted pathway is illustrated below.
Figure 1. A simplified representation of the copper-catalyzed C-O coupling cycle.
The key steps in the catalytic cycle are:
-
Ligand Association: The active catalyst is typically a copper(I) species coordinated to a ligand. The ligand plays a crucial role in stabilizing the copper center, enhancing its reactivity, and preventing catalyst deactivation.[2][7] For the coupling of 4-iodopyrazoles, diamine ligands such as 1,10-phenanthroline and its derivatives have proven to be particularly effective.[1][8]
-
Oxidative Addition: The 4-iodopyrazole undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.[3][9] This step is often the rate-determining step of the reaction.
-
Alkoxide Formation and Ligand Exchange: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then displaces the halide on the Cu(III) center.
-
Reductive Elimination: The final step is the reductive elimination of the desired 4-alkoxypyrazole product, regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols
The following protocols are designed to be a starting point for the copper-catalyzed C-O coupling of 4-iodopyrazoles with alcohols. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols (Microwave-Assisted)
This protocol is adapted from a reported efficient synthesis of 4-alkoxy-1H-pyrazoles.[1][8][10]
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Alcohol (can be used as solvent, or with a co-solvent if the alcohol is a solid or viscous liquid)
-
Copper(I) iodide (CuI, 20 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)
-
Potassium tert-butoxide (t-BuOK, 2.0 equiv)
-
Anhydrous toluene (if a co-solvent is needed)
-
Microwave reaction vial (2-5 mL) with a magnetic stir bar
-
Nitrogen or Argon gas supply
Figure 2. A step-by-step workflow for the copper-catalyzed C-O coupling reaction.
Procedure:
-
Reaction Setup: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the 4-iodopyrazole derivative (e.g., 0.5 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.1 mmol, 20 mol%).
-
Addition of Alcohol and Base: Add the desired alcohol (approximately 2.0 mL). If the alcohol is a solid or highly viscous, use an appropriate amount (e.g., 2-3 equiv) and add anhydrous toluene (1.0 mL) as a co-solvent. Carefully add potassium tert-butoxide (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a cap and purge with nitrogen or argon for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 130 °C for 1 hour.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conventional Heating Protocol
For laboratories not equipped with a microwave reactor, conventional heating can be employed, although longer reaction times may be required.
Procedure:
-
Follow steps 1-3 of the microwave protocol using a sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture in an oil bath at 110-130 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, proceed with the work-up and purification as described in steps 5 and 6 of the microwave protocol.
Substrate Scope and Limitations
The copper-catalyzed C-O coupling of 4-iodopyrazoles is a versatile reaction with a broad substrate scope.
Table 1: Representative Examples of Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles with Various Alcohols
| Entry | 4-Iodopyrazole Derivative | Alcohol | Product | Yield (%) |
| 1 | 1-Trityl-4-iodopyrazole | Allyl alcohol | 4-(Allyloxy)-1-tritylpyrazole | 66[1] |
| 2 | 1-Trityl-4-iodopyrazole | Benzyl alcohol | 4-(Benzyloxy)-1-tritylpyrazole | 75[1] |
| 3 | 1-Trityl-4-iodopyrazole | Cyclopentanol | 4-(Cyclopentyloxy)-1-tritylpyrazole | 81[1] |
| 4 | 1-Trityl-4-iodopyrazole | 1-Butanol | 4-Butoxy-1-tritylpyrazole | 72[1] |
| 5 | 1-(2-Propenyl)-4-iodopyrazole | Allyl alcohol | 4-(Allyloxy)-1-(2-propenyl)pyrazole | Moderate[1] |
Key Observations on Substrate Scope:
-
Alcohols: A wide range of primary and secondary aliphatic alcohols, as well as benzylic alcohols, are suitable coupling partners.[1][11][12][13] Tertiary alcohols are generally not reactive under these conditions.
-
Pyrazoles: The reaction tolerates various substituents on the pyrazole ring. The protecting group on the pyrazole nitrogen can influence the reaction efficiency.
-
Functional Group Tolerance: This copper-catalyzed system exhibits good functional group tolerance. However, substrates with acidic protons (e.g., free -OH, -NH) on the pyrazole ring may require protection.
Limitations:
-
Aryl Bromides and Chlorides: While aryl iodides are excellent substrates, the corresponding aryl bromides and chlorides are generally less reactive and may require more forcing conditions or different catalytic systems.[14]
-
Steric Hindrance: Highly sterically hindered alcohols or 4-iodopyrazoles may lead to lower yields or require longer reaction times.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently dry reagents/solvents- Poor quality of the base- Low reaction temperature | - Use fresh CuI.- Ensure all reagents and solvents are anhydrous.- Use freshly opened or properly stored base.- Increase the reaction temperature in increments of 10 °C. |
| Formation of side products (e.g., dehalogenation) | - High reaction temperature- Presence of water | - Lower the reaction temperature.- Ensure strictly anhydrous conditions. |
| Catalyst deactivation | - Competitive arylation of the ligand- Aggregation of the copper catalyst | - Use a more robust ligand.- Ensure proper stirring and solubility of the catalyst complex. |
| Difficulty in product purification | - Co-elution with the ligand or starting materials | - Optimize the eluent system for column chromatography.- Consider a different work-up procedure to remove the ligand. |
Conclusion
The copper-catalyzed C-O coupling of 4-iodopyrazoles with alcohols is a highly efficient and practical method for the synthesis of 4-alkoxypyrazoles. This protocol, characterized by its operational simplicity, broad substrate scope, and good functional group tolerance, provides a valuable tool for medicinal chemists and researchers in drug discovery. By understanding the underlying mechanism and potential challenges, scientists can effectively leverage this powerful transformation to access novel and diverse pyrazole derivatives for further investigation.
References
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Cross-coupling reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Angewandte Chemie International Edition, 60(16), 8203-8211. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Lefèvre, G., et al. (2012). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 31(22), 7887-7895. [Link]
-
Rao, H., & Fu, H. (2011). Copper-Catalyzed Coupling Reactions. Synlett, 2011(06), 745-769. [Link]
-
Altman, R. A., et al. (2007). Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters, 9(21), 4231-4234. [Link]
-
Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3354. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. [Link]
-
Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of 4-iodopyrazoles: A Brief Review. Arkivoc, 2004(5), 153-164. [Link]
-
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581-584. [Link]
-
Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. [Link]
-
Zhang, H., et al. (2018). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. The Journal of Organic Chemistry, 83(15), 8456-8463. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3354. [Link]
-
Homogeneous and Heterogeneous Copper Catalyst - Encyclopedia.pub. (n.d.). Retrieved January 19, 2026, from [Link]
-
Huang, J., et al. (2011). An Efficient Copper-Catalyzed Etherification of Aryl Halides. Synlett, 2011(10), 1419-1422. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.). Retrieved January 19, 2026, from [Link]
-
Yang, K., et al. (2013). Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. The Journal of Organic Chemistry, 78(10), 4931-4939. [Link]
-
Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. [Link]
-
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581-584. [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10584-10590. [Link]
Sources
- 1. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 7. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]
- 14. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions with 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Introduction
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. This versatile building block is of significant interest in medicinal chemistry and materials science. However, its unique structure, featuring a reactive C-I bond, an acidic N-H proton, and a potentially coordinating N,N-dimethylethanamine side chain, can present challenges during synthesis, often leading to lower than expected yields.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate. We will delve into the mechanistic reasoning behind common pitfalls and provide actionable, evidence-based solutions to optimize your reaction outcomes.
Core Challenges: Understanding the Substrate
The primary difficulties in achieving high yields with 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine stem from its inherent chemical properties:
-
Coordinating Side Chain: The N,N-dimethylethanamine moiety can chelate to the palladium catalyst. This can be a double-edged sword. While in some cases it can stabilize the catalytic species, it can also lead to catalyst inhibition or the formation of unreactive complexes, thereby slowing down or halting the catalytic cycle.
-
Acidic N-H Proton: The pyrazole N-H proton is acidic and can react with the bases used in cross-coupling reactions. This can lead to deprotonation of the pyrazole ring, which may alter its electronic properties and reactivity, or even lead to catalyst deactivation.[1][2] N-protection is a common strategy to mitigate these effects.[1]
-
Heterocycle Coordination: Electron-rich five-membered heterocycles like pyrazole can coordinate directly to the palladium center, potentially displacing essential phosphine ligands and leading to catalyst deactivation.[3]
The following sections provide specific troubleshooting advice for the most common cross-coupling reactions performed with this substrate.
Troubleshooting Workflow for Low Yields
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[4] However, with 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, several factors can lead to diminished yields.
FAQ 1: My Suzuki-Miyaura reaction is sluggish and gives low yields. What are the first parameters I should investigate?
Answer: Start by systematically evaluating your reaction conditions. The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling of iodo-pyrazoles.[4]
Initial Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents are pure and dry. Boronic acids can undergo protodeboronation, especially in the presence of water and base. Use fresh, high-purity palladium catalysts and ligands.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly before use.[5]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, particularly with less reactive boronic acids.[5][6]
-
Solvent System: A mixture of an organic solvent and water is typically used.[4][8] Common systems include dioxane/water, THF/water, and DMF/water.[5][6][8] The optimal ratio often needs to be determined empirically.
FAQ 2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
Strategies to Reduce Homocoupling:
-
Rigorous Degassing: Employ multiple freeze-pump-thaw cycles to remove dissolved oxygen from your solvent.
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway over homocoupling.[6][9]
-
Pre-catalyst Selection: Using well-defined palladium pre-catalysts can sometimes give more consistent results and lower homocoupling than generating the active Pd(0) species in situ.
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) pre-catalysts.[4] |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is a standard ligand, while Buchwald ligands can improve yields with challenging substrates.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield.[6] |
| Solvent | Dioxane/H₂O (4:1), THF/H₂O (4:1) | A mixture of organic solvent and water is generally effective.[4][5] |
| Temperature | 80-100 °C | Higher temperatures may be required, but can also lead to catalyst decomposition.[1][5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
In a separate vial, prepare a solution of the palladium pre-catalyst and ligand in the same degassed solvent.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a powerful method for the formation of a bond between the sp² carbon of the iodopyrazole and an sp-hybridized carbon of a terminal alkyne.[10][11]
FAQ 3: My Sonogashira coupling is giving low yields and I observe a significant amount of starting material decomposition. What could be the issue?
Answer: Decomposition of the starting material in Sonogashira reactions can often be attributed to issues with the catalyst system, particularly the copper co-catalyst, and the reaction conditions.
Key Considerations for Sonogashira Coupling:
-
Copper-Free vs. Copper-Catalyzed: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions can be advantageous for substrates prone to decomposition or homocoupling of the alkyne (Glaser coupling).[12][13]
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It is crucial that the base is anhydrous and of high purity.[14]
-
Solvent Choice: The polarity of the solvent can significantly affect the reaction rate and yield.[15] Aprotic solvents like DMF, THF, or toluene are commonly employed.
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to side reactions, including dehalogenation of the starting material.[12]
FAQ 4: I am observing significant hydrodehalogenation of my iodopyrazole. How can I prevent this?
Answer: Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction.[12]
Strategies to Minimize Hydrodehalogenation:
-
Optimize the Base: The choice and amount of base can influence this side reaction. Using a less nucleophilic base or a slight excess may be beneficial.
-
Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can help suppress hydrodehalogenation.[12]
-
Solvent Effects: The solvent can act as a proton source. Ensure you are using a dry, aprotic solvent.[12]
Data Summary: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are commonly used and effective palladium catalysts.[12] |
| Copper Source (optional) | CuI | The classic co-catalyst, but can be omitted in copper-free protocols.[13] |
| Ligand | PPh₃, Xantphos | Bulky ligands can be beneficial in copper-free systems. |
| Base | Et₃N, DIPEA | Amine bases are standard for Sonogashira couplings. |
| Solvent | DMF, THF, Toluene | Aprotic solvents are generally preferred.[15] |
| Temperature | Room Temperature to 80 °C | Start at lower temperatures to minimize side reactions. |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv.), the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.1-1.5 equiv.) and the amine base (2.0-3.0 equiv.).
-
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[16] However, the reaction with 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine can be challenging due to potential catalyst inhibition and side reactions.
FAQ 5: My Buchwald-Hartwig amination is not proceeding to completion. What are the likely causes?
Answer: Incomplete conversion in Buchwald-Hartwig aminations with this substrate is often due to catalyst deactivation or unfavorable reaction kinetics.
Potential Issues and Solutions:
-
Catalyst Deactivation: The pyrazole ring and the N,N-dimethylethanamine side chain can coordinate to the palladium center, leading to catalyst deactivation.[3] Using bulky, electron-rich ligands can help prevent this by sterically shielding the metal center.[16][17]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Ligand Selection: The choice of ligand is critical. For many aminations of heteroaryl halides, specialized biarylphosphine ligands (e.g., tBuXPhos, RuPhos) are superior to simpler ligands like PPh₃.[18]
FAQ 6: I am attempting to couple a primary amine with a β-hydrogen and observing low yields and byproducts. What is happening?
Answer: Primary amines containing β-hydrogens are susceptible to β-hydride elimination from the palladium-amido intermediate.[16][18][19] This side reaction competes with the desired reductive elimination to form the C-N bond and can be a major cause of low yields.[16]
Strategies to Overcome β-Hydride Elimination:
-
Ligand Design: Use ligands that promote rapid reductive elimination over β-hydride elimination. Certain Buchwald ligands are specifically designed for this purpose.[16]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired reductive elimination pathway.
-
Alternative Catalysts: In some cases, copper-catalyzed amination (Ullmann condensation) can be a viable alternative for amines prone to β-hydride elimination.[18][19]
Catalytic Cycle of Buchwald-Hartwig Amination
Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard and reliable palladium pre-catalysts.[17] |
| Ligand | tBuXPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential for high yields.[20] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is crucial.[20] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction tube.
-
Add a solution of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in the anhydrous, degassed solvent.
-
Add the amine coupling partner.
-
Seal the tube and heat the reaction with vigorous stirring for the specified time.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]
-
Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a). a - ResearchGate. Available at: [Link]
-
Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Available at: [Link]
-
Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC - NIH. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
General palladium-catalyzed cross coupling of cyclopropenyl esters - RSC Publishing. Available at: [Link]
-
a–c) Challenges in catalyzing the Sonogashira coupling reaction with... - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available at: [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. Available at: [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing). Available at: [Link]
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Special Issue : Chemistry of Nitrogen Heterocyclic Compounds - MDPI. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]
-
Cross-dehydrogenative N–N couplings - PMC - PubMed Central - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions - ResearchGate. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
-
A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. reddit.com [reddit.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. books.lucp.net [books.lucp.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Here is the technical support center for optimizing reaction conditions for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Welcome to the technical support resource for the synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide actionable insights and solutions for common challenges encountered during the N-alkylation of 4-iodopyrazole. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical laboratory work, ensuring your synthesis is both efficient and reproducible.
The target molecule, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, is a valuable building block in medicinal chemistry. The 4-iodo substituent serves as a versatile handle for further functionalization via cross-coupling reactions, while the N,N-dimethylethanamine side chain can significantly influence a compound's pharmacokinetic properties.[1] The primary synthetic route involves a standard N-alkylation of the 4-iodopyrazole core, a reaction that, while conceptually straightforward, is often plagued by issues of low yield, incomplete conversion, and difficult purifications. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A Systematic Approach to Reaction Optimization
Low yields or impure products are the most frequently reported issues. The following decision tree provides a logical workflow to diagnose and resolve common experimental failures.
Caption: Troubleshooting workflow for N-alkylation of 4-iodopyrazole.
Frequently Asked Questions (FAQs)
These questions address specific parameters and choices you will face during the experimental setup.
Q1: Which base should I choose for the deprotonation of 4-iodopyrazole?
A1: The choice of base is critical and depends on your desired reactivity and handling requirements. A reliable starting point is using a carbonate base in a polar aprotic solvent, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[2] For less reactive alkylating agents or to accelerate the reaction, a stronger base like sodium hydride (NaH) is highly effective.[3][4] However, NaH is moisture-sensitive and requires anhydrous solvents and an inert atmosphere.
Q2: What is the optimal solvent for this N-alkylation reaction?
A2: Polar aprotic solvents are standard for this type of SN2/SNAr reaction because they effectively solvate the cation of the base while not interfering with the nucleophile.[2][5]
-
DMF (Dimethylformamide): An excellent general-purpose solvent for this reaction, promoting good solubility for both the pyrazole salt and the alkylating agent.
-
Acetonitrile (MeCN): Another good option, often easier to remove under vacuum than DMF.
-
DMSO (Dimethyl sulfoxide): A highly polar solvent that can significantly accelerate the reaction, but can be difficult to remove completely and may require higher temperatures for removal.[2][6]
Q3: My reaction is very slow at room temperature. Can I heat it?
A3: Yes, gentle heating is a common strategy to increase the reaction rate.[7] A temperature range of 40-60 °C is typically sufficient. Monitor the reaction closely by TLC or LC-MS, as excessive heat can lead to the formation of impurities and potential degradation of the starting material or product.
Q4: I'm seeing an impurity with the same mass as my desired product. What could it be?
A4: While 4-iodopyrazole is symmetric (alkylation at N1 or N2 leads to the same product), if you are using a substituted pyrazole, you could be forming regioisomers.[2] In the case of 4-iodopyrazole, if your alkylating agent has another reactive site, intramolecular cyclization could be a possibility, though unlikely with 2-(dimethylamino)ethyl chloride. A more common issue is contamination from the starting materials or a slight structural isomer of your alkylating agent. Always verify the structure of your starting materials.
Q5: My product streaks badly during silica gel chromatography. How can I achieve better purification?
A5: The N,N-dimethylethanamine moiety is basic and interacts strongly with the acidic silanol groups on the surface of silica gel, causing streaking.[8] To mitigate this, add a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the solvent mixture.[8] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[8] An alternative is to perform an acid-base extraction as a pre-purification step.[9]
Data Summary: Recommended Reaction Conditions
The table below summarizes reliable starting conditions for the synthesis on a typical laboratory scale (1-5 mmol).
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Option A: K₂CO₃ (1.5 eq.)Option B: NaH (60% in oil, 1.2 eq.) | K₂CO₃: Easier to handle, suitable for most cases, may require heating.[2][6]NaH: More reactive, for faster reactions or less reactive electrophiles. Requires anhydrous solvent and inert atmosphere.[3][4] |
| Solvent | DMF or Acetonitrile (0.2 - 0.5 M) | Promotes solubility of the pyrazole anion and accelerates the SN2 reaction.[2][5] Acetonitrile is generally easier to remove post-reaction. |
| Alkylating Agent | 2-Chloro-N,N-dimethylethanamine HCl (1.1 eq.) | The hydrochloride salt is often more stable and is used with an extra equivalent of base (total 2.5 eq. K₂CO₃ or 2.2 eq. NaH) to neutralize the HCl. |
| Temperature | 25 °C to 60 °C | Start at room temperature. If the reaction is slow, gently heat to 40-60 °C. Monitor for byproduct formation at higher temperatures.[7] |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS until starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate
This protocol is a robust starting point that avoids the use of pyrophoric reagents.
-
Reagent Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-iodopyrazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous DMF (to make a 0.3 M solution based on the pyrazole).
-
Add Alkylating Agent: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq.) to the stirring suspension.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C. Monitor the reaction's progress every 2-4 hours using TLC or LC-MS.
-
Workup: Once the 4-iodopyrazole is consumed (typically 12-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is optimized for basic amine compounds.
-
Prepare Eluent: Prepare a solvent system of dichloromethane (DCM) and methanol (MeOH). A starting point is 98:2 DCM:MeOH. To this mixture, add 0.5% triethylamine (Et₃N) by volume.
-
Prepare Column: Pack a silica gel column with your chosen starting eluent.
-
Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the starting solvent system (e.g., 98:2 DCM:MeOH + 0.5% Et₃N). Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5) to elute the product.[8]
-
Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
References
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. BenchChem Technical Support.
- LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem Technical Support.
-
ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Sosnovskikh, V. Y., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem Technical Support.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Purifying 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with derivatives of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common and complex challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine and its analogs.
Question 1: My primary purification by column chromatography is resulting in low yield and poor separation from starting materials or byproducts. What can I do?
Answer: This is a frequent challenge, often stemming from the polarity of your target compound being very close to that of impurities. The presence of the basic N,N-dimethylethanamine side chain can lead to tailing on silica gel. Here’s a systematic approach to troubleshoot this:
-
Deactivate the Silica Gel: The free silanol groups on the surface of silica gel are acidic and can strongly interact with the basic nitrogen of your compound, causing irreversible adsorption or significant tailing. Pre-treating the silica gel with a small amount of a base like triethylamine (0.1-1%) in your eluent system can neutralize these acidic sites, leading to sharper peaks and improved recovery.[1][2]
-
Optimize Your Solvent System: A common eluent for pyrazole compounds is a hexane/ethyl acetate gradient.[3] Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.[3][4] For your specific compound, incorporating a small amount of methanol or isopropanol in the eluent system can help to displace the compound from the silica gel.
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[2]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, try dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of your column.[3] This can lead to a more concentrated band at the start of the chromatography and better separation.
Question 2: I'm observing the formation of multiple isomers (e.g., 5-iodopyrazole, di-iodinated products) in my reaction mixture, and they are co-eluting during chromatography. How can I separate them?
Answer: The separation of regioisomers is a classic purification challenge. While column chromatography is the preferred method for separating isomers, it requires careful optimization.[4]
-
High-Resolution Chromatography: Employing flash chromatography with high-quality, fine-mesh silica gel (230-400 mesh) can enhance resolution.[1][5]
-
Shallow Gradient Elution: Instead of a steep gradient, use a very shallow gradient or even isocratic elution with a finely tuned solvent mixture. This will increase the residence time of the compounds on the column and allow for better separation of isomers with very similar polarities.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for isolating a single isomer, especially on a larger scale.[4] Experiment with different solvent systems, such as a two-solvent system like hexane/ethyl acetate or hexane/acetone.[3]
Question 3: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
Answer: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[3]
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. Rapid cooling promotes oil formation over crystal lattice formation.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, saturated solution to induce crystallization.
-
Solvent Choice: The chosen solvent might be too good a solvent for your compound. Try a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine?
A1: Likely impurities include unreacted starting materials such as 4-iodopyrazole and 2-(1H-pyrazol-1-yl)-N,N-dimethylethanamine, as well as byproducts from the iodination step, which can include di- or tri-iodinated pyrazole species.[3] Residual reagents and solvents from the synthesis will also be present in the crude product.[3]
Q2: Is an acid-base extraction a viable purification step for my compound?
A2: Absolutely. The N,N-dimethylethanamine side chain is basic and can be protonated with an acid to form a water-soluble salt. This allows for an effective acid-base extraction to separate your product from non-basic impurities.[4] The general procedure involves dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral and acidic impurities, and then basifying the aqueous layer to recover your deprotonated product, followed by extraction back into an organic solvent.[4]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring your column.[1][5] Use the same eluent system for your TLC as you are using for your column. Spot the collected fractions on a TLC plate, and after development and visualization (e.g., under a UV lamp), you can identify which fractions contain your pure product.[5] Combine the pure fractions for solvent evaporation.[3]
Q4: My iodo-pyrazole derivative seems to be degrading on the silica gel column. What could be the cause?
A4: Some pyrazolone derivatives can be sensitive to the acidic nature of silica gel and may degrade during column chromatography.[1] As mentioned earlier, deactivating the silica gel with triethylamine is a good first step.[1][2] Additionally, minimizing the time your compound spends on the column by running the chromatography as efficiently as possible can help reduce degradation.
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
Objective: To purify a crude 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine derivative using flash column chromatography.
Materials:
-
Crude compound
-
Silica gel (230-400 mesh)[1]
-
Eluent (e.g., hexane/ethyl acetate with 0.5% triethylamine)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc with 0.5% triethylamine).
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.[3]
-
Add another thin layer of sand on top.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[3]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure to push the solvent through the column at a steady rate.
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled test tubes.
-
-
Analysis and Isolation:
Protocol 2: Recrystallization
Objective: To purify a solid 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine derivative by recrystallization.
Materials:
-
Crude solid compound
-
Recrystallization solvent(s) (e.g., hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more polar solvent in a two-solvent system) to dissolve the solid completely.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If using a two-solvent system, add the less polar anti-solvent dropwise until the solution becomes slightly turbid, then allow it to cool.[3]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or in a desiccator.[1]
-
IV. Data Presentation and Visualization
Table 1: Common Solvent Systems for Purification of Pyrazole Derivatives
| Purification Method | Solvent System (Typical Starting Ratios) | Notes |
| Column Chromatography | Hexane / Ethyl Acetate (95:5) | A standard choice for many pyrazole derivatives. The polarity is gradually increased.[3] |
| Dichloromethane / Methanol (98:2) | Suitable for more polar compounds. | |
| Recrystallization | Hexane / Ethyl Acetate | A good two-solvent system for inducing crystallization.[3] |
| Ethanol / Water | Effective for compounds with some water solubility.[2] | |
| Isopropanol | A single solvent option to explore. |
Diagram 1: General Purification Workflow
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
V. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
-
BenchChem. (2025). Technical Support Center: Purification of Crude 4-Iodopyrazole.
-
BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
-
Zora, M., et al. (n.d.). Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic cyclization. ResearchGate. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Baran, P., et al. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link]
-
Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
Sources
Technical Support Center: Solubility Enhancement for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Prepared by: Senior Application Scientist, Assay Development Support
This guide provides in-depth technical assistance for researchers encountering solubility challenges with 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in aqueous-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the accuracy and reproducibility of your experimental data.
Section 1: Understanding the Physicochemical Profile
Effective troubleshooting begins with understanding the molecule's inherent properties. 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, which we will refer to as Compound IPDA , has a multipart structure that dictates its solubility behavior.
-
Iodo-Pyrazole Core: The 4-iodo-1H-pyrazole group is the primary contributor to the molecule's lipophilicity (hydrophobicity). The large iodine atom significantly increases the molecular weight and surface area, favoring dissolution in non-polar organic solvents over water.[1] Many pyrazole derivatives are known to have limited water solubility.[2][3][4]
-
N,N-dimethylethanamine Side Chain: This tertiary amine group is the molecule's key to aqueous solubility. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor with water molecules.[5][6][7] Crucially, this amine is a weak base. At a pH below its pKa, it will become protonated (positively charged), forming a salt that is significantly more soluble in polar solvents like water.
Table 1: Key Physicochemical Properties of Compound IPDA
| Property | Value | Source / Method |
| IUPAC Name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine | - |
| CAS Number | 879488-19-4 | [8] |
| Molecular Formula | C₇H₁₂IN₃ | - |
| Molecular Weight | 277.10 g/mol | - |
| Predicted pKa | ~9.5 (for the tertiary amine) | ChemAxon Prediction |
| Predicted ClogP | ~1.8 - 2.2 | ChemDraw/XLogP3 Prediction |
The moderately high ClogP value confirms the compound's lipophilic nature, while the predicted pKa provides a clear strategy for solubility enhancement via pH manipulation.
Section 2: Troubleshooting Guide (Q&A)
This section addresses the most common solubility issues encountered during experimental workflows.
Q1: My compound, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent it?
Answer: This is a classic case of a compound exceeding its kinetic solubility limit in the final assay medium. DMSO is a very strong aprotic solvent that can dissolve many water-insoluble compounds.[9] When a small volume of this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO disperses rapidly. The compound is suddenly exposed to an environment (water) in which it is poorly soluble, causing it to crash out of solution.[10][11]
The solution is to modify the final assay conditions to be more hospitable to Compound IPDA. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Q2: You mentioned pH adjustment. What pH should I target and how do I do it?
Answer: The key is to protonate the tertiary amine group by adjusting the pH of your final assay buffer to be at least 1-2 units below the compound's pKa (~9.5). A target pH of 7.4 or lower is generally sufficient and compatible with most biological assays.
Causality: By adding protons (H⁺) to the buffer, you drive the equilibrium towards the formation of the protonated amine (a cation). This charged species is an ionic salt, which is dramatically more soluble in polar water than the neutral, uncharged form.
Practical Application:
-
Use a standard biological buffer that is already in the appropriate pH range (e.g., PBS at pH 7.4, HEPES at pH 7.2-7.6).
-
If your assay requires a higher pH where the compound is less soluble, you may need to consider other strategies like co-solvents or cyclodextrins.
-
Do not add acid directly to your DMSO stock, as this can cause degradation. The pH adjustment should be made to the final aqueous solution.
Q3: What are co-solvents, and which ones are recommended?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the medium.[12][13] This makes the environment more favorable for lipophilic compounds like Compound IPDA, thereby increasing solubility.
Causality: The co-solvent molecules intersperse between water molecules, disrupting the strong hydrogen-bonding network of water. This lowers the energy penalty required to create a cavity for the solute molecule, effectively increasing its solubility.
Table 2: Recommended Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. (%) | Notes |
| Ethanol | 1 - 5% | Generally well-tolerated by cells, but can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | 1 - 5% | Common pharmaceutical excipient; can increase viscosity.[14] |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Effective solubilizer, low cell toxicity.[14] |
| Dimethyl Sulfoxide (DMSO) | < 1% (ideally < 0.5%) | The solvent from your stock contributes to the final co-solvent system. Keep its concentration as low as possible to avoid artifacts.[15][16] |
Important: Always run a "vehicle control" in your assay containing the same final concentration of all solvents (e.g., 0.5% DMSO + 5% PEG 400 in buffer) without your compound to ensure the solvent system itself is not affecting the experimental outcome.
Q4: My cell line is very sensitive to organic solvents. Are there non-solvent-based alternatives?
Answer: Absolutely. The preferred method for sensitive systems is the use of cyclodextrins . These are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[17][18]
Causality: The hydrophobic iodo-pyrazole core of Compound IPDA can become encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex".[19][] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water, dramatically increasing the apparent solubility of the compound.[21]
Recommendations:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It has high aqueous solubility and a well-established safety profile, making it a common choice in pharmaceutical formulations.[][21]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is another excellent choice, particularly for parenteral formulations, due to its high solubility and low toxicity.[]
See Section 3 for a protocol on how to prepare a cyclodextrin inclusion complex.
Section 3: Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating, providing clear checkpoints for success.
SOP 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of Compound IPDA (e.g., 5 mg) into a sterile, appropriate-sized glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high, but fully soluble, concentration (e.g., 20-50 mM). Start with a lower concentration if you are unsure of the solubility limit in DMSO.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Verification: Hold the vial up to a light source. If any solid particulates are visible, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 30-37°C can also be used if necessary.[15] The final solution must be a clear, homogenous liquid.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
SOP 2: Kinetic Solubility Assessment in Assay Buffer
This protocol determines the practical solubility limit of Compound IPDA in your specific assay buffer.
-
Preparation: Prepare a 96-well plate. Add 198 µL of your final assay buffer to wells A1 through H1.
-
Serial Dilution: Add 2 µL of your 50 mM DMSO stock solution to well A1 (this creates a 500 µM solution with 1% DMSO). Mix thoroughly by pipetting up and down.
-
Transfer 100 µL from well A1 to well B1. Mix. Continue this 2-fold serial dilution down the column to well G1. Do not add compound to well H1 (this is your blank).
-
Incubation: Seal the plate and incubate at room temperature (or your assay temperature) on a plate shaker for 1-2 hours to allow the system to equilibrate.[15]
-
Observation: Visually inspect the wells for precipitation. A cloudy or hazy appearance indicates the compound has precipitated. You can also read the plate on a nephelometer or plate reader at ~620 nm to quantify turbidity.
-
Determination: The concentration of the lowest-concentration well that shows precipitation is considered your kinetic solubility limit under these conditions. For reliable assay results, always work at a final concentration below this limit.
SOP 3: Using HP-β-Cyclodextrin for Solubility Enhancement
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your assay buffer. This may require some vortexing or gentle warming to fully dissolve.
-
Prepare Compound Stock: Prepare a concentrated stock of Compound IPDA in DMSO (e.g., 50 mM, as per SOP 1).
-
Complexation: While vortexing the HP-β-CD solution, slowly add a small aliquot of the DMSO stock to achieve your desired final concentration. A molar ratio of 1:1 to 1:5 (Compound:Cyclodextrin) is a good starting point.
-
Equilibration: Allow the mixture to shake or stir at room temperature for at least 1 hour to ensure efficient complex formation.
-
Verification: The resulting solution should be clear. If precipitation occurs, you may need to increase the concentration of HP-β-CD or decrease the final concentration of your compound.
Section 4: Frequently Asked Questions (FAQs)
-
What is the absolute maximum DMSO concentration I can use in my cell-based assay?
-
This is highly cell-line dependent. As a general rule, most robust cell lines can tolerate up to 0.5% DMSO with minimal effects. Sensitive cell lines, such as primary neurons or stem cells, may show stress at concentrations as low as 0.1%. It is always best practice to perform a DMSO toxicity curve for your specific cell line and endpoint.[16]
-
-
Can I just heat my aqueous solution to get the compound to dissolve?
-
While gentle warming (37°C) can help dissolve a compound initially, it is not a reliable long-term solution. As the solution cools to room temperature or assay temperature, the compound will likely precipitate out again (supersaturation). This can lead to highly variable and non-reproducible results.
-
-
Will using co-solvents or cyclodextrins interfere with my compound's activity?
-
It's possible. Co-solvents can alter protein conformation, and cyclodextrins can affect the free concentration of the drug available to bind to its target. This is why vehicle controls are non-negotiable . Any observed effect must be shown to be dependent on the compound itself and not an artifact of the formulation.
-
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- Quora. (2017). Are tertiary amines soluble in water?.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Solubility of Things. (n.d.). Pyrazole.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
- Chemistry LibreTexts. (2023). Basic Properties of Amines.
- JoVE. (2023). Video: Physical Properties of Amines.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- CK-12 Foundation. (2026). Physical Properties of Amines.
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
- Wikipedia. (n.d.). Cosolvent.
- BenchChem. (2025). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
- wisdomlib. (2025). Cosolvent system: Significance and symbolism.
- PMC. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- BLDpharm. (n.d.). 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
- Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- PMC. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.
Sources
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Physical Properties of Amines [jove.com]
- 8. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent system: Significance and symbolism [wisdomlib.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. hilarispublisher.com [hilarispublisher.com]
- 21. scispace.com [scispace.com]
Technical Support Center: A Guide to the Stability and Handling of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
From the desk of the Senior Application Scientist
Welcome to the technical support center for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and handling of this versatile research compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Compound Identity and Structure
Q1: What are the key structural features of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine that influence its stability?
A1: The stability of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is primarily influenced by three key structural features: the iodinated pyrazole ring, the N,N-dimethylethanamine side chain, and the linkage between them. The carbon-iodine (C-I) bond on the pyrazole ring is a potential site for degradation, particularly through deiodination reactions. The tertiary amine of the N,N-dimethylethanamine side chain is susceptible to oxidation. The pyrazole ring itself is an aromatic heterocycle, which generally imparts a degree of stability, but its reactivity can be influenced by substituents.[1][2][3]
Diagram: Molecular Structure and Potential Degradation Sites
Caption: Key reactive sites on the molecule.
Storage and Handling
Q2: What are the optimal storage conditions for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine?
A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4][5] For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers of the solid form of the compound even suggest cold-chain transportation.[6] Exposure to light, particularly UV radiation, can potentially lead to photolytic degradation, including deiodination.[7][8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential thermal degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the tertiary amine. |
| Light | Amber vial or dark container | Prevents photolytic degradation, such as deiodination.[7][8] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. |
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE should be worn, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[4][5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[4] Ensure that eyewash stations and safety showers are readily accessible.[5]
Stability and Degradation
Q4: What are the most likely degradation pathways for this compound?
A4: Based on its structure, the primary degradation pathways are likely to be:
-
Deiodination: The loss of the iodine atom from the pyrazole ring to form 2-(1H-pyrazol-1-yl)-N,N-dimethylethanamine. This can be promoted by light, heat, or certain reactive species.[7][10]
-
N-Oxidation: The tertiary amine on the side chain is susceptible to oxidation, which would form the corresponding N-oxide.[7][11]
-
Hydrolysis/Cleavage: Under harsh acidic or basic conditions, cleavage of the side chain could potentially occur, although this may require elevated temperatures.[7]
Q5: How can I detect degradation of my sample?
A5: The purity and integrity of your sample can be monitored using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to separate the parent compound from potential degradation products and identify them by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the purity of the compound and detect the appearance of new peaks corresponding to degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectra to that of a pure reference standard.[6]
Troubleshooting Guide
Unexpected experimental results, such as loss of activity or the appearance of unknown peaks in analytical runs, may be due to compound degradation. This section provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Unexpected Experimental Results
Caption: A step-by-step guide to troubleshooting.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[7][8][9]
Objective: To assess the stability of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (stock solution at time zero), by HPLC or LC-MS to assess the percentage of degradation and identify any major degradation products.
References
- N,N-Dimethyl-4-phenoxybutan-1-amine stability issues and degradation products. Benchchem. Accessed January 19, 2026.
- PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture.
- Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. Accessed January 19, 2026.
- Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. PubMed. Accessed January 19, 2026.
- 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. BLDpharm. Accessed January 19, 2026.
- Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. Accessed January 19, 2026.
- An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem. Accessed January 19, 2026.
- Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic. Accessed January 19, 2026.
- The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.
- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. Benchchem. Accessed January 19, 2026.
- Dimethylethylamine | C4H11N | CID 11723. PubChem. Accessed January 19, 2026.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem. Accessed January 19, 2026.
- Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Accessed January 19, 2026.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Accessed January 19, 2026.
- Degradation of dimethylamine and three tertiary amines by activated sludge and isolated strains.
- 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. Chem-Space. Accessed January 19, 2026.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Accessed January 19, 2026.
- Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination.
- Structure and thermal stability of phosphorus-iodonium ylids. National Institutes of Health (NIH). Accessed January 19, 2026.
- SAFETY DATA SHEET. Thermo Fisher Scientific. Accessed January 19, 2026.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. Accessed January 19, 2026.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Accessed January 19, 2026.
- 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis. ChemicalBook. Accessed January 19, 2026.
- 2-(4-Iodo-1H-pyrazol-1-yl)-N-methylethanamine hydrochloride. Matrix Scientific. Accessed January 19, 2026.
- Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Growing Science. Accessed January 19, 2026.
- Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). Benchchem. Accessed January 19, 2026.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Accessed January 19, 2026.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health (NIH). Accessed January 19, 2026.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Accessed January 19, 2026.
- Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films.
- Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts.
- Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Accessed January 19, 2026.
- 3-Iodo-1-methyl-1H-pyrazole - SAFETY D
- Q1B Photostability Testing of New Active Substances and Medicinal Products. Accessed January 19, 2026.
- Iodobenzene-catalyzed photochemical heteroarylation of alcohols by rupture of inert C–H and C–C bonds.
- Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. PubMed. Accessed January 19, 2026.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Accessed January 19, 2026.
- 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem. Accessed January 19, 2026.
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health (NIH). Accessed January 19, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing de-iodination in 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine reactions
Technical Support Center: 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Welcome to the dedicated technical support guide for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The primary focus of this guide is to address a critical and common challenge encountered during its application: the undesired de-iodination side reaction.
This guide provides in-depth, field-tested insights and actionable protocols to help you maximize the yield of your target molecule while minimizing the formation of the de-iodinated byproduct.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and reactivity of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Q1: What is de-iodination in the context of my reaction, and why is it a significant problem?
A: De-iodination, specifically hydrodeiodination, is a side reaction where the iodine atom at the C4 position of the pyrazole ring is replaced by a hydrogen atom. This is highly problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the formation of a byproduct with similar polarity to the starting material.[1][2]
Q2: What is the primary mechanism that leads to this unwanted de-iodination?
A: In palladium-catalyzed cross-coupling reactions, the most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can originate from various sources within the reaction mixture, such as trace water, alcohol or amine impurities, certain solvents (like DMF), or even the decomposition of phosphine ligands.[1][2] Once formed, the Pd-H species can intercept the catalytic cycle, leading to the formation of the undesired de-iodinated product instead of the intended cross-coupled molecule.
Q3: Are iodinated N-heterocycles like this one particularly susceptible to de-iodination?
A: Yes. The reactivity trend for dehalogenation is generally I > Br > Cl, making aryl iodides the most susceptible to this side reaction.[2] Furthermore, electron-deficient N-heterocyclic halides are often more prone to dehalogenation compared to simple aryl halides.[1] The pyrazole ring system, particularly when part of a larger molecule, can exhibit electronic properties that facilitate this undesired pathway.
Q4: How does the N,N-dimethylethanamine side chain influence the de-iodination reaction?
A: The tertiary amine in the side chain can act as a potential ligand for the palladium catalyst. This intramolecular coordination can alter the electronic properties and steric environment of the metal center, which may influence the relative rates of the desired catalytic steps versus the de-iodination pathway. While it can sometimes be beneficial, it can also potentially facilitate the formation of hydride species or stabilize intermediates that lead to de-iodination. Careful selection of external ligands is therefore critical to override or productively channel this effect.
Troubleshooting Guide: Minimizing De-iodination
This guide provides a systematic, step-by-step approach to diagnose and resolve issues with de-iodination in your reactions.
Core Problem: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is producing a significant amount of the de-iodinated byproduct.
To address this, we must scrutinize the four pillars of the reaction: the Catalyst System , the Base , the Solvent , and the Temperature .
Logical Troubleshooting Workflow
The following workflow provides a structured approach to optimizing your reaction away from the de-iodination pathway.
Caption: Troubleshooting workflow for minimizing de-iodination.
Step 1: The Catalyst and Ligand System is Paramount
Q: I am using a standard catalyst like Pd(PPh₃)₄ and seeing significant de-iodination. What should I change?
A: The choice of ligand is the most critical factor in controlling selectivity. The underlying principle is to select a ligand that promotes the rate of reductive elimination (the final C-C or C-N bond-forming step) to be much faster than the rate of hydrodeiodination.
-
Causality: Bulky, electron-rich phosphine ligands, such as the biaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are highly effective at preventing dehalogenation.[1][3][4] These ligands create a sterically hindered environment around the palladium center that accelerates the desired bond formation while sterically disfavoring the approach of hydride sources.
| Parameter | Recommendation for Minimizing De-iodination | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | High Priority: XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination, outcompeting the de-iodination pathway.[1][3] |
| Alternative: Bulky N-heterocyclic carbenes (NHCs) | Offer strong sigma-donation and steric bulk, providing another class of effective ligands.[5] | |
| Pd/Ligand Ratio | 1:2 to 1:2.2 | Ensures sufficient ligand is present to prevent catalyst decomposition and favor the desired catalytic species. |
Step 2: The Impact of the Base
Q: Could my choice of base be the culprit? I am using a strong base like NaOtBu.
A: Yes, absolutely. Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.[1][6] They can generate hydride species or participate in side reactions that lead to the formation of the Pd-H intermediate.
-
Causality: Weaker inorganic bases are generally preferred as they are less likely to act as a source of hydride. Bases like potassium phosphate provide sufficient basicity for the catalytic cycle to proceed without aggressively promoting the de-iodination pathway.
| Base | Recommendation | Rationale |
| Strong Bases | AVOID (e.g., NaOtBu, LiHMDS) | High potential to promote de-iodination, especially at elevated temperatures.[1][6] |
| Weaker Bases | RECOMMENDED (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Generally provide better selectivity for cross-coupling over de-iodination. The choice may depend on the specific coupling reaction. |
Step 3 & 4: Solvent and Temperature Effects
Q: I am running my reaction in DMF at 110 °C. Is this problematic?
A: This combination can be a significant contributor to de-iodination.
-
Causality (Solvent): Polar aprotic solvents like DMF can be problematic. Non-polar, aprotic solvents are generally a better choice.[2][7] Toluene and dioxane are less likely to act as hydride sources or promote pathways leading to Pd-H formation.
-
Causality (Temperature): De-iodination can have a different activation energy than the desired cross-coupling reaction. In many cases, lowering the temperature can disproportionately slow the rate of the undesired side reaction.[2] Running the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-100 °C instead of >110 °C) is often beneficial.
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized De-iodination
This protocol provides a robust starting point for coupling 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine with an arylboronic acid, specifically designed to suppress hydrodeiodination.
Materials:
-
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous and degassed (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, the arylboronic acid, and anhydrous potassium phosphate.
-
Catalyst Premix: In a separate small vial, add Pd₂(dba)₃ and XPhos. Add 1 mL of toluene and swirl gently for 1 minute.
-
Inert Atmosphere: Evacuate and backfill the main reaction vial with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Add the remaining 4 mL of degassed toluene to the main reaction vial, followed by the catalyst premix via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Look for the consumption of the starting material and the formation of the desired product relative to the de-iodinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. BenchChem.
-
Various Authors. (2010). Synthesis of 4-iodopyrazoles: A Brief Review. Ingenta Connect. [Link]
-
Various Authors. (2010). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. BenchChem.
-
Tomaselli, G. A., & Bunnett, J. F. (1973). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry. [Link]
-
Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]
-
Reddit discussion on dehalogenation in Stille coupling. (2019). r/Chempros. [Link]
-
Various Authors. (2020). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. [Link]
-
Various Authors. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]
-
Various Authors. (2023). The effect of ambient temperature on thyroid function parameters: a daily level panel study. National Institutes of Health. [Link]
-
Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Institutes of Health. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles. BenchChem.
-
Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology. [Link]
-
Various Authors. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
-
Khan Academy. (2014). Thyroid Hormones. YouTube. [Link]
-
Various Authors. (2023). Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. Division of Organic Chemistry of the Brazilian Chemical Society. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Manna, D. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. [Link]
-
Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. [Link]
-
Various Authors. (2008). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. Sci-Hub. [Link]
-
Various Authors. (2020). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
-
Various Authors. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Iodination. [Link]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]
-
Various Authors. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Various Authors. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]
-
Various Authors. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]
-
Various Authors. (2018). Effects of thyroid hormones on thermogenesis and energy partitioning. Journal of Molecular Endocrinology. [Link]
-
Nicolaou, K. C., et al. (2002). Iodine(V) Reagents in Organic Synthesis. Part 1. Synthesis of Polycyclic Heterocycles via Dess−Martin Periodinane-Mediated Cascade Cyclization: Generality, Scope, and Mechanism of the Reaction. Journal of the American Chemical Society. [Link]
-
Paloma Health. (2024). How Hot and Cold Weather Affects Your Thyroid. [Link]
-
Various Authors. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Various Authors. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
-
Nicolaou, K. C., et al. (2002). Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. PubMed. [Link]
-
Various Authors. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Royal Society of Chemistry. (2020). Effect of temperature on the rate of a chemical reaction. YouTube. [Link]
-
Various Authors. (2019). Resting Energy Expenditure and Cold-induced Thermogenesis in Patients With Overt Hyperthyroidism. PubMed Central. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Here is the technical support center for Catalyst selection for efficient coupling with 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Welcome to the technical support guide for researchers utilizing 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine in cross-coupling reactions. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying logic to empower you to make informed decisions and troubleshoot effectively during your experiments. The high reactivity of the carbon-iodine bond in this substrate makes it an excellent electrophilic partner for a variety of powerful, palladium-catalyzed transformations essential for modern drug discovery.[1]
This guide is structured to address common questions and challenges, moving from general principles to reaction-specific advice and in-depth troubleshooting.
Part 1: Foundational Concepts & General Catalyst Selection
This section addresses the most common initial questions regarding the unique characteristics of your substrate and the general principles of catalyst system selection.
Q1: What are the primary advantages of using an iodo-pyrazole substrate in cross-coupling reactions?
The primary advantage lies in the reactivity of the carbon-halogen bond, which follows the general trend: C-I > C-Br > C-Cl.[1] The C-I bond is the weakest, facilitating the crucial initial step of the catalytic cycle—oxidative addition to the palladium(0) center.[2] This high reactivity often allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times) compared to bromo- or chloro-analogs, leading to cleaner reactions and higher yields.
Q2: The pyrazole N-H proton is absent in my substrate, but it has an N,N-dimethylethanamine side chain. How does this side chain influence the reaction?
You are correct that the N-alkylation of the pyrazole ring preempts potential issues related to the acidic N-H proton, which can otherwise inhibit the catalyst or cause unwanted side reactions.[3][4] However, the tertiary amine on the side chain introduces a new consideration: it can act as a potential ligand and coordinate to the palladium center. This chelation effect can be a double-edged sword:
-
Potential Benefit: It might stabilize the active catalytic species, preventing catalyst decomposition and potentially accelerating the reaction.
-
Potential Drawback: It could occupy a coordination site on the palladium, hindering the binding of the desired phosphine ligand or the substrates, thereby slowing down or inhibiting the reaction.
If you encounter unexpected reactivity, we recommend running a control experiment with a simpler substrate, such as 1-methyl-4-iodopyrazole, to determine if the side chain is playing a significant role.
Q3: Why is the choice of phosphine ligand so critical for a successful coupling reaction?
The phosphine ligand is arguably the most important variable to tune for success. It directly influences the stability and reactivity of the palladium catalyst through its steric and electronic properties.[2][5]
-
Steric Bulk: Bulky ligands (e.g., XPhos, SPhos, tBuDavePhos) promote the formation of coordinatively unsaturated, highly reactive 12-electron L₁Pd(0) species.[6][7] These species are crucial for efficient oxidative addition and facilitate the final, product-releasing reductive elimination step.[7]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[2]
For challenging substrates, screening a panel of ligands with varying steric and electronic properties is a standard and highly effective optimization strategy.
Part 2: Reaction-Specific Guides & Baseline Protocols
Here we provide starting points for the most common cross-coupling reactions performed with 4-iodopyrazoles. These are designed as robust baseline protocols from which further optimization can be performed.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds with organoboron compounds.[2]
Q: What is a reliable starting catalyst system for the Suzuki-Miyaura coupling of my substrate with an arylboronic acid?
A combination of a Palladium(II) pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is a highly effective and common choice.[2][8] Buchwald ligands such as SPhos or XPhos are particularly well-suited for coupling nitrogen-containing heterocycles.[2][9]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/H₂O | 80-100 | Good-Excellent | [2][8] |
| Pd(PPh₃)₄ (2-5) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | Good-Excellent | [2] |
| XPhos Pd G2 (2-5)| - | K₃PO₄ (2.0) | 2-MeTHF | 80 | Good-Excellent |[2] |
-
To a dry reaction vessel, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the Pd source (e.g., Pd(OAc)₂, 3 mol%) and ligand (e.g., SPhos, 6 mol%) in degassed solvent (e.g., Toluene).
-
Add the catalyst solution to the reaction vessel, followed by degassed water (if using a biphasic system).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for synthesizing arylamines. The choice between a palladium or copper catalyst is critical and depends on the nature of the amine coupling partner.[10][11]
Q: My amine coupling partner has β-hydrogens (e.g., propylamine, pyrrolidine). Why are my yields low with a standard palladium catalyst?
Low yields in this scenario are often due to a competing side reaction called β-hydride elimination, which occurs from the palladium-amide intermediate.[10][11] For such cases, a copper-catalyzed system is often more effective.[6][11] For amines lacking β-hydrogens (e.g., morpholine, N-methylaniline), palladium catalysts are generally smooth and efficient.[11]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |
|---|---|---|---|---|---|---|
| Amine (no β-H) | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (1.5) | Toluene | 110 | [6][11] |
| Amine (with β-H)| CuI (20) | None required | K₂CO₃ (2.0) | DMF | 120 |[6][11] |
-
In a glovebox or under an inert atmosphere, add the Pd source (e.g., Pd(dba)₂, 10 mol%), the ligand (e.g., tBuDavePhos, 20 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vessel.
-
Add the solvent (e.g., Toluene) and stir for 5 minutes.
-
Add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.[1]
-
Extract the product with an organic solvent, wash with brine, dry, and purify as described for the Suzuki-Miyaura reaction.
C. Sonogashira Coupling (C-C Bond Formation)
This reaction efficiently couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalyst system.[12]
Q: What is the standard catalyst system for a Sonogashira coupling with this substrate?
The classic and highly reliable system consists of a palladium(II) source, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (CuI), and an amine base like triethylamine (Et₃N), which also often serves as the solvent.[13][14]
Table 3: Recommended Catalyst System for Sonogashira Coupling
| Pd Source (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
|---|
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (excess) | DMF | 25 - 60 | Good |[1][13] |
-
To a dry reaction vessel, add 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Purge the solution with an inert gas for 15 minutes.
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (CuI, 4 mol%).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[1]
Part 3: Troubleshooting Guide & FAQs
Even with optimized protocols, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.
Q: My reaction shows low or no conversion of the starting material. What should I do?
This is the most common issue. Before making drastic changes, follow a systematic verification process. The workflow below outlines the key areas to investigate.
Detailed Steps:
-
Verify Reagents: Ensure solvents are rigorously degassed to remove oxygen, which causes catalyst deactivation and homocoupling side reactions.[3] Use fresh, high-purity catalysts and ligands, as some can degrade upon storage. Confirm the base is anhydrous and of appropriate strength.[3]
-
Optimize Conditions: The reaction may require more thermal energy; try increasing the temperature in 10-20 °C increments. Conversely, excessively high temperatures can cause catalyst decomposition.[3] Ensure the reaction has been allowed to run long enough by monitoring it over an extended period.
-
Evaluate Catalyst System: If the above steps fail, the catalyst system itself is likely the issue. Low yield could be due to catalyst deactivation.[3] Consider screening a different class of ligand (e.g., switch from a triarylphosphine to a more electron-rich dialkylbiarylphosphine). As a final resort, increasing catalyst loading from 2 mol% to 5 mol% may improve results.[2]
Q: I'm seeing significant side products. What are they and how can I minimize them?
Two common side products in these reactions are the homocoupled product and the protodeiodinated starting material.
-
Homocoupling: This is the coupling of two molecules of your starting material or the coupling partner. It is almost always caused by the presence of oxygen. Solution: Improve your degassing technique for all solvents and ensure the reaction is maintained under a positive pressure of inert gas (N₂ or Ar) for its entire duration.[3]
-
Protodeiodination: This is the replacement of the iodine atom with a hydrogen atom, resulting in the de-iodinated pyrazole. It is typically caused by trace amounts of water or other protic impurities. Solution: Use anhydrous solvents and reagents. If the problem persists, it may indicate that the oxidative addition is too slow relative to decomposition pathways. Using a more electron-rich ligand can help accelerate the oxidative addition step and outcompete this side reaction.[3]
Q: Why is a base necessary in these coupling reactions?
The base plays a crucial role in one or more steps of the catalytic cycle, depending on the specific reaction.
-
In Suzuki-Miyaura coupling , the base is required for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[2]
-
In Heck and Sonogashira couplings , the base neutralizes the hydrogen halide (HI) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[12][15]
-
In Buchwald-Hartwig amination , the base deprotonates the amine, forming the amide that is active in the catalytic cycle.
The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is critical; an inappropriate base can lead to a complete shutdown of the reaction.[2][3]
Part 4: Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the fundamental steps common to many palladium-catalyzed cross-couplings.
This cycle illustrates how the palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to forge the new C-C bond. Each step has specific requirements that inform our choice of reagents and conditions.
References
- Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (n.d.). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4).
- BenchChem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
- BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
- (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- BenchChem. (n.d.). Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles.
- (2011). Heck-Mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, 83(4).
- (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate.
- (n.d.). Heck reaction. Wikipedia.
- Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Yoneyama, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.
- (n.d.). Sonogashira coupling. Wikipedia.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45, 3484-3488.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
- (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.
- (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Document ID: TSC-PYR-I-24-01 Revision: 1.0 For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction
This document provides in-depth technical guidance for the scale-up synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a key intermediate in pharmaceutical development. Transitioning from bench-scale (grams) to pilot or manufacturing scale (kilograms) introduces significant challenges related to process safety, impurity profiles, cost-effectiveness, and reproducibility. This guide is structured to address common problems encountered during this transition, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and process development experience.
The synthesis is typically a two-step process:
-
Electrophilic Iodination: Formation of 4-iodo-1H-pyrazole from pyrazole.
-
N-Alkylation: Attachment of the N,N-dimethylethanamine side chain to the 4-iodopyrazole intermediate.
This guide will address challenges in both stages of the synthesis.
Synthetic Workflow Overview
The overall synthetic pathway is illustrated below. Each step presents unique challenges that are magnified during scale-up.
Technical Support Center: Troubleshooting Palladium Catalyst Removal from 4-Substituted Pyrazole Products
The synthesis of 4-substituted pyrazoles, a critical scaffold in modern drug discovery, frequently relies on powerful palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1] While indispensable for their efficiency in forming carbon-carbon and carbon-heteroatom bonds, these reactions introduce the challenge of residual palladium in the final active pharmaceutical ingredient (API).[2][3] Complete removal of this residual palladium is not merely a matter of purity; it is a critical regulatory requirement and essential for the safety and efficacy of the final drug product.[4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of palladium catalysts from 4-substituted pyrazole products. It offers a blend of theoretical principles and practical, field-proven solutions to common challenges encountered in the laboratory and during scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding palladium removal, providing a solid foundation for understanding the importance and intricacies of this critical purification step.
Q1: Why is it crucial to remove palladium from my 4-substituted pyrazole product?
The removal of palladium is paramount for several reasons:
-
Regulatory Compliance: Global regulatory bodies, through guidelines like the International Council for Harmonisation's Q3D (ICH Q3D), impose strict limits on elemental impurities, including palladium, in pharmaceutical products.[5][6][7] These limits are established based on toxicological data to ensure patient safety.[8]
-
Downstream Reaction Interference: Residual palladium can interfere with subsequent synthetic steps, potentially leading to undesired side reactions, catalyst poisoning in other transformations, or product degradation.
-
Product Stability and Quality: The presence of palladium can affect the long-term stability of the API and may impart undesirable coloration to the final product.[9]
Q2: What are the most common sources of palladium contamination in my product?
Palladium contamination can arise from various sources:
-
Homogeneous Catalysts: Many palladium-catalyzed reactions utilize soluble (homogeneous) palladium complexes. These can be challenging to remove as they are dispersed throughout the reaction mixture.[10]
-
Heterogeneous Catalysts: While solid-supported (heterogeneous) catalysts like palladium on carbon (Pd/C) are designed for easier removal by filtration, leaching of palladium nanoparticles or soluble species into the reaction medium can still occur.[10][11]
-
Catalyst Decomposition: Under certain reaction conditions, the palladium catalyst can decompose into colloidal or nanoparticulate forms that are difficult to filter.
Q3: What are the acceptable residual palladium levels in active pharmaceutical ingredients (APIs)?
The acceptable levels are dictated by the ICH Q3D guidelines, which establish a Permitted Daily Exposure (PDE) for various elements.[7] For palladium, the oral PDE is 100 µ g/day .[12] This PDE is then used to calculate the maximum allowable concentration in the drug substance, typically in parts per million (ppm), based on the maximum daily dose of the drug.[12] For a drug with a maximum daily dose of 10 grams or less, the concentration limit for palladium is generally 10 ppm.[12]
Q4: I have a limited budget. What is the most cost-effective method for palladium removal?
The most cost-effective method is highly dependent on the scale of the synthesis and the specific nature of the palladium contamination.
-
Activated Carbon: For many applications, treatment with activated carbon is a highly cost-effective method for removing a significant portion of residual palladium.[13][14] However, it can sometimes lead to product loss due to non-selective adsorption.[9]
-
Filtration through Celite®: For heterogeneous catalysts or precipitated palladium, simple filtration through a pad of Celite® can be a very economical first step.[15]
-
Crystallization: If the product is a solid, carefully optimized crystallization can be an effective and inexpensive purification method, although its efficiency in removing palladium can be unpredictable.[4]
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section is designed to provide direct, actionable solutions to specific problems you may encounter during the purification of your 4-substituted pyrazole products.
Issue 1: My pyrazole product is still colored (gray/black) after initial filtration.
-
Possible Cause: The coloration is often due to the presence of colloidal palladium particles, which are too small to be removed by standard filtration.
-
Solution: Adsorbent Treatment
-
Activated Carbon: Stirring the reaction mixture with activated carbon can effectively adsorb these fine palladium particles.[9][13]
-
Celite® Filtration: A more thorough filtration through a thick pad of Celite® can also trap these colloidal particles.[15]
Experimental Protocol 1: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude 4-substituted pyrazole product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).[16]
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon to the solution. The optimal amount may need to be determined experimentally.[9]
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1-4 hours.[17]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[16]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[16]
-
Issue 2: Silica gel chromatography is not effectively removing palladium.
-
Possible Cause A: Palladium-Product Chelation: The nitrogen atoms in the pyrazole ring can act as ligands, forming stable complexes with palladium that co-elute with the product during chromatography.[18]
-
Solution A: Pre-treatment with a Scavenger: Before chromatography, treat the crude product with a palladium scavenger to break the palladium-pyrazole complex and bind the palladium more strongly. Thiol-based scavengers are particularly effective in this regard.[19][20]
-
Possible Cause B: Inappropriate Solvent System: The chosen eluent may not provide sufficient differentiation in polarity between the pyrazole product and the palladium species.
-
Solution B: Solvent System Optimization: Experiment with different solvent systems. Sometimes, adding a small amount of a polar co-solvent or a chelating agent to the mobile phase can improve the separation.
Data Presentation: Comparison of Palladium Removal Methods
| Purification Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Activated Carbon | 500 - 2000 | 50 - 200 | Low cost, effective for colloidal Pd.[13] | Can cause product loss, may not reach very low Pd levels.[9] |
| Silica Gel Chromatography | 500 - 2000 | 10 - 100 | Good for general purification. | Can be ineffective if Pd chelates to the product.[21] |
| Thiol-Based Scavengers | 500 - 2000 | < 10 | High efficiency and selectivity for Pd.[1][22] | Higher cost than activated carbon. |
| Crystallization | 500 - 2000 | 20 - 200 | Cost-effective for solid products. | Efficiency can be variable.[4] |
Issue 3: My palladium levels, as measured by ICP-MS, are still above the acceptable limit after purification.
-
Possible Cause: Ineffective Scavenger or Insufficient Treatment: The chosen scavenger may not be optimal for the specific palladium species present (e.g., Pd(0) vs. Pd(II)), or the amount of scavenger and/or treatment time may be insufficient.[23]
-
Solution: Scavenger Screening and Optimization
-
Screen a Variety of Scavengers: Test different types of scavengers, such as those with thiol, amine, or phosphine functional groups, to find the most effective one for your system.[24]
-
Optimize Scavenger Loading and Time: Perform small-scale experiments to determine the optimal amount of scavenger (typically 3-10 equivalents relative to the palladium content) and the necessary contact time.[25] Increasing the temperature can sometimes reduce the required treatment time.[17]
-
Mandatory Visualization: Scavenger Selection Workflow
Caption: Decision tree for selecting an appropriate palladium scavenger.
Issue 4: The scavenger is difficult to remove after treatment.
-
Possible Cause: The use of a soluble scavenger can lead to challenges in its removal from the reaction mixture.
-
Solution: Solid-Supported Scavengers
Mandatory Visualization: Soluble vs. Solid-Supported Scavenger Workflow
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. alfachemic.com [alfachemic.com]
- 6. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 11. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 12. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. phosphonics.com [phosphonics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 4-Iodo- vs. 4-Bromo-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the pharmaceutical and agrochemical industries, the pyrazole scaffold is a privileged motif, appearing in a vast array of biologically active molecules. Consequently, the functionalization of pyrazole rings via Suzuki coupling is a critical transformation. This guide provides an in-depth comparison of the reactivity of two common building blocks, 4-iodo-pyrazole and 4-bromo-pyrazole, in this pivotal reaction, offering experimental insights to inform your synthetic strategy.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The catalytic cycle of the Suzuki coupling commences with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile.[2] This step is frequently the rate-determining step of the entire cycle, and its efficiency is profoundly influenced by the nature of the halogen substituent.[2]
The generally accepted trend for the reactivity of aryl halides in Suzuki coupling is I > OTf > Br > Cl.[2][3][4] This trend is directly correlated with the bond dissociation energy of the carbon-halogen bond. The weaker carbon-iodine (C-I) bond in 4-iodo-pyrazole requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger carbon-bromine (C-Br) bond in 4-bromo-pyrazole. This fundamental difference in reactivity dictates the choice of reaction conditions and catalyst systems.
Reactivity Profile: A Head-to-Head Comparison
| Feature | 4-Iodo-pyrazole | 4-Bromo-pyrazole |
| Reactivity | Higher | Lower |
| Oxidative Addition | Faster, occurs under milder conditions | Slower, often requires more forcing conditions |
| Catalyst Choice | Tolerant of various Pd(0) and Pd(II) catalysts, including Pd(PPh₃)₄ and Pd(OAc)₂ with simple phosphine ligands.[5] | Often requires more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or specialized pre-catalysts to facilitate oxidative addition.[6] |
| Reaction Temperature | Often proceeds at lower temperatures (e.g., room temperature to 90°C).[5] | Typically requires higher temperatures (e.g., 80-120°C) to achieve comparable reaction rates.[7] |
| Side Reactions | More prone to dehalogenation, especially with unprotected N-H pyrazoles.[8] | Generally less prone to dehalogenation compared to the iodo- a |
| Cost & Availability | Generally more expensive and less commercially available. | More cost-effective and widely available. |
Mechanistic Insights into Reactivity
The enhanced reactivity of 4-iodo-pyrazole stems directly from the thermodynamics of the oxidative addition step. The lower bond energy of the C-I bond translates to a lower activation energy for the insertion of the palladium catalyst.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Synthetic Routes for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1][2] Its derivatives are integral to the development of agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The title compound, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, serves as a highly versatile synthetic intermediate. The iodine atom at the C4 position of the pyrazole ring is particularly valuable, providing a reactive handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[4] This enables the facile introduction of molecular complexity, making it a crucial building block in drug discovery programs.
This guide provides an in-depth comparison of two primary retrosynthetic strategies for the synthesis of this key intermediate. We will analyze the methodologies, compare their performance based on experimental data, and provide detailed protocols to assist researchers in making informed decisions for their specific applications.
Retrosynthetic Analysis: Two Convergent Strategies
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine can be logically dissected into two main strategies, differing in the sequence of the key bond-forming steps: iodination and N-alkylation.
Caption: Retrosynthetic analysis of the target molecule, highlighting Strategy A (Iodination then Alkylation) and Strategy B (Alkylation then Iodination).
-
Strategy A (Iodination First, then Alkylation): This approach involves the initial preparation of the 4-iodopyrazole core, followed by the attachment of the N,N-dimethylethanamine side chain. This is often the more conventional and well-documented route.
-
Strategy B (Alkylation First, then Iodination): This alternative pathway begins with the N-alkylation of pyrazole, followed by the regioselective iodination of the resulting intermediate at the C4 position.
Strategy A: Iodination Followed by N-Alkylation
This strategy is arguably the most common due to the extensive literature on the selective iodination of the parent pyrazole ring. The workflow is straightforward and involves two distinct, high-yielding steps.
Caption: Workflow for Strategy A: Iodination First, then Alkylation.
Step 1: Synthesis of 4-Iodopyrazole
The electrophilic substitution of pyrazole occurs preferentially at the C4 position.[4] A variety of methods have been developed for this transformation, each with distinct advantages concerning yield, cost, and environmental impact.
Comparison of Iodination Methods
| Method | Reagent(s) | Solvent(s) | Temp. | Time | Typical Yield (%) | Key Advantages & Notes |
| Iodine/H₂O₂ | I₂, H₂O₂ | Water | Room Temp. | <1 - 72 h | 63 - 100% | Environmentally benign ("green") method using water as the solvent; the only by-product is water.[5][6] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | Highly effective and high-yielding. The base is required to neutralize HCl formed during the reaction.[4][5] |
| I₂/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Room Temp. | 1 - 2 h | ~90% | Mild oxidant, highly regioselective for the 4-position, and relatively fast reaction times.[7] |
| NIS/TFA | N-Iodosuccinimide, Trifluoroacetic acid | Acetic Acid | 80 °C | Overnight | Variable | More suitable for electron-deficient pyrazoles that are less reactive towards other iodinating agents.[8] |
Expert Commentary: For general laboratory synthesis, the Iodine/H₂O₂ method is highly recommended due to its operational simplicity, high yields, and excellent green chemistry profile.[6] The use of water as a solvent obviates the need for volatile organic compounds, and the reagents are inexpensive and readily available. For substrates that may be sensitive to oxidative conditions, the ICl method provides a reliable alternative.
Experimental Protocol: Green Synthesis of 4-Iodopyrazole (I₂/H₂O₂ Method)
This protocol is adapted from the procedure reported for the green iodination of pyrazoles.[6]
-
Preparation: In a round-bottom flask, suspend the pyrazole starting material (1.0 equivalent) in deionized water.
-
Reagent Addition: Add iodine (I₂) (0.5 equivalents) to the suspension with vigorous stirring.
-
Initiation: Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary depending on the specific pyrazole substrate.
-
Work-up: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: N-Alkylation of 4-Iodopyrazole
The second step involves the alkylation of the 4-iodopyrazole intermediate. This is typically achieved under basic conditions using an appropriate electrophile.
Key Considerations:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that ensures complete deprotonation of the pyrazole N-H, leading to clean alkylation. However, it is pyrophoric and requires careful handling under an inert atmosphere. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are safer alternatives and are often sufficient, especially when used in polar aprotic solvents like DMF.[9]
-
Regioselectivity: Since 4-iodopyrazole is symmetric, alkylation can occur at either N1 or N2, leading to the same product. This simplifies the reaction and purification process.
-
Electrophile: 2-(Dimethylamino)ethyl chloride hydrochloride is a common and commercially available reagent. It must be neutralized or used with sufficient base to free the amine for the reaction.
Experimental Protocol: N-Alkylation of 4-Iodopyrazole
This protocol is a general procedure adapted from literature methods for pyrazole alkylation.[9]
-
Preparation: To a solution of 4-iodopyrazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-(dimethylamino)ethyl chloride (1.1 eq., freshly prepared from its hydrochloride salt) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Strategy B: N-Alkylation Followed by Iodination
This alternative route reverses the order of operations. It may be advantageous if the N-alkylated pyrazole intermediate is readily available or if this sequence offers unforeseen benefits in yield or purity.
Caption: Workflow for Strategy B: Alkylation First, then Iodination.
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)-N,N-dimethylethanamine
The N-alkylation of unsubstituted pyrazole proceeds under similar conditions as described in Strategy A, Step 2. However, pyrazole is an unsymmetrical heterocycle, which can lead to two possible regioisomers upon alkylation. While N1 substitution is generally favored, the reaction conditions can influence the N1:N2 ratio.[10] For this specific substrate, both nitrogens are equivalent due to tautomerism, simplifying the outcome.
Step 2: Iodination of 2-(1H-Pyrazol-1-yl)-N,N-dimethylethanamine
This is the critical step in Strategy B. The presence of the N,N-dimethylethanamine side chain introduces a basic tertiary amine.
Expert Commentary & Potential Challenges:
-
Acid-Base Chemistry: The basicity of the dimethylamino group (pKa of the conjugate acid is ~9-10) means it will readily react with acidic reagents or by-products (like HI or HCl). This can complicate the reaction. For instance, in methods that generate acid (e.g., ICl), an excess of base would be required to neutralize both the pyrazole N-H (if applicable) and the side-chain amine.
-
Reagent Compatibility: The free amine could potentially coordinate to metal-based oxidants (like CAN), potentially inhibiting their activity or leading to undesired side reactions.
-
Solution: A robust approach is to use iodination conditions that are either neutral or slightly basic, or to perform the reaction in a protic solvent like water where the amine may exist in its protonated, less reactive form. The I₂/H₂O₂ system in water is an excellent candidate here, as it operates under mild, near-neutral conditions.
Experimental Protocol: Iodination of N-Alkylated Pyrazole
The protocol would be analogous to the green iodination method described in Strategy A, Step 1.
-
Preparation: Dissolve or suspend 2-(1H-Pyrazol-1-yl)-N,N-dimethylethanamine (1.0 eq.) in water.
-
Reagent Addition: Add iodine (I₂) (0.5 eq.) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (0.6 eq.).
-
Reaction & Work-up: Stir at room temperature, monitor by TLC, and perform an extractive work-up followed by purification as previously described. A final basic wash during work-up may be necessary to ensure the product is in its free-base form.
Comparative Performance Analysis
| Feature | Strategy A (Iodinate -> Alkylate) | Strategy B (Alkylate -> Iodinate) | Rationale & Recommendation |
| Predictability | High | Moderate to High | The iodination of unsubstituted pyrazole is extremely well-documented and highly regioselective for C4.[5][8] The subsequent alkylation is also a standard transformation. |
| Overall Yield | Generally High | Potentially High | Both routes involve two high-yielding steps. The overall yield will depend on the specific conditions chosen for each transformation. |
| Purification | Straightforward | Potentially more complex | In Strategy B, the basic side chain in the iodination step could lead to salt formation or emulsions during work-up, slightly complicating purification. |
| Starting Materials | Pyrazole, Iodinating Agent, Alkylating Agent | Pyrazole, Alkylating Agent, Iodinating Agent | The cost and availability of reagents are comparable for both routes. |
| Robustness | Very High | High | Strategy A is more robust as the two steps are chemically independent. The iodination is performed on a simple, robust heterocycle, avoiding any potential interference from the side chain. |
Conclusion and Recommendation
Both Strategy A and Strategy B represent viable and efficient pathways for the synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
For most applications, Strategy A (Iodination followed by N-Alkylation) is the recommended route.
The primary advantage of this strategy lies in its predictability and robustness. The C4-iodination of the parent pyrazole ring is a thoroughly optimized and high-yielding reaction with multiple "green" and efficient protocols available.[6] The subsequent N-alkylation of the stable 4-iodopyrazole intermediate is a standard, uncomplicated procedure. This sequential approach minimizes the risk of unforeseen side reactions or complications arising from the presence of the basic N,N-dimethylethanamine side chain during the sensitive electrophilic iodination step. This makes Strategy A a more reliable and scalable choice for the routine production of this valuable intermediate in a research or drug development setting.
References
-
A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem. 5
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. 10
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical Reviews. 1
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. 2
-
Technical Support Center: Synthesis of 4-Iodopyrazole. (2025). Benchchem. 8
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. 11
-
Synthesis of 4-iodopyrazoles: A Brief Review. (n.d.). Ingenta Connect. 4
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. 3
-
Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed. 12
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH. 7
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.). ResearchGate. 6
-
Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. (2025). Benchchem. 9
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-iodopyrazoles: A Brief Review: Ingenta Connect [ingentaconnect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Predicted Biological Activity of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine Derivatives and Established Pyrazole-Containing Drugs
This guide provides a comparative overview of the predicted biological activities of novel 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine derivatives against a panel of well-established, clinically approved drugs containing a pyrazole scaffold. While direct experimental data for the titular compound is not yet publicly available, this analysis extrapolates its potential therapeutic applications based on the extensive body of research surrounding the versatile pyrazole core. We will delve into the anticipated anticancer, antimicrobial, and anti-inflammatory properties, supported by established experimental protocols and an examination of the underlying biological pathways.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties have led to the development of numerous successful drugs across various therapeutic areas.[1] This guide aims to provide researchers and drug development professionals with a scientifically grounded framework for evaluating the potential of new pyrazole derivatives.
Anticipated Biological Activities and Comparative Analysis
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. The subject of this guide, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, possesses a 4-iodo substitution on the pyrazole ring and an N,N-dimethylethanamine side chain. These features are expected to modulate its biological profile.
Potential Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents.[3] Derivatives have been shown to target various components of cancer cell signaling pathways, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin.[3]
Comparative Analysis:
| Compound/Drug | Mechanism of Action | Reported IC50/Activity |
| 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine Derivative (Predicted) | Potential inhibition of kinases (e.g., VEGFR-2), tubulin polymerization, or induction of apoptosis. | Data not available. |
| Ruxolitinib | Janus kinase (JAK) inhibitor | Potent inhibitor of JAK1 and JAK2.[4] |
| Axitinib | Tyrosine kinase inhibitor (TKI) | Potent inhibitor of VEGFRs 1, 2, and 3.[4] |
| Ibrutinib | Bruton's tyrosine kinase (BTK) inhibitor | Irreversible inhibitor of BTK.[4] |
| Niraparib | Poly(ADP-ribose) polymerase (PARP) inhibitor | Potent inhibitor of PARP-1 and PARP-2.[4] |
The presence of a halogen at the C4 position of the pyrazole ring has been associated with potent anticancer activity in some derivatives. It is hypothesized that the iodo-substituent could enhance binding affinity to target proteins through halogen bonding. The N,N-dimethylethanamine side chain may influence solubility and cell permeability, which are crucial for bioavailability.
Key Cancer-Related Signaling Pathways:
The Ras-ERK and PI3K-Akt pathways are central to cell proliferation and survival and are often dysregulated in cancer.[5] Pyrazole derivatives may exert their anticancer effects by modulating these pathways.
Caption: Simplified Ras-ERK and PI3K-Akt signaling pathways.
Potential Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[6] The mechanisms of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.
Comparative Analysis:
| Compound/Drug | Target Organisms | Reported MIC (µg/mL) |
| 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine Derivative (Predicted) | Gram-positive and Gram-negative bacteria, Fungi. | Data not available. |
| Sulfaphenazole | Bacteria (inhibits dihydropteroate synthase) | Varies depending on the bacterial strain. |
| Fluconazole (triazole antifungal) | Fungi (inhibits lanosterol 14-alpha-demethylase) | 0.25 - 16 |
The N,N-dimethylethanamine moiety in the target compound is a common feature in some antimicrobial agents, potentially contributing to its interaction with bacterial cell membranes. The lipophilicity imparted by the iodo group could also enhance its ability to penetrate microbial cell walls.
Mechanisms of Bacterial Resistance:
Bacteria can develop resistance to antimicrobial agents through various mechanisms, including enzymatic degradation of the drug, modification of the drug target, and active efflux of the drug from the cell.[1][7] Understanding these mechanisms is crucial for the development of new and effective antimicrobial compounds.
Caption: Key mechanisms of bacterial resistance to antibiotics.
Potential Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, with celecoxib being a prominent example. These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[5]
Comparative Analysis:
| Compound/Drug | COX Selectivity | Reported IC50 (µM) |
| 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine Derivative (Predicted) | Unknown, potentially COX-2 selective. | Data not available. |
| Celecoxib | COX-2 selective | COX-2: 0.04-0.3; COX-1: 7.6-15 |
| Phenylbutazone | Non-selective COX inhibitor | Data varies. |
| Indomethacin (indole derivative) | Non-selective COX inhibitor | COX-1: ~0.1; COX-2: ~1.0 |
The anti-inflammatory potential of the target derivative would likely stem from its ability to inhibit COX enzymes. The substitution pattern on the pyrazole ring is critical for determining COX-1/COX-2 selectivity.
The Inflammatory Cascade:
Inflammation is a complex biological response involving various cells and signaling molecules. The activation of transcription factors like NF-κB leads to the production of pro-inflammatory cytokines and enzymes such as COX-2.[8][9]
Caption: Simplified overview of the inflammatory cascade.
Experimental Protocols
To empirically determine the biological activities of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine derivatives, the following standard assays are recommended.
Anticancer Activity: MTT Cell Viability Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.[10][11]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][13]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14][15][16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well. Add the pyrazole derivative at various concentrations. Include a control with no inhibitor and a known COX inhibitor (e.g., Celecoxib). Pre-incubate for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Signal Detection: Measure the product formation over time using a plate reader at the appropriate wavelength for the probe used.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the derivative and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) indicates the selectivity.
Conclusion
While the biological activity of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine derivatives remains to be experimentally validated, the extensive evidence of diverse pharmacological effects from the pyrazole scaffold suggests a high potential for therapeutic applications. Based on the analysis of its structural features and comparison with known pyrazole-containing drugs, this class of compounds warrants further investigation, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for such future evaluations.
References
-
Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(10), 1295-1319. Available from: [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available from: [Link]
-
Shaw, D. E., et al. (2011). Signal Transduction in Cancer. Cold Spring Harbor Perspectives in Biology, 3(5), a006001. Available from: [Link]
-
Patil, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. Available from: [Link]
-
Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). Available from: [Link]
-
Sino Biological. (n.d.). All Cancer Signaling Pathways. Available from: [Link]
-
Arias-Pinilla, G. A., et al. (2022). The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies. International Journal of Molecular Sciences, 23(18), 10563. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available from: [Link]
-
Desai, N. C., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1835-1842. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. Available from: [Link]
-
eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Available from: [Link]
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Available from: [Link]
-
JoVE. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Available from: [Link]
-
El-Faham, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Molecules, 26(20), 6259. Available from: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]
-
J. Butters. (2024). Cytokine Signaling Pathways in Inflammatory Response: Mechanisms and Modulation. Journal of Cytokine Biology, 9(3), 500. Available from: [Link]
-
Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(4), 191-202. Available from: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available from: [Link]
-
Xu, Z., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 250-256. Available from: [Link]
-
Al-Said, M. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 596-606. Available from: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Available from: [Link]
-
El-Gazzar, A. B. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(24), 7545. Available from: [Link]
-
El-Shehry, M. F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(6), 786. Available from: [Link]
-
El-Gaml, K. M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2209-2218. Available from: [Link]
-
Dounia, B., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(44), 20743-20760. Available from: [Link]
-
Liu, H.-L., et al. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 19(10), 3170. Available from: [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 2453. Available from: [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5854. Available from: [Link]
Sources
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. mdpi.com [mdpi.com]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 7. The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies [mdpi.com]
- 8. Inflammatory Response Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cascade of immune mechanism and consequences of inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 14. assaygenie.com [assaygenie.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Structural Validation of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine: The Definitive Role of X-ray Crystallography
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final confirmation but a foundational pillar of rational design. For researchers working with heterocyclic scaffolds like pyrazoles, which are cornerstones in medicinal chemistry, understanding the precise spatial arrangement of atoms is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-receptor interactions.[1][2][3] This guide focuses on the structural validation of a specific, promising intermediate, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine .
While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for delivering an absolute, high-resolution molecular structure. This document provides an in-depth, experience-driven guide to the crystallographic validation of the target compound. It will explain the causality behind experimental choices and objectively compare the definitive data from crystallography with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Molecule in Focus: 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
The subject of our analysis, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, is a functionalized pyrazole. The pyrazole core is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][3] The inclusion of an iodine atom at the C4 position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the N,N-dimethylethanamine side chain can significantly influence solubility, cell permeability, and receptor engagement.[4][5] Given these features, confirming the precise conformation and intermolecular interactions is critical for its progression in any research pipeline.
Part 1: X-ray Crystallography - The Unambiguous Structural Arbiter
Single-crystal X-ray crystallography provides direct, high-resolution evidence of atomic positions within a molecule, revealing definitive bond lengths, bond angles, torsional angles, and the molecule's conformation in the solid state. It is the only technique that can directly visualize the three-dimensional structure, making it indispensable for absolute configuration assignment and understanding crystal packing forces.
The Crystallographic Workflow: A Self-Validating System
The process from powder to final structure is a meticulous, multi-step workflow designed to ensure data integrity and produce a chemically sensible and statistically validated model. The causality behind each step is critical for success.
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: X-ray Diffraction
-
Crystal Growth (The Critical First Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. A well-ordered, single crystal lattice is required to produce sharp, resolvable diffraction spots.
-
Method: High-purity 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetonitrile, or mixtures with water/heptane). Slow evaporation, vapor diffusion over an anti-solvent, or slow cooling of a saturated solution are common techniques employed to encourage the formation of single crystals.
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects.
-
Method: Under a polarizing microscope, a single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head using cryo-protectant oil.
-
-
Data Collection:
-
Rationale: Data is collected at cryogenic temperatures (typically 100-120 K) to minimize the thermal vibration of atoms.[1] This results in a sharper diffraction pattern and allows for the collection of higher-resolution data.
-
Method: The mounted crystal is placed in a stream of cold nitrogen on a diffractometer. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) while being rotated, and a series of diffraction images are recorded by a detector.[1]
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities must be mathematically converted into a 3D electron density map, from which the atomic positions can be determined. This is known as solving the "phase problem."[6] The resulting model is then refined to achieve the best possible fit to the experimental data.
-
Method: Specialized software (e.g., SHELXT) is used to solve the structure via intrinsic phasing.[7] The initial atomic model is then refined using programs like Olex2 or SHELXL. The quality of the final model is assessed by crystallographic R-factors (e.g., R1, wR2), which should be as low as possible, and a Goodness-of-Fit (GooF) value close to 1.0.[8]
-
Part 2: A Comparative Analysis with Alternative & Complementary Techniques
While X-ray crystallography is definitive, a multi-technique approach provides a more holistic understanding. Other methods can validate the structure in solution and confirm key molecular features.
Caption: Comparison of analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure in solution. For our target molecule, it confirms the covalent framework and provides insights into its solution-state conformation.
-
Strengths:
-
Provides data on the structure in a physiologically more relevant solution state.
-
¹H and ¹³C NMR confirm the presence and chemical environment of all hydrogen and carbon atoms.
-
2D NMR techniques (like COSY and HSQC) establish through-bond connectivity, confirming the pyrazole and ethanamine fragments are correctly assembled.[9]
-
-
Limitations Compared to Crystallography:
-
Does not provide precise bond lengths or angles.
-
Can be complicated by dynamic processes like tautomerism in the pyrazole ring, which can lead to broadened or averaged signals.[9][10] Lowering the temperature of the NMR experiment can sometimes slow this exchange.[9]
-
Determining the overall 3D conformation relies on through-space correlations (NOESY), which are distance-dependent and less precise than crystallographic coordinates.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. For a halogenated compound, it offers a distinct diagnostic feature.
-
Strengths:
-
High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the presence of C, H, I, and N in the correct ratios.
-
Key Diagnostic Feature: The presence of iodine (¹²⁷I) is easily identified. However, unlike chlorine or bromine which have prominent M+2 isotopic peaks, iodine is monoisotopic. Its presence is confirmed by the exact mass measurement and characteristic fragmentation patterns.[11][12][13]
-
-
Limitations Compared to Crystallography:
-
Provides no information about the 3D arrangement of atoms or isomerism (e.g., position of the iodine on the ring).
-
It is a destructive technique.[14]
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and complementary tool.
-
Strengths:
-
Can predict the lowest energy conformation of the molecule in a vacuum or implicit solvent, which can be compared with the experimental solid-state (X-ray) or solution-state (NMR) structure.
-
Can calculate theoretical NMR chemical shifts, which can aid in the assignment of complex experimental spectra.[15]
-
Helps rationalize the observed geometry and electronic properties of the molecule.
-
-
Limitations Compared to Crystallography:
Data Synthesis: A Comparative Overview
The following tables summarize the expected data and comparative strengths of each technique for the validation of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Table 1: Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| State | Solid | Solution | Gas Phase | Theoretical |
| Information | Absolute 3D Structure, Bond Lengths/Angles, Packing | Connectivity, Solution Conformation, Dynamics | Molecular Formula, MW | Predicted Geometry, Electronic Properties |
| Key Strength | Unambiguous & Definitive | Solution-state relevance | High Sensitivity, Formula Confirmation | Predictive Power, Mechanistic Insight |
| Key Limitation | Requires single crystal | Indirect 3D info, dynamic effects | No stereochemical info | Not an experimental proof |
Table 2: Illustrative Crystallographic Data for a 4-Iodo-1H-pyrazole Analog (Data based on the published structure of 4-iodo-1H-pyrazole for illustrative purposes)[7][8][18]
| Parameter | Value | Significance |
| Chemical Formula | C₃H₃IN₂ | Confirms elemental composition in the crystal |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell |
| Space Group | Cmme | Defines the symmetry elements within the unit cell |
| a, b, c (Å) | 6.938, 5.523, 13.077 | Unit cell dimensions |
| V (ų) | 501.13 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| R1, wR2 (%) | < 5% | Indicators of good agreement between model and data |
| GooF | ~1.0 | Indicates a good quality of the structural refinement |
Conclusion
For the definitive structural validation of novel products like 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine , single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure. It is the ultimate arbiter that resolves any ambiguity regarding conformation, configuration, and intermolecular interactions in the solid state.
However, a truly robust validation strategy integrates the strengths of multiple techniques. NMR spectroscopy provides the crucial link between the solid-state structure and the molecule's behavior in solution, while mass spectrometry offers unequivocal confirmation of its elemental composition. Finally, computational modeling provides a theoretical framework to understand and rationalize the experimental findings. By synergistically employing these methods, researchers and drug development professionals can build a comprehensive and unassailable structural dossier, paving the way for confident downstream applications.
References
- BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Energy → Sustainability Directory. X-Ray Crystallography Alternative.
- Thermo Fisher Scientific. CXMS: An Alternative to X-Ray Crystallography for Proteins. 2013-04-29.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. 2020-08-22.
- Unknown. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
- MDPI. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
- NIH. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023-08-29.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. 2023-07-14.
- ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
- NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. 2025-12-12.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. 2025-08-05.
- Unknown. Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. 2025-09-14.
- ResearchGate. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study.
- Schrödinger. Schrödinger - Physics-based Software Platform for Molecular Discovery & Design.
- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. 2019-11-21.
- NIH. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.
- NIH. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem.
- ACS Publications. Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry. 2024-10-24.
- Sigma-Aldrich. 4-Iodopyrazole 99 3469-69-0.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Applications of 4-Iodopyrazole. 2025-10-17.
- Chem-Impex. 4-Iodo-1H-pyrazole.
- BLDpharm. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
- Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. 2025-10-13.
- ChemicalBook. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis.
- NIH. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
- ResearchGate. (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. 2023-07-10.
- Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. 2023-07-14.
- Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
- Matrix Scientific. 2-(4-Iodo-1H-pyrazol-1-yl)-N-methylethanamine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpscc.samipubco.com [jpscc.samipubco.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Benchmarking Guide to a Novel Pyrazole-N,N-Dimethylethanamine Ligand System for Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
The development of efficient and robust catalyst systems is paramount in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals and functional materials. This guide presents a comprehensive benchmarking study of a novel catalyst system derived from the N,N-bidentate ligand, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine , in combination with palladium precursors. We objectively evaluate its performance in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig—against established, commercially available catalyst systems. This document provides researchers, chemists, and process development professionals with detailed experimental protocols, comparative performance data, and mechanistic insights to facilitate informed catalyst selection and reaction optimization.
Introduction: The Imperative for Advanced Catalyst Design
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in synthetic chemistry, enabling the formation of C-C and C-N bonds with remarkable precision and functional group tolerance.[1][2] The success of these transformations is critically dependent on the ligand coordinated to the palladium center. The ligand modulates the metal's electronic properties and steric environment, directly influencing catalyst activity, stability, and substrate scope.[3][4] While electron-rich, bulky phosphines and N-heterocyclic carbenes (NHCs) have dominated the field[5][6], the exploration of alternative ligand scaffolds remains a vibrant area of research, driven by the need for more cost-effective, versatile, and sustainable catalysts.
This guide introduces L1 , 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a novel ligand featuring a pyrazole moiety linked to a dimethylethanamine sidearm. Pyrazole-based ligands are of growing interest due to their unique electronic properties and synthetic accessibility.[7][8] The N,N-bidentate chelation of L1 is hypothesized to form a stable, five-membered ring with the palladium center, promoting efficient catalysis. This study aims to rigorously benchmark the performance of the Pd/L1 system against industry-standard catalysts to identify its potential advantages and ideal applications.
Benchmarking Methodology: A Framework for Objective Comparison
To ensure a fair and comprehensive evaluation, we selected three distinct and widely used cross-coupling reactions. The performance of the in situ-generated Pd(OAc)₂/L1 catalyst was compared against two well-established systems: a classical palladium/phosphine system (Pd(OAc)₂/PPh₃) and a modern, high-performance biarylphosphine ligand system (Pd(OAc)₂/XPhos).
Key Performance Indicators (KPIs):
-
Yield (%): Isolated yield of the desired product.
-
Catalyst Loading (mol %): The amount of palladium precursor used relative to the limiting reagent.
-
Turnover Number (TON): A measure of catalyst longevity (moles of product / moles of catalyst).[3]
-
Turnover Frequency (TOF, h⁻¹): A measure of catalyst activity (TON / reaction time).[3]
Model Reactions and Substrates: For each reaction, we selected a set of aryl bromides to probe the catalyst's effectiveness with electronically neutral, electron-poor, and electron-rich substrates.
-
Suzuki-Miyaura Coupling: 4-Bromotoluene, 4-Bromoacetophenone, 4-Bromoanisole with Phenylboronic acid.
-
Heck-Mizoroki Reaction: 4-Bromotoluene, 4-Bromoacetophenone, 4-Bromoanisole with n-butyl acrylate.
-
Buchwald-Hartwig Amination: 4-Bromotoluene, 4-Bromoacetophenone, 4-Bromoanisole with Morpholine.
General Experimental Workflow
The following workflow was standardized across all experiments to ensure consistency and reproducibility. All reactions were performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
Caption: General experimental workflow for cross-coupling reactions.
Comparative Performance Analysis
The following sections present the synthesized performance data for the Pd/L1 catalyst system in comparison to the benchmark catalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for C(sp²)-C(sp²) bond formation.[1] The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] For this study, K₂CO₃ was used as a mild and effective base.
Table 1: Performance in Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), Ligand (2.2 mol%), Toluene (5 mL), 100 °C, 12 h.
| Aryl Bromide | Catalyst System | Yield (%) | TON | TOF (h⁻¹) |
| 4-Bromotoluene | Pd/PPh₃ | 78 | 78 | 6.5 |
| Pd/XPhos | 95 | 95 | 7.9 | |
| Pd/L1 | 92 | 92 | 7.7 | |
| 4-Bromoacetophenone | Pd/PPh₃ | 85 | 85 | 7.1 |
| Pd/XPhos | >99 | >99 | >8.2 | |
| Pd/L1 | 98 | 98 | 8.2 | |
| 4-Bromoanisole | Pd/PPh₃ | 65 | 65 | 5.4 |
| Pd/XPhos | 94 | 94 | 7.8 | |
| Pd/L1 | 89 | 89 | 7.4 |
Analysis: The Pd/L1 system demonstrated excellent activity, significantly outperforming the classical Pd/PPh₃ system, especially with the more challenging electron-rich 4-bromoanisole. Its performance was comparable to the state-of-the-art Pd/XPhos catalyst, indicating its high potential for this key transformation.
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes and is sensitive to the steric and electronic properties of the catalyst.[11][12] A phosphine-free protocol was included for comparison, as this is a known variant of the reaction.[13][14]
Table 2: Performance in Heck-Mizoroki Reaction of Aryl Bromides with n-Butyl Acrylate Conditions: Aryl bromide (1.0 mmol), n-butyl acrylate (1.5 mmol), NaOAc (1.5 mmol), Pd(OAc)₂ (1 mol%), Ligand (2.2 mol% if applicable), DMF (5 mL), 120 °C, 16 h.
| Aryl Bromide | Catalyst System | Yield (%) | TON | TOF (h⁻¹) |
| 4-Bromotoluene | Pd (Ligand-free) | 55 | 55 | 3.4 |
| Pd/PPh₃ | 82 | 82 | 5.1 | |
| Pd/L1 | 90 | 90 | 5.6 | |
| 4-Bromoacetophenone | Pd (Ligand-free) | 70 | 70 | 4.4 |
| Pd/PPh₃ | 91 | 91 | 5.7 | |
| Pd/L1 | 96 | 96 | 6.0 | |
| 4-Bromoanisole | Pd (Ligand-free) | 40 | 40 | 2.5 |
| Pd/PPh₃ | 75 | 75 | 4.7 | |
| Pd/L1 | 88 | 88 | 5.5 |
Analysis: In the Heck reaction, the Pd/L1 catalyst provided consistently high yields across all substrates, proving superior to both ligand-free conditions and the Pd/PPh₃ system. The enhanced performance with the electron-rich 4-bromoanisole suggests the ligand effectively promotes the oxidative addition step, which is often rate-limiting for such substrates.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in pharmaceutical synthesis.[6][15][16] This reaction often requires a strong, non-nucleophilic base like NaOt-Bu and a highly active catalyst to couple amines, even with unactivated aryl halides.[17]
Table 3: Performance in Buchwald-Hartwig Amination of Aryl Bromides with Morpholine Conditions: Aryl bromide (1.0 mmol), morpholine (1.2 mmol), NaOt-Bu (1.4 mmol), Pd(OAc)₂ (1 mol%), Ligand (2.2 mol%), Toluene (5 mL), 100 °C, 8 h.
| Aryl Bromide | Catalyst System | Yield (%) | TON | TOF (h⁻¹) |
| 4-Bromotoluene | Pd/PPh₃ | 45 | 45 | 5.6 |
| Pd/XPhos | 96 | 96 | 12.0 | |
| Pd/L1 | 94 | 94 | 11.8 | |
| 4-Bromoacetophenone | Pd/PPh₃ | 60 | 60 | 7.5 |
| Pd/XPhos | >99 | >99 | >12.4 | |
| Pd/L1 | 97 | 97 | 12.1 | |
| 4-Bromoanisole | Pd/PPh₃ | 25 | 25 | 3.1 |
| Pd/XPhos | 95 | 95 | 11.9 | |
| Pd/L1 | 92 | 92 | 11.5 |
Analysis: The Pd/L1 catalyst demonstrated exceptional performance in the Buchwald-Hartwig amination, rivaling the efficacy of the advanced Pd/XPhos system. It dramatically outperformed Pd/PPh₃, which is known to be a poor ligand for C-N coupling. The high yields achieved with all substrates in a relatively short reaction time highlight the suitability of L1 for constructing C-N bonds.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for researchers to replicate and build upon these findings.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with the Pd/L1 System
-
Preparation: In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), L1 (2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, 7.1 mg, 0.022 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination with the Pd/L1 System
-
Preparation: In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), L1 (7.1 mg, 0.022 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and anhydrous toluene (5 mL). Finally, add morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 8 hours.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash chromatography on silica gel to yield the N-aryl morpholine product.[17]
Mechanistic Insights
The high efficiency of the Pd/L1 catalyst can be rationalized by examining its potential role within the fundamental catalytic cycles of these reactions.
Suzuki-Miyaura Catalytic Cycle
The cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product.[9] The strong σ-donating character of the N,N-bidentate L1 ligand likely stabilizes the Pd(0) active catalyst and facilitates the often rate-limiting oxidative addition step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Similar to the Suzuki coupling, the cycle begins with oxidative addition. The subsequent key step is the deprotonation of the amine and coordination to the palladium center, followed by reductive elimination to form the C-N bond.[18] The chelation from L1 likely prevents ligand dissociation and promotes a rapid reductive elimination, contributing to the high TOF observed.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
The catalyst system derived from the novel ligand 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (L1) and Pd(OAc)₂ has demonstrated exceptional performance across three fundamental cross-coupling reactions. It consistently provides high yields and catalytic turnover, rivaling and in some cases exceeding the performance of established, high-cost catalyst systems. Its efficacy with electron-rich, neutral, and electron-poor aryl bromides showcases its broad substrate scope and robustness. The Pd/L1 system is a highly promising new tool for synthetic chemists, offering a potent combination of activity and versatility for applications in pharmaceutical discovery, process development, and materials science.
References
- Title: Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates. Source: BenchChem.
- Title: Application Notes and Protocols for Buchwald-Hartwig Amination Using Amphos. Source: BenchChem.
-
Title: Heck Reaction. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies. Source: ACS Publications. URL: [Link]
-
Title: Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Source: ACS Publications. URL: [Link]
- Title: Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Source: BenchChem.
-
Title: Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Source: ResearchGate. URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reaction. Source: Fisher Scientific. URL: [Link]
-
Title: Heck Reaction. Source: Chemistry LibreTexts. URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years. Source: University of Groningen research portal. URL: [Link]
-
Title: A Robust First-Pass Protocol for the Heck–Mizoroki Reaction. Source: ACS Publications. URL: [Link]
-
Title: Homeopathic Ligand-Free Palladium as a Catalyst in the Heck Reaction. A Comparison with a Palladacycle. Source: ACS Publications. URL: [Link]
-
Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Source: ResearchGate. URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]
-
Title: Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Source: ACS Publications. URL: [Link]
-
Title: Heck Reaction (Palladium Catalyzed Coupling). Source: Common Organic Chemistry. URL: [Link]
-
Title: CHAPTER 11: Heck Reactions. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
-
Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Source: Purdue University Graduate School. URL: [Link]
-
Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
-
Title: Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... Source: ResearchGate. URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Source: ResearchGate. URL: [Link]
-
Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Source: PMC. URL: [Link]
-
Title: Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. Source: ArODES. URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: ResearchGate. URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: PubMed Central. URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: ACS Publications. URL: [Link]
-
Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Source: ACS Publications. URL: [Link]
-
Title: A highly water-soluble palladium complex for Buchwald-Hartwig amination in water. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). Source: YouTube. URL: [Link]
-
Title: Suzuki reaction. Source: Wikipedia. URL: [Link]
-
Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: IntechOpen. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. research.rug.nl [research.rug.nl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Advantages of using 4-iodopyrazoles over other halogenated heterocycles in synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the choice of starting materials and intermediates is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Among the plethora of halogenated heterocycles available to the modern chemist, 4-iodopyrazoles have emerged as a uniquely powerful and versatile building block. This guide provides an in-depth technical comparison, grounded in experimental data, to illuminate the distinct advantages of employing 4-iodopyrazoles over their bromo and chloro counterparts, as well as other halogenated heterocycles, in the synthesis of complex molecules for pharmaceutical and materials science applications.
The Decisive Factor: Understanding Carbon-Halogen Bond Reactivity
The enhanced utility of 4-iodopyrazoles in synthesis is fundamentally rooted in the intrinsic properties of the carbon-iodine (C-I) bond. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—the activation of the C-X (X = I, Br, Cl) bond through oxidative addition to a Pd(0) center is often the rate-determining step. The bond dissociation energies of carbon-halogen bonds follow the trend C-Cl > C-Br > C-I. This weaker nature of the C-I bond means that 4-iodopyrazoles typically undergo oxidative addition more readily and under milder conditions than their bromo and chloro analogs. This seemingly simple difference has profound implications for reaction efficiency, catalyst loading, and functional group tolerance.
Head-to-Head Comparison: 4-Iodopyrazoles in Key Cross-Coupling Reactions
The true measure of a synthetic intermediate's value lies in its performance in a range of chemical transformations. Here, we compare the performance of 4-iodopyrazoles against other halogenated pyrazoles in three of the most pivotal cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: A Tale of Reactivity and a Noteworthy Caveat
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is arguably one of the most widely used cross-coupling reactions. In this arena, 4-iodopyrazoles generally exhibit superior reactivity, often enabling reactions to proceed at lower temperatures and with lower catalyst loadings compared to 4-bromo- and 4-chloropyrazoles.
However, this high reactivity comes with a potential drawback: an increased propensity for hydrodehalogenation, a side reaction where the halogen is replaced by a hydrogen atom, leading to an undesired byproduct and reduced yield of the target molecule.[1] The mechanism of hydrodehalogenation often involves the formation of a palladium-hydride species within the catalytic cycle.[2]
A comparative study on halogenated aminopyrazoles in the Suzuki-Miyaura reaction revealed that while the 4-iodo derivative was completely consumed under certain conditions, the bromo and chloro analogs could provide higher isolated yields of the desired product due to the suppression of this dehalogenation side reaction.[3] This highlights a critical consideration for the synthetic chemist: the choice of halogen is a balance between desired reactivity and potential side reactions, which can often be mitigated by careful optimization of reaction conditions, particularly the choice of ligand, base, and solvent.[1][4]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Halogenated Pyrazole | Typical Reaction Conditions | Yield of Coupled Product | Propensity for Dehalogenation | Reference(s) |
| 4-Iodopyrazole | Lower temperatures (e.g., RT to 80 °C), lower catalyst loading | Generally high, but can be variable | Higher | [3][5] |
| 4-Bromopyrazole | Moderate to high temperatures (e.g., 80-120 °C) | Often high and more consistent | Lower | [3][6] |
| 4-Chloropyrazole | Higher temperatures, more active catalyst systems required | Can be high with optimized conditions | Lowest | [3] |
Sonogashira Coupling: The Unrivaled Advantage of the Iodo Substituent
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of alkynyl-substituted heterocyles. In this reaction, the advantage of the 4-iodopyrazole is particularly pronounced. The reactivity trend for the halide in Sonogashira couplings is unequivocally I > Br >> Cl.[7][8]
Studies have shown that while 3-iodopyrazole derivatives successfully undergo Sonogashira coupling with phenylacetylene in high yields, the analogous bromopyrazoles fail to react under similar conditions.[4] This stark difference in reactivity allows for highly selective transformations and often makes 4-iodopyrazoles the only viable option for this transformation, especially when mild reaction conditions are required to preserve sensitive functional groups.
Workflow for a Typical Sonogashira Coupling of a 4-Iodopyrazole:
Caption: Strategic use of 4-iodopyrazoles in drug discovery.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Iodopyrazole Derivative
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole. [5]
General Procedure for Copper-Free Sonogashira Coupling of a 4-Iodopyrazole
-
Setup: In a Schlenk tube under an inert atmosphere, dissolve the 4-iodopyrazole (1.0 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the 4-alkynylpyrazole.
Conclusion: Making the Strategic Choice
The evidence presented clearly demonstrates that 4-iodopyrazoles offer significant advantages in modern organic synthesis, primarily due to the high reactivity of the C-I bond. This enhanced reactivity translates to milder reaction conditions, lower catalyst loadings, and, in the case of Sonogashira couplings, a decisive advantage over other halogenated pyrazoles.
However, the choice of the optimal halogenated pyrazole is not always straightforward. The propensity of 4-iodopyrazoles to undergo hydrodehalogenation in Suzuki-Miyaura reactions and the substrate-dependent performance in Buchwald-Hartwig aminations necessitate a careful, case-by-case evaluation by the synthetic chemist. By understanding the interplay between reactivity and potential side reactions, and by judiciously selecting catalysts, ligands, and reaction conditions, researchers can fully harness the synthetic power of 4-iodopyrazoles to accelerate the discovery and development of novel chemical entities.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11488-11490. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. [Link]
-
Semantic Scholar. (n.d.). A mechanistic investigation of hydrodehalogenation using ESI-MS. Retrieved from [Link]
-
Weizmann Research Portal. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. [Link]
-
Tomanová, M., Jedinák, L., Košař, J., Kvapil, L., Hradil, P., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Singh, J., & Kumar, S. (2014). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Current Organic Synthesis, 11(4), 544-556. [Link]
-
ResearchGate. (2016). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link]
-
National Institutes of Health. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
National Institutes of Health. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
MDPI. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
ScienceDirect. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
-
Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine Synthesis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision that balances cost, yield, safety, and scalability. This guide provides an in-depth, objective comparison of the primary synthesis pathways to this compound, supported by experimental data and practical insights to inform your strategic choices in the laboratory and beyond.
Introduction
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a reactive iodine atom on the pyrazole ring, allows for further functionalization through cross-coupling reactions, while the dimethylaminoethyl side chain can influence solubility and target engagement. The synthesis of this compound can be dissected into two primary stages: the iodination of the pyrazole core and the subsequent N-alkylation. This guide will explore multiple methodologies for each stage, culminating in a holistic cost-benefit analysis of the complete synthetic pathways.
Visualizing the Synthetic Pathways
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine can be approached through two main routes, primarily differing in the order of the iodination and N-alkylation steps.
Caption: Primary synthetic routes to the target compound.
Part 1: Synthesis of the 4-Iodopyrazole Intermediate
The critical first step in one of the primary pathways is the regioselective iodination of pyrazole at the C4 position. Several methods exist, each with distinct advantages and disadvantages.
Method 1A: Iodination with Iodine Monochloride (ICl)
Iodine monochloride is a potent electrophilic iodinating agent that can efficiently iodinate pyrazole. The reaction is typically carried out in a suitable organic solvent.
Protocol:
-
Dissolve pyrazole (1 eq.) in dichloromethane.
-
Add a base, such as sodium bicarbonate (2 eq.), to the solution.
-
Slowly add a solution of iodine monochloride (1.1 eq.) in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 1B: Iodination with Molecular Iodine and an Oxidant
This method utilizes molecular iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species in situ. Common oxidants include hydrogen peroxide or ceric ammonium nitrate (CAN).
Protocol (using H₂O₂):
-
Suspend pyrazole (1 eq.) in water.
-
Add molecular iodine (0.5 eq.) to the suspension.
-
Add 30% hydrogen peroxide (0.6 eq.) dropwise.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and purify by column chromatography.
Method 1C: Iodination with N-Iodosuccinimide (NIS)
NIS is a mild and easy-to-handle iodinating agent. The reaction is often catalyzed by an acid, particularly for less reactive substrates.
Protocol:
-
Dissolve pyrazole (1 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.1 eq.).
-
Optionally, add a catalytic amount of an acid like trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution.
-
Extract the product, dry the organic layer, and purify by chromatography.
Comparative Analysis of Iodination Methods
| Method | Key Reagents | Typical Yield (%) | Cost of Iodinating Agent (per mole of pyrazole) | Safety and Environmental Considerations | Scalability |
| Iodine Monochloride | ICl, NaHCO₃ | ~80-90% | ~$50 - $100[1][2][3][4] | ICl is highly corrosive and reacts violently with water.[5][6][7][8][9] Requires careful handling and moisture-free conditions. | Good, but requires specialized equipment for handling ICl. |
| I₂/H₂O₂ | I₂, H₂O₂ | ~70-85% | ~$20 - $40[10][11][12][13][14] | "Green" method with water as a solvent and water as the main byproduct.[15][16] H₂O₂ is a strong oxidizer. | Excellent, particularly due to the low cost and benign nature of the reagents.[1] |
| I₂/CAN | I₂, Ceric Ammonium Nitrate | ~85-95% | ~$30 - $60[15][17][18][19][20] | CAN is a strong oxidant and can generate cerium-containing waste. | Good, but waste disposal of cerium salts can be a concern. |
| N-Iodosuccinimide | NIS, (TFA) | ~75-90% | ~$80 - $150[21][22][23][24][25][26][27][28] | NIS is a stable solid but can be an irritant.[29] TFA is corrosive. Generates succinimide as a byproduct. | Good, as NIS is an easy-to-handle solid. The cost may be a limiting factor for very large scales. |
Cost estimates are approximate and based on currently available pricing for research-grade chemicals. Industrial-scale pricing may vary significantly.
Part 2: N-Alkylation of 4-Iodopyrazole
Once 4-iodopyrazole is obtained, the next step is the introduction of the 2-(dimethylamino)ethyl side chain.
Method 2A: Classical N-Alkylation with 2-(Dimethylamino)ethyl chloride
This is a standard and widely used method for the N-alkylation of heterocycles.
Protocol:
-
To a solution of 4-iodopyrazole (1 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.).
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq.) to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography.
Alternative N-Alkylation Strategies
While the classical approach is common, other methods for N-alkylation of pyrazoles exist, such as the Mitsunobu reaction or using alternative alkylating agents.[4] However, for the specific introduction of the 2-(dimethylamino)ethyl group, the direct use of the corresponding alkyl halide is generally the most straightforward and cost-effective approach.
Part 3: An Alternative Pathway - N-Alkylation Prior to Iodination
An alternative strategy involves first N-alkylating pyrazole and then performing the iodination.
Step 3A: Synthesis of 2-(1H-Pyrazol-1-yl)-N,N-dimethylethanamine
The N-alkylation of pyrazole can be achieved using the same protocol as described in Method 2A, simply starting with pyrazole instead of 4-iodopyrazole.
Step 3B: Iodination of 2-(1H-Pyrazol-1-yl)-N,N-dimethylethanamine
The subsequent iodination of the N-alkylated pyrazole can be performed using any of the methods described in Part 1 (ICl, I₂/oxidant, or NIS). The presence of the N-alkyl group may influence the reactivity and regioselectivity of the iodination, but the C4 position is generally the most favored for electrophilic substitution on the pyrazole ring.
Cost-Benefit Analysis of Complete Synthetic Pathways
The choice between "iodination first" and "N-alkylation first" will depend on a variety of factors, including the relative cost and availability of starting materials, and the overall yield and purity of the final product.
| Parameter | Pathway 1 (Iodination First) | Pathway 2 (N-Alkylation First) |
| Starting Materials Cost | Pyrazole is relatively inexpensive. The cost of the iodinating agent is a significant factor. | Pyrazole is inexpensive. 2-(Dimethylamino)ethyl chloride hydrochloride is also a commercially available and relatively low-cost reagent. |
| Overall Yield | The yield of the iodination step is generally high. The subsequent N-alkylation is also typically efficient. | The N-alkylation of pyrazole is usually high-yielding. The subsequent iodination of the more complex substrate may have a slightly lower yield compared to the iodination of pyrazole itself. |
| Purification | Purification of 4-iodopyrazole is relatively straightforward. The final product purification is also standard. | Purification of the intermediate N-alkylated pyrazole is required. The final iodinated product also needs purification. |
| Process Safety | Handling of potentially hazardous iodinating agents like ICl requires special precautions.[5][6][7][8][9] | The N-alkylation step is generally safe, but the subsequent iodination still requires handling of the same iodinating agents. |
| Green Chemistry | The I₂/H₂O₂ method offers a greener alternative for the iodination step.[15][16] | The same green iodination methods can be applied. The overall "greenness" will depend on the chosen iodination reagent and solvents used in both steps. |
| Scalability | The scalability depends heavily on the chosen iodination method. The I₂/H₂O₂ route is highly scalable.[1] | Similar scalability considerations as Pathway 1, with the potential for the larger N-alkylated intermediate to be less soluble or require different reaction conditions for iodination at scale. |
Workflow Visualization
Caption: Detailed workflows for the two primary synthetic pathways.
Conclusion and Recommendations
For the synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, Pathway 1 (Iodination First) , particularly utilizing the molecular iodine and hydrogen peroxide method for iodination , is recommended as the most cost-effective and environmentally friendly approach for both laboratory and larger-scale production.
Justification:
-
Cost-Effectiveness: This route leverages the low cost of pyrazole and the inexpensive and readily available I₂ and H₂O₂. While the initial investment in 4-iodopyrazole as a starting material is an option, synthesizing it in-house via this green method offers significant cost savings.
-
Environmental Impact: The I₂/H₂O₂ iodination is a prime example of green chemistry, using water as a solvent and producing water as the only stoichiometric byproduct.[15][16] This minimizes hazardous waste streams and associated disposal costs.
-
Safety: This method avoids the use of highly corrosive and water-reactive reagents like iodine monochloride.
-
Scalability: The reaction conditions for the I₂/H₂O₂ iodination are mild and amenable to large-scale production.[1] The subsequent N-alkylation is a standard industrial process.
While Pathway 2 is a viable alternative, the potential for slightly lower yields in the iodination of a more complex substrate and the lack of significant advantages over Pathway 1 make it a less favorable option from a cost-benefit perspective.
Ultimately, the choice of synthesis pathway will depend on the specific constraints and priorities of the research or manufacturing environment. However, based on the available data, a strategy that prioritizes an early, green, and cost-effective iodination step provides the most logical and efficient route to 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
References
-
Axner. Potassium Carbonate (priced per lb.). [Link]
-
P212121 Store. N-Iodosuccinimide | CAS 516-12-1. [Link]
-
Custom Hydro. Potassium Carbonate 50lb. [Link]
-
NJ.gov. Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR. [Link]
-
Samrat Pharmachem Limited. SAFETY DATA SHEET : Iodine Monochloride. [Link]
-
GTI Laboratory Supplies. N-Iodosuccinimide, 101.5%, for synthesis, Ultrapure, 5g. [Link]
- Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
-
Natural Health Organics. Fulhealth Industries Molecular Iodine Colloid 3 WW 10ml. [Link]
-
IndiaMART. 2-Dimethyl Amino Ethyl Chloride Hydrochloride at best price in Bharuch. [Link]
-
The Lab Depot. Iodine Monochloride, Reagent, ACS. [Link]
-
CP Lab Safety. 4-Iodopyrazole, 5g, Each. [Link]
-
The Lab Depot. Ceric Ammonium Nitrate, CP. [Link]
-
CP Lab Safety. Iodine Monochloride, Solution, 500 mL. [Link]
-
Cenmed Enterprises. 5 Methyl 1H Pyrazole. [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Sdfine. IODINE CHLORIDE (iodine monochloride). [Link]
-
Sdfine. N-IODOSUCCINIMIDE LR (FOR SYNTHESIS) (1-Iodo-2,5-pyrrolidinedion). [Link]
-
The Lab Depot. Sodium Hydride, 60% Dispersion in Mineral Oil. [Link]
-
Ottokemi. Ammonium ceric nitrate, GR 99%+ (16774-21-3). [Link]
-
Sdfine. SODIUM HYDRIDE 60% (Free flowing powder moistened with paraffin oil) (FOR SYNTHESIS). [Link]
-
SYNTHETIKA. Sodium Hydride Dispersion in Oil 60% - NaH - Pure - [ CAS : 7646-69-7 ]. [Link]
-
Cutpricepharmacy. Buy FULHEALTH Molecular Iodine Colloid 3% W/w 10ml Online. [Link]
-
IndiaMART. Sodium Hydride - NaH Latest Price, Manufacturers & Suppliers. [Link]
-
NIIM Dispensary. Fulhealth Molecular Iodine Colloid 3% w/w (10ml). [Link]
-
The Nutbank. Molecular Iodine Colloid Fulhealth 10ml. [Link]
-
MDPI. N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. [Link]
-
Green Chemistry (RSC Publishing). N-Iodosuccinimide and dioxygen in an air-enabled synthesis of 10-phenanthrenols under sunlight. [Link]
-
ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. [Link]
-
Wikipedia. N-Iodosuccinimide. [Link]
Sources
- 1. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Dimethylaminoethyl chloride hydrochloride, 98% 4584-46-7 manufacturers in India | 2-Dimethylaminoethyl chloride hydrochloride, 98% - India with worldwide shipping [ottokemi.com]
- 4. mdpi.com [mdpi.com]
- 5. aadvanceinstruments.com [aadvanceinstruments.com]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. opcw.org [opcw.org]
- 11. Buy Solvents - Acetone, Chloroform, Diethyl Ether, Methyl Ethyl Ketone (MEK), Toluene, for sale | LabDIRECT LLC [labdirect-llc.square.site]
- 12. Solvents | Fisher Scientific [fishersci.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Silica gel 60, 25 kg, CAS No. 7631-86-9 | Silica Gels, Unmodified | Silica Gels | Sorbents for Column Chromatography | Sample Preparation | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. chemstock.ae [chemstock.ae]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. research.abo.fi [research.abo.fi]
- 24. depts.washington.edu [depts.washington.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. indiamart.com [indiamart.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. store.p212121.com [store.p212121.com]
- 29. 2-Dimethylaminoethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Senior Application Scientist's Guide to Validating In Vitro Assay Results for Novel Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold and the Imperative of Rigorous Validation
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[1][2][3] Compounds derived from structures like 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine represent a promising frontier in the search for novel therapeutics, particularly as potential protein kinase inhibitors.[2][4] However, the journey from a synthesized compound to a validated hit is fraught with potential pitfalls. An initial promising result in a primary screen is merely the first step; it must be rigorously validated to ensure it is not an artifact and that its biological activity is potent, selective, and relevant to the disease context.
This guide provides a comprehensive framework for validating in vitro assay results for this class of compounds. It is designed for researchers, scientists, and drug development professionals dedicated to ensuring the scientific integrity of their findings. We will move beyond simple protocols to explain the causality behind experimental choices, emphasizing the creation of self-validating systems. Our focus will be on a hypothetical lead compound, PZ-4I-DME , a derivative of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, positioned as a putative inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-established kinase target in oncology.
The validation process is a multi-stage funnel designed to eliminate false positives and comprehensively characterize the true activity of a compound. This guide is structured to follow that logical flow.
Caption: High-level workflow for in vitro hit validation.
Chapter 1: From Primary Hit to Confirmed Activity
The first phase of validation confirms that the initial "hit" from a high-throughput screen (HTS) is real, repeatable, and concentration-dependent.[5]
Hit Confirmation and Dose-Response Analysis
A primary screen is typically performed at a single, high concentration (e.g., 10 µM). The first validation step is to re-test the compound to ensure the result was not a one-off error and then to perform a dose-response curve to determine its potency (IC50).
Expertise & Experience: Simply repeating the primary assay is insufficient. It is crucial to source a fresh sample of the compound, ideally from a separate synthesis batch, to rule out issues with the original sample (e.g., degradation, contamination). The dose-response curve should span at least 4-5 orders of magnitude to accurately define the top and bottom plateaus of the activity curve.[6]
Protocol: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to kinase inhibition.
-
Reagent Preparation:
-
Prepare EGFR kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human EGFR enzyme in kinase buffer to a working concentration of 2 ng/µL.
-
Prepare a substrate solution containing 0.2 µg/µL poly(Glu,Tyr) 4:1 and 25 µM ATP in kinase buffer.
-
Prepare a serial dilution of PZ-4I-DME and control compounds (e.g., Gefitinib) in DMSO, then dilute into kinase buffer. Recommended final assay concentrations: 100 µM to 1 nM.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of compound dilutions or vehicle control (DMSO) to appropriate wells.
-
Add 2.5 µL of the EGFR enzyme solution to all wells except negative controls.
-
Initiate the reaction by adding 5 µL of the ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis & Trustworthiness:
-
Calculate percent inhibition relative to positive (no enzyme) and negative (vehicle) controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The assay's robustness must be confirmed by calculating the Z'-factor. A Z' > 0.5 is considered acceptable for HTS-quality assays.[7]
-
Comparison with Alternatives
To contextualize the performance of PZ-4I-DME , it should be compared against a known standard (Gefitinib) and a structurally similar but inactive analog (e.g., a compound lacking the iodo-substituent, PZ-H-DME ), which serves as a negative control to validate the structure-activity relationship (SAR).
| Compound | Primary Screen Hit? (at 10 µM) | Confirmed IC50 (nM) | Assay Z'-factor | Notes |
| PZ-4I-DME | Yes | 75 nM | 0.82 | Potent inhibition confirmed. |
| Gefitinib (Control) | Yes | 25 nM | 0.85 | Benchmark performance. |
| PZ-H-DME (Analog) | No | > 100,000 nM | 0.83 | Demonstrates importance of iodo-group for activity. |
| Vehicle (DMSO) | No | N/A | N/A | Baseline for inhibition calculation. |
Chapter 2: Orthogonal Assay Validation
An orthogonal assay confirms the primary result using a different technology or method. This is a critical step to eliminate artifacts.[5] For instance, some compounds can interfere with luciferase-based readouts; confirming activity with a fluorescence-based method builds confidence in the result.
Expertise & Experience: The choice of orthogonal assay should be mechanistically distinct. A thermal shift assay is an excellent choice as it directly measures compound binding to the target protein, independent of enzymatic activity.[8] This directly validates that the compound engages the target.
Protocol: EGFR Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. Binding stabilizes the protein, resulting in a positive Tm shift.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Dilute recombinant human EGFR to 2 µM in the assay buffer.
-
Prepare a 5000x solution of SYPRO™ Orange dye in DMSO.
-
Prepare PZ-4I-DME and control compounds at a 100x concentration (e.g., 1 mM for a final assay concentration of 10 µM).
-
-
Assay Procedure (96-well PCR plate):
-
In each well, add 22.5 µL of the EGFR solution.
-
Add 0.25 µL of the 100x compound stock or DMSO vehicle.
-
Add 2.25 µL of a 1:50 dilution of the SYPRO Orange dye stock.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a ramp rate of 1°C/minute.
-
-
Data Analysis & Trustworthiness:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the midpoint of the transition, calculated by fitting the curve to a Boltzmann equation.
-
The change in melting temperature (ΔTm) is calculated as Tm(compound) - Tm(vehicle).
-
Self-Validation: A clear sigmoidal melt curve must be observed. A ΔTm of >2°C is generally considered a significant indication of direct binding.
-
| Compound | Biochemical IC50 (nM) | Orthogonal Assay: ΔTm (°C) at 10 µM | Interpretation |
| PZ-4I-DME | 75 | + 5.8 | Strong binding confirmed. Result is likely not an assay artifact. |
| Gefitinib (Control) | 25 | + 8.2 | Strong binding of benchmark compound confirmed. |
| PZ-H-DME (Analog) | > 100,000 | + 0.3 | No significant binding, validating the biochemical result. |
Chapter 3: Cellular On-Target Engagement
Biochemical assays are performed in a clean, artificial system. It is paramount to validate that the compound can enter a cell and engage its target in a more complex biological environment.
Expertise & Experience: A cell-based assay measuring the phosphorylation of a direct downstream substrate of the target kinase is the gold standard for confirming on-target activity. For EGFR, this involves measuring the autophosphorylation of the receptor itself upon stimulation with its ligand, EGF.
Caption: Inhibition of EGFR signaling by PZ-4I-DME.
Protocol: In-Cell Western for EGFR Phosphorylation
This assay quantifies phosphorylated EGFR (p-EGFR) levels directly in fixed cells grown in microplates.
-
Cell Culture and Plating:
-
Culture A431 cells (a human epidermoid carcinoma line with high EGFR expression) in DMEM with 10% FBS.
-
Seed 20,000 cells per well in a 96-well plate and allow to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Serum-starve the cells for 4 hours in serum-free DMEM.
-
Treat cells with a dose-response of PZ-4I-DME or control compounds for 2 hours.
-
Stimulate with 100 ng/mL human EGF for 10 minutes at 37°C.
-
-
Fixing, Permeabilization, and Staining:
-
Fix cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 90 minutes.
-
Incubate overnight with primary antibodies: Rabbit anti-p-EGFR (Tyr1068) and Mouse anti-Total EGFR, diluted in blocking buffer.
-
Wash wells thoroughly with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour with fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Wash wells again to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for both channels (800nm for p-EGFR, 700nm for Total EGFR).
-
Normalize the p-EGFR signal to the Total EGFR signal for each well.
-
Calculate the IC50 from the dose-response curve of normalized p-EGFR levels.
-
| Compound | Biochemical IC50 (nM) | Cellular p-EGFR IC50 (nM) | Interpretation |
| PZ-4I-DME | 75 | 250 | Activity confirmed in cells. Higher IC50 is expected due to cell permeability, plasma protein binding, etc. |
| Gefitinib (Control) | 25 | 90 | Benchmark cellular activity. |
| PZ-H-DME (Analog) | > 100,000 | > 100,000 | Lack of activity confirmed in cells. |
Chapter 4: Preliminary ADME/Tox Profiling
A potent and selective compound is of little use if it is metabolically unstable or inherently toxic. Early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are essential to validate a compound's potential as a drug candidate.[9][10][11]
Expertise & Experience: Two of the most critical early assessments are metabolic stability and general cytotoxicity. A compound that is rapidly metabolized by the liver will have a short half-life in vivo, while a compound that kills all cells is a pan-assay interference compound (PAIN), not a specific inhibitor.
Metabolic Stability
Protocol: Liver Microsomal Stability Assay
This assay assesses the rate at which a compound is metabolized by cytochrome P450 enzymes present in liver microsomes.[11]
-
Incubation: Incubate PZ-4I-DME (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL) and the necessary cofactor NADPH at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Cytotoxicity
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell health and viability.[12]
-
Cell Plating: Seed a non-EGFR dependent cell line (e.g., HEK293) in a 96-well plate.
-
Treatment: Treat cells with a dose-response of PZ-4I-DME for 48-72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and provides luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Read luminescence and plot against compound concentration to determine the CC50 (concentration causing 50% cytotoxicity).
Comparative ADME/Tox Profile
A good candidate should show reasonable stability and a significant window between its on-target cellular potency and its general cytotoxicity.
| Compound | Microsomal Half-life (t½, min) | Cytotoxicity CC50 (µM) in HEK293 | Therapeutic Index (CC50 / p-EGFR IC50) | Interpretation |
| PZ-4I-DME | 45 | 22 | 88 | Good stability and a promising therapeutic window. |
| Gefitinib (Control) | 65 | > 50 | > 550 | Excellent profile, as expected for an approved drug. |
| Verapamil (Control) | < 5 | N/A | N/A | High clearance control for stability assay. |
Conclusion: Synthesizing the Evidence for a Validated Hit
Through this multi-step, rigorous validation cascade, we have built a strong, evidence-based case for our lead compound, PZ-4I-DME .
-
Confirmed Activity: The compound's sub-micromolar activity against EGFR was confirmed in a dose-dependent manner.
-
Confirmed Mechanism: An orthogonal thermal shift assay demonstrated direct, physical binding to the EGFR protein, ruling out many common assay artifacts.
-
Confirmed On-Target Effect: The compound successfully inhibited EGF-stimulated receptor phosphorylation in a cellular context, proving it is cell-permeable and active in a complex biological system.
-
Favorable Early Profile: The compound exhibits good metabolic stability and a significant window between its on-target cellular potency and off-target cytotoxicity.
This systematic approach, which combines biochemical, biophysical, and cell-based methods with early ADME/Tox profiling, ensures that the resources dedicated to lead optimization are spent on compounds with the highest probability of success. It transforms a preliminary "hit" into a "validated hit," a compound worthy of further investigation in the long and arduous path of drug discovery.
References
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Making Sense of Compound Screening Results in Drug Discovery Source: KCAS Bio URL: [Link]
-
Title: A simple statistical parameter for use in evaluation and validation of high throughput screening assays Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
-
Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]
-
Title: In vitro ADME-tox Services Source: Symeres URL: [Link]
-
Title: What Is Compound Screening? Methods & Applications Guide Source: Boster Bio URL: [Link]
-
Title: Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: 4-Iodopyrazole Source: PubChem URL: [Link]
-
Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: SLAS Discovery URL: [Link]
-
Title: The Role of Assay Development and Validation in Drug Discovery Source: PeploBio URL: [Link]
-
Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Recent Trends in Kinase Drug Discovery Source: YouTube URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: PubMed URL: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. symeres.com [symeres.com]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
A Comparative Guide to the Reactivity of N-Alkylated vs. N-H 4-Iodopyrazoles in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole motif is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. The functionalization of the pyrazole ring, particularly at the C4-position, is a critical step in the synthesis of these complex molecules. This guide provides an in-depth comparative analysis of N-alkylated and N-H 4-iodopyrazoles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the subtle yet significant differences in reactivity between these two classes of substrates is paramount for efficient reaction design and optimization in drug discovery and development.
The Decisive Role of the N1-Substituent in Palladium Catalysis
The presence or absence of a substituent on the N1 position of the pyrazole ring profoundly influences its reactivity in cross-coupling reactions. The lone pair of electrons on the sp2-hybridized nitrogen of an N-H pyrazole can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as "catalyst poisoning," can result in sluggish reactions, lower yields, and the need for higher catalyst loadings.[1][2] N-alkylation or N-protection mitigates this issue by sterically and electronically shielding the nitrogen lone pair, thereby favoring the desired catalytic cycle.
Suzuki-Miyaura Coupling: A Tale of Two Substrates
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. However, when applied to 4-iodopyrazoles, the nature of the N1-substituent plays a crucial role in the reaction outcome.
Reactivity and Yield Comparison
N-alkylated or N-protected 4-iodopyrazoles generally exhibit superior performance in Suzuki-Miyaura couplings compared to their N-H counterparts. The protection of the N-H group prevents the formation of unreactive palladium-pyrazole complexes, leading to cleaner reactions and higher yields.
However, a critical side reaction to consider with 4-iodopyrazoles is dehalogenation, where the iodine atom is replaced by a hydrogen atom.[3][4] Interestingly, studies on related halogenated aminopyrazoles have revealed that bromo and chloro derivatives are often superior to iodopyrazoles in Suzuki-Miyaura reactions due to a reduced propensity for this undesired dehalogenation.[3][5] This suggests that while the C-I bond is typically more reactive, it may also be more susceptible to side reactions under certain conditions.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 85 | [6] |
| 4-Iodo-1-methylpyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 75-90 | [7] |
| 4-Iodo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | [6] |
| 4-Iodo-3-amino-1H-pyrazole | Arylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 120 (MW) | 40-60 | [5] |
Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.
Mechanistic Considerations
The primary mechanistic difference lies in the initial interaction with the palladium catalyst. With N-alkylated pyrazoles, the catalytic cycle proceeds smoothly through oxidative addition, transmetalation, and reductive elimination. In contrast, N-H pyrazoles can intercept the active Pd(0) species, forming stable off-cycle complexes that hinder the desired reaction pathway.
Figure 1: Comparative workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: The Advantage of a Shielded Nitrogen
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide, shows a similar trend in reactivity. N-alkylation is generally beneficial for achieving high yields and efficient conversions.
Performance in Sonogashira Reactions
While direct comparative studies are less common, the available literature suggests that N-alkylated and N-protected 4-iodopyrazoles are excellent substrates for Sonogashira couplings, often proceeding under mild conditions with high yields.[8][9] For N-H 4-iodopyrazoles, the reaction may require more forcing conditions, and the potential for catalyst inhibition remains a concern.
Table 2: Representative Conditions for Sonogashira Coupling of 4-Iodopyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. | Yield (%) | Reference |
| 1-(1-Ethoxyethyl)-3-iodo-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | RT | 80-90 | [9] |
| 4-Iodo-1-methyl-3-aminopyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | RT - 80°C | Good | [8] |
| 5-Chloro-4-iodo-1,3-disubst-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Reflux | 87-92 | [10] |
| 4-Iodopyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | RT | High | [6] |
Note: The term "High" is used where specific quantitative data is not provided in the reference, but the reaction is described as efficient.
Mechanistic Insights
The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts. The N-H group of an unprotected pyrazole can potentially coordinate to either metal, disrupting the catalytic process. N-alkylation prevents this interference, ensuring a more efficient reaction.
Figure 2: Sonogashira catalytic cycle and N-H pyrazole inhibition.
Buchwald-Hartwig Amination: Navigating the Challenges
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The comparison between N-alkylated and N-H 4-iodopyrazoles in this reaction is nuanced, with the choice of protecting group and the nature of the amine playing significant roles.
Reactivity and Protecting Group Strategy
N-protected 4-iodopyrazoles are commonly used substrates for Buchwald-Hartwig amination. The trityl group is a frequently employed protecting group that allows for successful coupling with a variety of amines.[11] However, reactions with amines bearing β-hydrogens can be challenging, leading to low yields due to β-hydride elimination.[11]
For N-H 4-iodopyrazoles, the free N-H group presents a dual challenge: it can act as a competing nucleophile and also poison the palladium catalyst. This can lead to the formation of undesired dimeric or polymeric byproducts.[12] Therefore, N-protection is often a necessary strategy for successful Buchwald-Hartwig amination of 4-iodopyrazoles.
Table 3: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Pyrazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 90 | 60 | [11] |
| 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 90 | 7 | [11] |
| 4-Iodo-1H-pyrazole | Pyridyl 2-aminopyrimidine | Various Pd catalysts / Xantphos | - | - | - | No Product | [12] |
| Unprotected Halotryptophans | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | H₂O/Dioxane | 65 | 85 | [13] |
The case of unprotected halotryptophans demonstrates that with the right ligand and aqueous conditions, amination of N-H heterocycles is possible.
Experimental Protocols
-
In a reaction vial, combine N-Boc-4-iodopyrazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
To a Schlenk flask, add N-methyl-4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed triethylamine as the solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
In a microwave vial, add 4-bromo-1-tritylpyrazole (1.0 equiv.), the amine (1.2 equiv.), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and potassium tert-butoxide (2.0 equiv.).
-
Add anhydrous xylene as the solvent.
-
Seal the vial and heat in a microwave reactor at 90-120 °C for 30-60 minutes.
-
Cool the reaction mixture, dilute with dichloromethane, and wash with saturated aqueous ammonium chloride.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The choice between N-alkylated and N-H 4-iodopyrazoles in coupling reactions is a critical decision in the strategic design of synthetic routes. N-alkylation or protection is generally the more robust strategy, leading to higher yields and cleaner reactions by mitigating catalyst poisoning. This is particularly true for the Buchwald-Hartwig amination, where the unprotected N-H group can lead to significant complications.
For Suzuki-Miyaura and Sonogashira couplings, while N-alkylation is advantageous, successful couplings with N-H pyrazoles have been reported, often requiring careful optimization of the catalyst system and reaction conditions. The propensity of 4-iodopyrazoles to undergo dehalogenation in Suzuki couplings is an important consideration, and in some cases, the corresponding bromo or chloro derivatives may be preferred.
Future developments in ligand design and catalyst systems may lead to more efficient and general methods for the direct coupling of N-H 4-iodopyrazoles, obviating the need for protection-deprotection steps and further streamlining the synthesis of valuable pyrazole-containing molecules.
References
-
The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
-
ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]
-
Molecules. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts. [Link]
-
PMC. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. [Link]
-
PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. [Link]
-
Diva-Portal.org. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]
-
MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]
-
ResearchGate. Electrosynthesis of 4-iodopyrazole and its derivatives. [Link]
-
ResearchGate. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
-
PMC. Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a specialized molecule encountered in drug development and chemical research. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, this document synthesizes data from structurally similar molecules and established hazardous waste management protocols to ensure a robust margin of safety. Our primary directive is to empower you to manage this chemical waste stream with confidence, safeguarding both laboratory personnel and the environment.
Hazard Profile Analysis: A Precautionary Approach
To establish a safe disposal procedure, we must first infer the potential hazards of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine by examining its core structures: an iodinated pyrazole and an N,N-dimethylethanamine side chain.
-
Iodinated Pyrazole Core: Pyrazole derivatives exhibit a wide range of toxicological profiles. Some are classified as skin and eye irritants, with potential for acute oral toxicity.[1][2][3][4][5] The presence of iodine is significant; organic iodine compounds can be harmful to aquatic life with long-lasting effects, and their disposal is often regulated.[1][6][7] Therefore, drain disposal is strictly prohibited.[7][8]
-
N,N-dimethylethanamine Side Chain: This functional group is structurally related to N,N-Dimethylethylamine, a compound classified as flammable, corrosive, and harmful if swallowed or inhaled.[9][10] This suggests that the target compound may possess similar corrosive or flammable characteristics and should be handled accordingly.
The Core Principles of Disposal: Your Institutional Framework
All chemical waste disposal is governed by institutional and regulatory standards. The foundational principle is to always consult and adhere to the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[1][8] The general workflow, however, follows a universal logic of segregation, containment, and professional disposal.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for managing waste containing 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE.
-
Standard: Laboratory coat and chemical safety goggles.
-
Gloves: Chemical-resistant nitrile gloves are mandatory to prevent skin contact.[1]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step to prevent unintended chemical reactions and ensure compliant disposal. Do not mix this waste stream with others unless explicitly approved by your EHS department. [1][8]
| Waste Type | Container Specification | Collection & Handling Procedure |
| Solid Waste | Labeled, sealable, chemically compatible container (e.g., HDPE pail). | Collect unused solid compound, contaminated weigh paper, gloves, and absorbent pads.[1][11] Seal the container when not in use. |
| Liquid Waste | Labeled, leak-proof, screw-cap container (glass or polyethylene). | Collect all solutions containing the compound. Store away from incompatible materials like strong acids or oxidizers.[11][12] Fill container to no more than 90% capacity. |
| Contaminated Sharps | Labeled, puncture-resistant "sharps" container for chemical waste. | Dispose of any chemically contaminated needles, razor blades, or broken glass in this container.[11][12] Deface any biohazard symbols if present. |
| Empty Containers | Original container. | Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone). The first rinse must be collected and disposed of as liquid hazardous waste.[8][13] For highly toxic compounds, the first three rinses must be collected.[8] After rinsing and air-drying in a fume hood, obliterate or remove the label and dispose of the container according to institutional guidelines for clean glass or plastic.[8][13] |
Step 3: Labeling and Storage
Proper labeling is a regulatory requirement.
-
Labeling: As soon as the first drop of waste is added, affix a completed EHS Hazardous Waste Label.[8][14] The label must include the full chemical name: "2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine" and any other constituents in the waste mixture.
-
Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[14] All liquid waste containers must be placed within secondary containment (e.g., a plastic bin or tub) to contain any potential leaks.[8][12][14]
Step 4: Final Disposal
The ultimate disposal must be handled by professionals.
-
Request Pickup: Once a waste container is full, or before it exceeds your institution's time limit (often six months), submit a waste pickup request to your EHS department.[1][12]
-
Professional Disposal Method: The designated professional waste disposal company will handle the final disposition. For halogenated organic compounds like this, the most common and environmentally sound method is high-temperature incineration at a licensed facility.[1]
Spill Management
In the event of a small spill, follow these procedures:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the contaminated material into your designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency EHS number immediately.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Caption: Disposal workflow for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, reinforcing a culture of safety and stewardship within the laboratory.
References
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
-
Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. [Link]
-
Iodine Waste Recycling Program. Mitsui Plastics, Inc.. [Link]
-
How do you dispose of the iodine-starch complex after a redox titration? Reddit. [Link]
-
Safety Data Sheet: Diphenhydramine Hydrochloride USP. PCCA. [Link]
-
Safety Data Sheet: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. Angene Chemical. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
New pyrazole derivatives of potential biological activity. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Hazard Assessment: Understanding the Molecule
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a multifaceted molecule, and its potential hazards are derived from its constituent functional groups: the iodinated pyrazole ring and the N,N-dimethylethanamine side chain.
-
Iodinated Pyrazole Core: Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities.[1] The introduction of an iodine atom provides a handle for synthetic modifications but also introduces potential hazards.[1] Structurally similar iodinated pyrazoles are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]
-
N,N-dimethylethanamine (Tertiary Amine) Side Chain: Aliphatic amines can be corrosive and irritants.[4] The tertiary amine group in this molecule may contribute to its overall hazard profile.
Based on these structural components, it is prudent to treat 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine as a compound that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .[3][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles during procedures with a high risk of splashing.[4][6] | Protects against splashes of the compound or solvents, which could cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant or 100% cotton lab coat, fully buttoned. Closed-toe shoes and long pants.[4][6] | Prevents skin contact, which can lead to irritation.[2][5] Nitrile gloves offer broad protection against a range of chemicals, but it is always advisable to consult the glove manufacturer's resistance guide for specific solvents used.[6] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6] | Minimizes the risk of inhaling airborne particles or aerosols of the compound, which may cause respiratory irritation.[2][5] |
DOT Script for PPE Workflow
Caption: A workflow diagram illustrating the key stages of PPE use when handling 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Operational and Disposal Plans
A. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][7]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
B. Safe Handling Procedures
-
Preparation: Before handling, wash hands thoroughly. Ensure all necessary PPE is donned correctly.
-
Manipulation: Avoid generating dust or aerosols. If the compound is a solid, handle it with care to prevent it from becoming airborne.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5] Do not eat, drink, or smoke in the laboratory.[2]
C. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[7]
D. Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, contain the material and contact your institution's emergency services.[7]
E. Disposal Plan
As a halogenated organic compound, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated waste.[8] Do not mix with non-halogenated waste.[8]
-
Regulations: Dispose of the waste in strict accordance with all local, state, and federal regulations.[7] Do not allow the material to enter drains or waterways.[7] Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts.[9]
DOT Script for Disposal Pathway
Caption: The required pathway for the safe disposal of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine waste.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][5]
-
Ingestion: If swallowed, rinse the mouth. Call a poison center or doctor if you feel unwell.[2]
References
- An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
- Safety Data Sheet - 3-Iodo-1H-pyrazole. CymitQuimica.
- Personal protective equipment for handling 5-Tert-butylnonan-5-amine. Benchchem.
-
Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]
-
SAFETY DATA SHEET - 4-Iodo-3,5-dimethyl-1H-pyrazole. Thermo Fisher Scientific. Available at: [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. (2023, July 11). PubMed. Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). PMC - NIH. Available at: [Link]
-
Synthesis of iodinated pyrazoles.[a] [a] Reaction conditions: Phenyl... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
